Talabostat mesylate
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYYOEIGQRXGPI-WSZWBAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164466 | |
| Record name | Talabostat mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150080-09-4 | |
| Record name | Talabostat mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150080094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talabostat mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALABOSTAT MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZG4Y1B51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Talabostat Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talabostat mesylate (formerly PT-100) is a small molecule drug candidate that has garnered significant interest for its dual mechanism of action, positioning it as a unique agent in the landscape of cancer immunotherapy. This technical guide provides a comprehensive overview of the core mechanisms through which Talabostat exerts its anti-neoplastic and immunomodulatory effects. Primarily, Talabostat functions as a potent, competitive, and reversible inhibitor of a class of serine proteases known as dipeptidyl peptidases (DPPs). Its action is multifaceted, directly impacting the tumor microenvironment through the inhibition of Fibroblast Activation Protein (FAP) and systemically augmenting anti-tumor immunity via the upregulation of a cascade of cytokines and chemokines. This is achieved, in part, through the activation of the NLRP1 inflammasome. This document details the biochemical interactions, signaling pathways, and experimental evidence that form our current understanding of Talabostat's mechanism of action.
Core Mechanism: Inhibition of Dipeptidyl Peptidases
Talabostat (Val-boroPro) is a non-selective inhibitor of several dipeptidyl peptidases, enzymes that cleave N-terminal dipeptides from polypeptides where the penultimate residue is proline or alanine.[1][2] This inhibitory activity is central to its therapeutic potential.
Target Profile and Inhibitory Potency
Talabostat exhibits potent inhibition against multiple members of the DPP family. The quantitative inhibitory parameters, including the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki), have been determined for several key enzymes.
| Target Enzyme | IC50 | Ki |
| Dipeptidyl Peptidase IV (DPP-IV/CD26) | < 4 nM | 0.18 nM |
| Fibroblast Activation Protein (FAP) | 560 nM | - |
| Dipeptidyl Peptidase 8 (DPP8) | 4 nM | 1.5 nM |
| Dipeptidyl Peptidase 9 (DPP9) | 11 nM | 0.76 nM |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | - |
Data compiled from multiple sources.[1][2]
Experimental Protocol: Dipeptidyl Peptidase (DPP) Activity Assay
A common method to determine the inhibitory activity of Talabostat on DPP enzymes involves a fluorometric assay.
Principle: The assay measures the cleavage of a synthetic substrate, such as Ala-Pro-7-amino-4-trifluoromethylcoumarin (Ala-Pro-AFC), by a DPP enzyme. Cleavage releases the fluorescent AFC molecule, and the rate of fluorescence increase is proportional to enzyme activity.
Methodology:
-
Reaction Buffer Preparation: A typical reaction buffer consists of 100 mM Tris (pH 7.8) and 100 mM NaCl.
-
Enzyme and Inhibitor Incubation: Recombinant DPP enzyme is pre-incubated with varying concentrations of this compound in the reaction buffer.
-
Substrate Addition: The reaction is initiated by adding the fluorogenic substrate Ala-Pro-AFC to a final concentration of 0.5 mM.
-
Signal Detection: The release of free AFC is monitored kinetically using a fluorometer with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 510 nm.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Experimental Protocol: Fibroblast Activation Protein (FAP) Endopeptidase Assay
The inhibitory effect of Talabostat on FAP can be assessed using a similar fluorometric assay with a specific substrate.
Methodology:
-
Reaction Buffer: A suitable buffer is 100 mM Tris (pH 8.1) with 100 mM NaCl.[3]
-
Substrate: Acetyl-Ala-Gly-Pro-AFC is used as the substrate at a concentration of 800 nM.[3]
-
Procedure: The assay is performed as described for the DPP activity assay, with FAP as the enzyme.
Dual Anti-Tumor Mechanism
Talabostat's anti-cancer activity stems from two interconnected mechanisms: direct modulation of the tumor microenvironment and robust stimulation of the host immune system.[4]
Direct Effect on the Tumor Microenvironment: FAP Inhibition
FAP is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of many epithelial cancers and is implicated in tumor growth and invasion.[5] By inhibiting FAP, Talabostat can directly target the supportive tumor stroma.[3]
Immunomodulation: Upregulation of Cytokines and Chemokines
A key and independent mechanism of Talabostat's action is the stimulation of cytokine and chemokine production, leading to a broad-based activation of both the innate and adaptive immune systems.[4][6] This results in enhanced T-cell immunity and T-cell-dependent anti-tumor activity.[1]
The immunostimulatory effects of Talabostat are mediated, at least in part, through the activation of the NLRP1 inflammasome. The inhibition of DPP8 and DPP9 by Talabostat is a critical trigger for this pathway.
The anti-tumor efficacy of Talabostat has been demonstrated in various syngeneic mouse tumor models.
Models:
General Methodology:
-
Tumor Cell Implantation: A specified number of tumor cells (e.g., 1 x 10^6 WEHI 164 cells) are injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c for WEHI 164).
-
Treatment Regimen: Once tumors reach a palpable size, mice are treated with this compound. A typical oral dose is 40 µ g/mouse , administered twice daily.[2]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues can be harvested for further analysis, such as histology or gene expression profiling.
The upregulation of cytokines and chemokines in response to Talabostat treatment can be quantified using quantitative real-time PCR (qRT-PCR).
Methodology:
-
RNA Extraction: Total RNA is isolated from tumor tissue or relevant immune organs (e.g., spleen, lymph nodes) using a standard RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The expression of target cytokine and chemokine genes (e.g., IL-1β, IL-6, TNFα, CXCL1) is quantified using SYBR Green-based or probe-based qRT-PCR. Commercially available primer sets can be utilized.
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH, β-actin). The fold change in expression in Talabostat-treated samples relative to vehicle-treated controls is calculated using the ΔΔCt method.
Clinical Significance and Future Directions
The dual mechanism of action of this compound has prompted its investigation in clinical trials for various malignancies, including non-small cell lung cancer and malignant melanoma.[4] Its ability to enhance the host's anti-tumor immune response makes it a promising candidate for combination therapies with other immunomodulatory agents, such as checkpoint inhibitors. A phase 2 clinical trial has explored the combination of Talabostat with pembrolizumab in patients with advanced solid tumors.[7] Further research is warranted to fully elucidate the intricate downstream effects of DPP inhibition and to optimize the therapeutic application of Talabostat in the clinical setting.
Summary Workflow of Talabostat's Mechanism of Action
References
- 1. Mouse Cytokine and Chemokine Receptor Primer Library [realtimeprimers.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Val-boroPro Mesylate: An In-depth Technical Guide to DPP-IV Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Val-boroPro, also known as Talabostat or PT-100, is a potent, orally active dipeptide boronic acid inhibitor of dipeptidyl peptidase-IV (DPP-IV) and other related serine proteases.[1][2] Its mesylate salt form is commonly used in research and clinical investigations. Val-boroPro is characterized as a nonselective inhibitor, exhibiting activity against several members of the dipeptidyl peptidase family, which has led to its investigation in diverse therapeutic areas, including oncology and immunology.[3][4][5] This technical guide provides a comprehensive overview of the core aspects of Val-boroPro mesylate's interaction with DPP-IV, including its inhibitory profile, mechanism of action, and the experimental methodologies used for its characterization.
Core Mechanism of DPP-IV Inhibition
Val-boroPro functions as a transition-state analog inhibitor of DPP-IV.[1][2] The key to its potent inhibitory activity lies in the boronic acid moiety, which forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV. This interaction mimics the tetrahedral intermediate formed during the hydrolysis of natural peptide substrates, thereby effectively blocking the enzyme's catalytic activity.[2] The valine and proline residues of Val-boroPro engage with the S1 and S2 pockets of the DPP-IV active site, respectively, contributing to its high affinity.
Quantitative Inhibitory Profile
Val-boroPro is a highly potent inhibitor of DPP-IV, with reported IC50 and Ki values in the nanomolar and picomolar range, respectively.[1][3][4][6] However, its non-selective nature is evident from its potent inhibition of other dipeptidyl peptidases, particularly DPP8 and DPP9. This lack of selectivity is a critical consideration in its pharmacological profiling and potential therapeutic applications.
| Enzyme Target | IC50 (nM) | Ki (nM) | Reference(s) |
| DPP-IV | < 4 | 0.18 | [3][4][6] |
| DPP-IV | 26 | 0.18 | [1][2] |
| DPP8 | 4 | 1.5 | [3][4] |
| DPP9 | 11 | 0.76 | [3][4] |
| DPP2 | 15 | - | [1] |
| Fibroblast Activation Protein (FAP) | 560 | - | [1][3][4] |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 | - | [1][3][4] |
Broader Signaling Implications: DPP8/9 Inhibition and Inflammasome Activation
The potent inhibition of DPP8 and DPP9 by Val-boroPro triggers a downstream signaling cascade that results in the activation of the NLRP1 inflammasome.[7] This leads to the activation of caspase-1, which in turn cleaves gasdermin D, inducing a form of programmed cell death known as pyroptosis in monocytes and macrophages.[7][8] This mechanism is believed to be central to the immunostimulatory and anti-tumor effects observed with Val-boroPro treatment.[5][8]
Experimental Protocols: DPP-IV Inhibition Assay
The following provides a detailed methodology for a typical in vitro fluorometric assay to determine the DPP-IV inhibitory activity of a compound like Val-boroPro mesylate.
1. Materials and Reagents:
-
DPP-IV Enzyme: Recombinant human DPP-IV.
-
DPP-IV Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5-8.0) containing bovine serum albumin (BSA) (e.g., 0.1 mg/mL).
-
Inhibitor: Val-boroPro mesylate, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known DPP-IV inhibitor (e.g., Sitagliptin).
-
96-well black microplate.
-
Fluorometric microplate reader.
2. Assay Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the DPP-IV enzyme in the assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.
-
Prepare a serial dilution of Val-boroPro mesylate in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in the specified order:
-
Assay Buffer.
-
Val-boroPro mesylate solution at various concentrations (or positive control/vehicle control).
-
DPP-IV enzyme solution.
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to each well.
-
Immediately place the plate in a fluorometric microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes) at an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 460 nm.
-
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
Val-boroPro mesylate is a potent, non-selective inhibitor of DPP-IV and other dipeptidyl peptidases. Its mechanism of action involves the formation of a reversible covalent bond between its boronic acid moiety and the catalytic serine of the enzyme. The quantitative data clearly demonstrates its high affinity for DPP-IV, as well as for DPP8 and DPP9, the inhibition of which leads to inflammasome activation and pyroptosis. The provided experimental protocol offers a robust framework for the in vitro characterization of Val-boroPro and other potential DPP-IV inhibitors. A thorough understanding of its complex pharmacological profile is essential for its application in both basic research and clinical drug development.
References
- 1. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of dipeptidyl aminopeptidase IV (DP-IV) by Xaa-boroPro dipeptides and use of these inhibitors to examine the role of DP-IV in T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on PT100 Mesylate and Fibroblast Activation Protein (FAP)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibroblast Activation Protein (FAP), a serine protease selectively expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, has emerged as a compelling target for cancer therapy. Its enzymatic activity is implicated in tumor growth, migration, and metastasis. PT100 mesylate, also known as talabostat mesylate, is a potent dipeptidyl peptidase inhibitor that targets FAP. This technical guide provides a comprehensive overview of PT100 mesylate, its mechanism of action as a FAP inhibitor, and the associated signaling pathways. It includes a summary of preclinical and clinical findings, detailed experimental methodologies, and visual representations of key biological processes and workflows to support further research and drug development efforts in this promising area of oncology.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated on activated fibroblasts, particularly CAFs, in the stroma of over 90% of epithelial carcinomas.[1] FAP's unique dual enzymatic activity, acting as both a dipeptidyl peptidase and a collagenase, allows it to remodel the extracellular matrix, thereby promoting tumor invasion and metastasis.[2] The restricted expression pattern of FAP makes it an attractive target for therapeutic intervention, with the potential for high tumor specificity and minimal off-target effects.
PT100 Mesylate: A Potent FAP Inhibitor
PT100 mesylate (this compound) is an oral small molecule inhibitor of dipeptidyl peptidases, including FAP and dipeptidyl peptidase IV (DPP-IV).[3] Its inhibitory activity against FAP has been a key focus of its development as an anti-cancer agent.
Mechanism of Action
PT100 competitively inhibits the dipeptidyl peptidase activity of FAP.[3] This inhibition is thought to disrupt the enzymatic functions of FAP in the tumor microenvironment, thereby impeding tumor growth and progression.
Quantitative Data on PT100 Inhibition
The following table summarizes the inhibitory activity of PT100 (talabostat) against FAP and other related dipeptidyl peptidases.
| Enzyme Target | Parameter | Value (nM) | Reference |
| Fibroblast Activation Protein (FAP) | IC50 | 560 | [3] |
| Dipeptidyl Peptidase IV (DPP-IV) | Ki | 0.18 | [3] |
| Dipeptidyl Peptidase 8 (DPP8) | IC50 | 4 | [3] |
| Dipeptidyl Peptidase 9 (DPP9) | IC50 | 11 | [3] |
| Quiescent Cell Proline Dipeptidase (QPP) | IC50 | 310 | [3] |
FAP-Mediated Signaling Pathways
FAP expression and activity have been linked to the modulation of several key signaling pathways that drive cancer progression. Understanding these pathways is crucial for elucidating the downstream effects of FAP inhibition by molecules like PT100.
PI3K/AKT Pathway
Studies have demonstrated that FAP can activate the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[4][5] This pathway is a critical regulator of cell proliferation, survival, and growth. FAP-mediated activation of PI3K/AKT can contribute to increased cancer cell proliferation and resistance to apoptosis.[6][7]
Sonic Hedgehog (SHH) Pathway
The Sonic Hedgehog (SHH) signaling pathway, which plays a significant role in embryonic development, can be aberrantly activated in cancer. FAP has been shown to promote the growth and migration of lung cancer cells through the activation of the SHH pathway.[4][5]
STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells and contributes to tumor cell proliferation, survival, and invasion. FAP has been implicated in the activation of STAT3 signaling in the tumor microenvironment.
FAP-Mediated Signaling Pathways in Cancer
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of PT100 mesylate and FAP.
In Vitro FAP Enzyme Inhibition Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of PT100 against recombinant human FAP.
Materials:
-
Recombinant Human FAP (e.g., R&D Systems)
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay Buffer (e.g., 100 mM Tris, pH 7.8, 100 mM NaCl)
-
PT100 mesylate (Talabostat)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~390 nm, Emission: ~510 nm)
Procedure:
-
Prepare a stock solution of PT100 mesylate in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the PT100 stock solution in Assay Buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add 10 µL of each PT100 dilution to the respective wells. Include wells with Assay Buffer only as a no-inhibitor control.
-
Add 40 µL of Assay Buffer containing a pre-determined concentration of recombinant human FAP to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic FAP substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at 30-second intervals for 30 minutes at 37°C using a microplate reader.
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[8]
Workflow for In Vitro FAP Enzyme Inhibition Assay
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PT100 mesylate in a subcutaneous xenograft mouse model.
Materials:
-
Human cancer cell line known to induce FAP expression in the stroma (e.g., various carcinomas)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
PT100 mesylate
-
Vehicle control (e.g., sterile saline)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a sterile solution (e.g., PBS or serum-free media), optionally mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 1 x 10^7) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer PT100 mesylate to the treatment group via the desired route (e.g., oral gavage) at a pre-determined dose and schedule. Administer the vehicle control to the control group.[1]
-
Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a pre-defined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth curves between the treatment and control groups to assess the efficacy of PT100.
Phase I Clinical Trial in Advanced Solid Tumors
The following describes the key elements of a Phase I clinical trial protocol for PT100 mesylate in patients with advanced solid tumors, based on a previously conducted study.[3]
Study Design:
-
Phase: I
-
Objective: To evaluate the safety, tolerability, and recommended Phase II dose of PT100 mesylate.
-
Patient Population: Patients with advanced or metastatic solid tumors for whom standard therapy has failed.
-
Intervention: PT100 mesylate administered orally.
-
Dose Escalation: A standard 3+3 dose-escalation design is typically employed to determine the maximum tolerated dose (MTD).
-
Assessments:
-
Safety: Monitoring and grading of adverse events (AEs) according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Pharmacokinetics (PK): Collection of blood samples at various time points to determine the absorption, distribution, metabolism, and excretion of PT100.
-
Pharmacodynamics (PD): Measurement of FAP activity in patient plasma samples before and during treatment to assess target engagement.[8]
-
Efficacy: Preliminary assessment of anti-tumor activity using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Phase I Clinical Trial Workflow for PT100 Mesylate
Conclusion and Future Directions
PT100 mesylate has demonstrated its potential as a FAP inhibitor with anti-tumor activity in preclinical models and has been evaluated in early-phase clinical trials. The selective expression of FAP in the tumor microenvironment provides a strong rationale for its continued investigation as a therapeutic target. Future research should focus on optimizing the therapeutic window of FAP inhibitors, potentially through the development of more selective agents or combination therapies. Further elucidation of the complex signaling networks regulated by FAP will be critical for identifying predictive biomarkers and rational combination strategies to enhance the clinical benefit of FAP-targeted therapies. The methodologies and data presented in this guide offer a solid foundation for advancing the development of PT100 mesylate and other FAP inhibitors for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 3. Phase I trial of PT-100 (PT-100), a cytokine-inducing small molecule, following chemotherapy for solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Talabostat Mesylate for Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Talabostat mesylate (formerly PT-100) is a small molecule inhibitor of dipeptidyl peptidases (DPPs) that has garnered significant interest in the field of cancer immunology. Its multifaceted mechanism of action, which combines direct effects on the tumor microenvironment with potent immune stimulation, positions it as a compelling agent for both standalone and combination cancer therapies. This technical guide provides a comprehensive overview of this compound, including its core mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism:
-
Inhibition of Dipeptidyl Peptidases (DPPs): Talabostat is a potent inhibitor of several DPPs, including Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase-4 (DPP4/CD26), DPP8, and DPP9.[1][2]
-
FAP Inhibition: FAP is a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor stroma of many epithelial cancers.[3] FAP contributes to tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and suppressing immune responses.[3] By inhibiting FAP, talabostat can modulate the tumor microenvironment to be less favorable for tumor growth and more accessible to immune cells.
-
DPP4, DPP8, and DPP9 Inhibition: These enzymes are involved in the cleavage of various chemokines and cytokines. Their inhibition by talabostat can lead to an accumulation of these immune-stimulating molecules.
-
-
Immune System Activation: A key feature of talabostat is its ability to stimulate a robust innate and adaptive immune response.[4] This is primarily achieved through the induction of pro-inflammatory cytokines and chemokines. The proposed mechanism involves the inhibition of intracellular DPP8 and DPP9 in monocytic cells, leading to the activation of caspase-1 and the subsequent processing and secretion of active Interleukin-1β (IL-1β).[5] IL-1β then acts in an autocrine and paracrine manner to induce the production of a cascade of other cytokines and chemokines, such as IL-6, TNF-α, and various chemokines that attract immune cells like T-cells and Natural Killer (NK) cells to the tumor site.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Inhibitory Activity of Talabostat
| Target Enzyme | IC50 | Ki | Reference(s) |
| Dipeptidyl Peptidase-IV (DPP-IV) | < 4 nM | 0.18 nM | [2] |
| Fibroblast Activation Protein (FAP) | 560 nM | 5 nM | [2][7] |
| Dipeptidyl Peptidase 8 (DPP8) | 4 nM | 1.5 nM | [2] |
| Dipeptidyl Peptidase 9 (DPP9) | 11 nM | 0.76 nM | [2] |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | N/A | [2] |
Table 2: Summary of Preclinical Anti-Tumor Efficacy
| Cancer Model | Treatment | Key Findings | Reference(s) |
| WEHI 164 Fibrosarcoma | Talabostat monotherapy | Tumor regression and rejection.[2] Increased mRNA expression of cytokines and chemokines promoting T-cell priming and chemoattraction.[2] | [2] |
| EL4 and A20/2J Lymphoma | Talabostat monotherapy | Tumor regression and rejection.[2] | [2] |
| Pancreatic Cancer (mouse) | Talabostat + anti-PD-1 | Slowed tumor growth and significantly increased recruitment of T-cells and NK cells.[6] | [6] |
Table 3: Summary of Clinical Trial Data
| Cancer Type | Phase | Treatment | Key Outcomes | Reference(s) |
| Metastatic Melanoma | II | Talabostat + Cisplatin | Partial responses in 13.9% of evaluable patients; stable disease in 46.5%.[3] Median progression-free survival of 2.8 months.[3] | [3] |
| Chronic Lymphocytic Leukemia (Rituximab-refractory) | II | Talabostat + Rituximab | Partial responses in 19% of evaluable patients.[3] | [3] |
| Advanced Solid Tumors | II | Talabostat + Pembrolizumab | Disease control rate of 47%.[8] Median progression-free survival of 2.7 months.[8] The combination was found to be safe.[8] | [8] |
| Metastatic Colorectal Cancer | II | Talabostat monotherapy | No objective responses; stable disease in 21% of patients for a median of 25 weeks.[9] Demonstrated incomplete inhibition of FAP activity in peripheral blood.[9] | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Talabostat-Induced Immune Activation
References
- 1. dppiv.com [dppiv.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Talabostat Mesylate: A Technical Guide to its Hematopoiesis-Stimulating Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat mesylate (formerly PT-100 or Val-boroPro) is a potent, orally bioavailable small molecule inhibitor of dipeptidyl peptidases (DPPs), including fibroblast activation protein (FAP), DPP4 (CD26), DPP8, and DPP9.[1][2] While initially investigated for its antineoplastic properties, this compound has demonstrated significant hematopoiesis-stimulating activity. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting this activity, detailed experimental methodologies, and an elucidation of the underlying signaling pathways.
Core Mechanism of Action
This compound's primary mechanism of action involves the inhibition of post-proline cleaving serine proteases.[2] This inhibition leads to the induction of a pro-inflammatory response characterized by the production of various cytokines and chemokines, which in turn stimulates the proliferation and differentiation of hematopoietic progenitor cells.[1][3]
A key pathway involves the inhibition of DPP8 and DPP9 in myeloid cells. This triggers the activation of the CARD8 (in humans) or NLRP1b (in mice) inflammasome, leading to the activation of pro-caspase-1 and subsequent pyroptosis, a lytic form of cell death.[4] This process results in the release of various cytokines, including Granulocyte-Colony Stimulating Factor (G-CSF), which is a critical regulator of neutrophil production.[4]
Preclinical Evidence of Hematopoietic Stimulation
Preclinical studies in murine models have provided substantial evidence for the hematopoiesis-stimulating effects of this compound.
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Serum G-CSF Levels | C57BL/6 and 129S6 mice | 100 µ g/mouse Val-boroPro | Significant increase in serum G-CSF after 6 hours. | [4] |
| Serum CXCL1/KC Levels | C57BL/6 and 129S6 mice | 100 µ g/mouse Val-boroPro | Significant increase in serum CXCL1/KC after 6 hours. | [4] |
| Neutrophil Regeneration | Cyclophosphamide-induced neutropenic mice | Val-boroPro | Accelerated neutrophil regeneration. | [1] |
| Erythrocyte Regeneration | Phenylhydrazine-induced anemic mice | Val-boroPro | Accelerated erythrocyte regeneration. | [1] |
| In vitro Cytokine Production | Mouse bone marrow stromal cells | Val-boroPro | Increased production of G-CSF, IL-6, and IL-11. | [1] |
| Hematopoietic Progenitor Cell Growth | In vitro culture | Val-boroPro | Promoted the growth of primitive hematopoietic progenitor cells. | [1] |
Experimental Protocols
Cyclophosphamide-Induced Neutropenia Model
-
Animals: BALB/c mice.
-
Induction of Neutropenia: A single intraperitoneal injection of cyclophosphamide (200 mg/kg).
-
Treatment: Oral administration of this compound (Val-boroPro) or vehicle control.
-
Endpoint Analysis: Peripheral blood was collected via retro-orbital bleeding at various time points. Total white blood cell counts were determined using a hemocytometer, and differential counts were performed on Wright-Giemsa stained blood smears to determine the absolute neutrophil count.
Phenylhydrazine-Induced Anemia Model
-
Animals: BALB/c mice.
-
Induction of Anemia: Intraperitoneal injections of phenylhydrazine (60 mg/kg) on days 0 and 1.
-
Treatment: Oral administration of this compound (Val-boroPro) or vehicle control.
-
Endpoint Analysis: Hematocrit levels were measured from peripheral blood samples at various time points.
In Vitro Bone Marrow Stromal Cell Culture
-
Cell Source: Bone marrow cells were flushed from the femurs and tibias of BALB/c mice.
-
Culture Conditions: Cells were cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics. Adherent stromal cells were allowed to reach confluence.
-
Treatment: Confluent stromal cell layers were treated with various concentrations of this compound (Val-boroPro).
-
Cytokine Analysis: Supernatants were collected after a specified incubation period (e.g., 24-48 hours), and the concentrations of G-CSF, IL-6, and IL-11 were measured by enzyme-linked immunosorbent assay (ELISA).
Colony-Forming Unit (CFU) Assay
-
Cell Source: Bone marrow mononuclear cells were isolated from mice.
-
Assay Medium: Cells were plated in a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth of different hematopoietic lineages.
-
Treatment: this compound (Val-boroPro) was added directly to the culture medium.
-
Colony Scoring: After a typical incubation period of 7-14 days in a humidified incubator at 37°C and 5% CO2, colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for burst-forming unit-erythroid) were identified and counted under an inverted microscope based on their morphology.
Clinical Observations
Clinical trials of this compound have primarily focused on its anticancer activity. However, some studies have reported on its hematological effects. In a phase II trial in patients with metastatic colorectal cancer, laboratory analysis of peripheral blood was conducted to monitor the pharmacodynamic effects of the drug.[5] While specific data on hematopoietic stimulation from this trial is limited in the provided search results, the preclinical data strongly suggest a potential for such effects in humans.
Signaling Pathways and Visualizations
The hematopoiesis-stimulating activity of this compound is driven by a complex interplay of enzyme inhibition and subsequent cytokine induction.
Caption: Signaling pathway of this compound-induced hematopoietic stimulation.
References
- 1. Hematopoietic stimulation by a dipeptidyl peptidase inhibitor reveals a novel regulatory mechanism and therapeutic treatment for blood cell deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Talabostat Mesylate-Induced Cytokine and Chemokine Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talabostat mesylate, a potent inhibitor of dipeptidyl peptidases (DPPs), has demonstrated a unique dual mechanism of action that includes the robust induction of cytokines and chemokines, leading to a significant host immune response. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data on cytokine and chemokine induction, detailed experimental protocols, and the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the immunomodulatory properties of this compound and similar compounds.
Introduction
This compound (also known as Val-boroPro or PT-100) is a small molecule that inhibits a range of dipeptidyl peptidases, including DPP4 (also known as CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP).[1][2] While initially explored for its role in cancer therapy through FAP inhibition, a significant component of its therapeutic effect is attributed to its ability to stimulate a powerful anti-tumor immune response.[2][3] This immunostimulatory effect is driven by the induction of a cascade of cytokines and chemokines, a phenomenon that occurs through a mechanism independent of its well-known DPP4 inhibition.[2] This guide delves into the technical details of this cytokine and chemokine induction, providing a foundational understanding for further research and development.
Core Mechanism of Cytokine and Chemokine Induction
The primary mechanism by which this compound induces cytokine and chemokine release is not through its inhibition of cell-surface peptidases like DPP4, but rather through the intracellular inhibition of DPP8 and DPP9.[4] This inhibition triggers a cascade of events within monocytes and macrophages, culminating in a form of programmed cell death known as pyroptosis and the subsequent release of a broad spectrum of inflammatory mediators.
Inhibition of DPP8/DPP9 and NLRP1b Inflammasome Activation
In resting cells, DPP9 is now understood to directly interact with the NLRP1 inflammasome, sequestering its C-terminal fragment and maintaining it in an inactive state.[1][2][5] this compound, by inhibiting the enzymatic activity of DPP9, disrupts this inhibitory interaction.[2] This disruption leads to the activation of the NLRP1b inflammasome, a multi-protein complex that serves as a sensor for intracellular danger signals.[1][6]
Caspase-1 Activation and Pyroptosis
The activation of the NLRP1b inflammasome leads to the recruitment and activation of pro-caspase-1.[6] Activated caspase-1 is a critical enzyme that cleaves multiple substrates within the cell. Key substrates include pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), processing them into their mature, secreted forms.[7][8]
Crucially, caspase-1 also cleaves Gasdermin D (GSDMD).[7] The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming pores.[9] These pores disrupt the osmotic balance of the cell, leading to cell swelling and eventual lytic cell death, a process termed pyroptosis.
Release of Cytokines and Chemokines
The formation of GSDMD pores and subsequent pyroptotic cell lysis results in the release of the mature IL-1β and IL-18, as well as a host of other pre-existing cytoplasmic cytokines, chemokines, and danger-associated molecular patterns (DAMPs) into the extracellular environment.[8][9] This broad release of inflammatory mediators is responsible for the potent immunostimulatory effects observed with this compound treatment.
Quantitative Data on Cytokine and Chemokine Induction
The following tables summarize the quantitative data available on the induction of specific cytokines and chemokines by this compound (Val-boroPro).
Table 1: In Vivo Cytokine and Chemokine Induction in Mice
| Cytokine/Chemokine | Mouse Strain | Treatment | Fold Increase (vs. Vehicle) | Measurement Method | Reference |
| G-CSF | Wild-type | 100 µ g/mouse Val-boroPro (6h) | ~15-fold | ELISA | [8] |
| CXCL1/KC | Wild-type | 100 µ g/mouse Val-boroPro (6h) | ~8-fold | ELISA | [8] |
Table 2: In Vitro Cytokine Induction in THP-1 Macrophages
| Cytokine | Treatment Concentration | Treatment Duration | Fold Increase (vs. Control) | Measurement Method | Reference |
| IL-1β (secreted) | 15 µM Val-boroPro | 72h | >10-fold | ELISA | [4] |
| IL-18 (secreted) | 15 µM Val-boroPro | 72h | ~5-fold | ELISA | [4] |
Detailed Experimental Protocols
In Vitro THP-1 Macrophage Differentiation and Talabostat Treatment
This protocol describes the differentiation of the human monocytic THP-1 cell line into macrophage-like cells and subsequent treatment with this compound to assess cytokine induction.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound (Val-boroPro)
-
DMSO (for dissolving PMA and talabostat)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
ELISA kits for desired cytokines (e.g., human IL-1β, IL-18)
-
LDH cytotoxicity assay kit
Protocol:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Differentiation:
-
Seed THP-1 cells into 6-well plates at a density of 5 x 10⁵ cells/well in complete culture medium.
-
Add PMA to a final concentration of 100 ng/mL.[10]
-
Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells.[4][10]
-
After differentiation, gently aspirate the PMA-containing medium, wash the cells once with warm PBS, and add fresh complete culture medium.
-
Allow the cells to rest for 24 hours before treatment.
-
-
Talabostat Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1-20 µM).[4] A vehicle control (DMSO) should be included.
-
Replace the medium in the wells with the talabostat-containing medium or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the cell culture supernatants and centrifuge to remove any detached cells. Store the supernatants at -80°C until analysis.
-
Lyse the remaining adherent cells to measure intracellular protein or for other analyses.
-
Measure the concentration of secreted cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Assess cell viability and pyroptosis by measuring LDH release in the supernatants using an LDH cytotoxicity assay kit.
-
In Vivo Mouse Model of Cytokine Induction
This protocol outlines a general procedure for assessing talabostat-induced cytokine production in mice.
Materials:
-
Wild-type mice (e.g., C57BL/6)
-
This compound (Val-boroPro)
-
Sterile PBS or other suitable vehicle
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kits for desired mouse cytokines (e.g., mouse G-CSF, CXCL1/KC)
Protocol:
-
Animal Handling: Acclimatize mice to the facility for at least one week before the experiment. All procedures should be approved by the institutional animal care and use committee.
-
Talabostat Administration:
-
Prepare a solution of this compound in a sterile vehicle (e.g., PBS).
-
Administer talabostat to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose (e.g., 100 µ g/mouse ).[8]
-
Administer an equal volume of the vehicle to a control group of mice.
-
-
Blood Collection:
-
At a predetermined time point after administration (e.g., 6 hours), collect blood from the mice.[8]
-
Process the blood to obtain serum or plasma and store at -80°C.
-
-
Cytokine Analysis:
-
Measure the concentration of cytokines in the serum or plasma samples using specific ELISA kits according to the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Talabostat-Induced Pyroptosis
The following diagram illustrates the key steps in the signaling pathway leading from DPP8/9 inhibition by talabostat to pyroptosis and cytokine release.
References
- 1. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural and biochemical mechanisms of NLRP1 inhibition by DPP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrical stimulation inhibits Val-boroPro-induced pyroptosis in THP-1 macrophages via sirtuin3 activation to promote autophagy and inhibit ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP1 inflammasome: new mechanistic insights and unresolved mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Coordinated host responses during pyroptosis: caspase-1-dependent lysosome exocytosis and inflammatory cytokine maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Efficacy of PT100 Mesylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vivo antitumor effects of PT100 mesylate, a small molecule dipeptidyl peptidase inhibitor. The document summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the proposed mechanisms of action and experimental workflows.
Quantitative Assessment of Antitumor Activity
PT100 mesylate has demonstrated significant antitumor activity across a range of preclinical cancer models. The data below, compiled from various studies, highlights the dose-dependent efficacy of PT100 in syngeneic mouse models.
| Tumor Model | Mouse Strain | Treatment | Key Findings | Statistical Significance | Reference |
| B16-F10 Melanoma | C57BL/6 | 10 µg or 40 µg PT100, p.o., twice daily | Significant inhibition of tumor growth at both doses. | P < 0.0005 (day 15) | [1][2] |
| WEHI 164 Fibrosarcoma | BALB/c | 5 µg, 10 µg, or 40 µg PT100, p.o., twice daily | Dose-dependent inhibition of tumor growth. | P < 0.005 (day 25) | [1][2] |
| EL4 Lymphoma | C57BL/6 | 5 µg, 20 µg, 30 µg or 40 µg PT100, p.o., twice daily | Significant inhibition of tumor growth at all tested doses. | P < 0.0005 (day 20) | [1][2] |
| A20/2J Lymphoma | Not Specified | Not Specified | Caused regression and rejection of tumors. | Not Specified | [1][3] |
| GL261 Glioblastoma | C57BL/6 | Not Specified | Remarkable antitumor effect observed. | Not Specified | [4] |
Proposed Mechanism of Action
PT100 mesylate's antitumor effect is not due to direct cytotoxicity but is mediated through the modulation of the tumor microenvironment and the host immune system. The proposed mechanism involves the inhibition of dipeptidyl peptidases, such as Fibroblast Activation Protein (FAP), leading to an enhanced anti-tumor immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PT-100, a small molecule dipeptidyl peptidase inhibitor, has potent antitumor effects and augments antibody-mediated cytotoxicity via a novel immune mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Talabostat Mesylate: A Technical Guide to its Core Mechanism in T-Cell Immunity Stimulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Talabostat mesylate (formerly PT-100 or Val-boroPro) is an orally bioavailable small molecule inhibitor of dipeptidyl peptidases (DPPs), with potent activity against DPP4 (also known as CD26) and Fibroblast Activation Protein (FAP). Its primary mechanism of action involves the inhibition of these serine proteases, which play crucial roles in immunoregulation and the tumor microenvironment. By blocking the enzymatic activity of DPP4 and FAP, this compound stimulates the production of a cascade of cytokines and chemokines, thereby promoting a robust, T-cell-mediated anti-tumor immune response.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in T-cell immunity stimulation, supported by available data, experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action: Dual Inhibition of DPP4 and FAP
This compound's immunomodulatory effects stem from its ability to inhibit dipeptidyl peptidases. These enzymes are responsible for cleaving N-terminal dipeptides from various polypeptide substrates, including cytokines, chemokines, and growth factors, often leading to their inactivation.
Dipeptidyl Peptidase 4 (DPP4) Inhibition
DPP4 is expressed on the surface of various cell types, including T-lymphocytes, and exists in a soluble form in the plasma. It plays a significant role in T-cell activation and co-stimulation. By inhibiting DPP4, this compound is thought to prevent the degradation of key immunomodulatory substrates, leading to their increased local concentrations and enhanced signaling. This, in turn, is proposed to lower the threshold for T-cell activation and promote a more vigorous immune response.
Fibroblast Activation Protein (FAP) Inhibition
FAP is a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of many epithelial cancers. CAFs are known to contribute to an immunosuppressive tumor microenvironment. Inhibition of FAP by this compound is hypothesized to disrupt the supportive stromal network of tumors, potentially leading to increased infiltration and activity of effector T-cells.
A key characteristic of Talabostat is its reported "independent mechanism" of cytokine and chemokine upregulation, which distinguishes it from other DPP4 inhibitors.[1][3] While the precise molecular details of this independent mechanism are not fully elucidated in publicly available literature, it is this activity that is believed to be central to its potent immunostimulatory effects.
Quantitative Data on Immunomodulatory Effects
Table 1: Preclinical in vivo Cytokine mRNA Expression
| Cytokine/Chemokine | Fold Increase vs. Control (WEHI 164 model) |
| Various cytokines and chemokines | Increased mRNA expression[2] |
| Specific fold changes not publicly detailed | Data not available |
Table 2: Clinical Trial Immunological Parameters (Hypothetical)
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | % Change |
| T-Cell Activation Markers | |||
| CD4+ CD69+ (%) | Data not available | Data not available | Data not available |
| CD8+ CD25+ (%) | Data not available | Data not available | Data not available |
| T-Cell Proliferation (CFSE Assay) | |||
| Proliferation Index | Data not available | Data not available | Data not available |
| Serum Cytokine Levels (pg/mL) | |||
| IL-2 | Data not available | Data not available | Data not available |
| IFN-γ | Data not available | Data not available | Data not available |
| TNF-α | Data not available | Data not available | Data not available |
Note: The data in Table 2 is hypothetical and for illustrative purposes only. Specific quantitative data from clinical trials with this compound detailing these immunological endpoints are not publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the T-cell stimulating effects of this compound.
In Vitro T-Cell Activation Assay
This protocol outlines a general procedure for evaluating the effect of Talabostat on T-cell activation in vitro.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
Anti-CD3 and anti-CD28 antibodies
-
96-well tissue culture plates
-
Flow cytometry antibodies (anti-CD4, anti-CD8, anti-CD69, anti-CD25)
-
ELISA kits for desired cytokines (e.g., IL-2, IFN-γ, TNF-α)
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For more specific analysis, T-cells can be further purified using magnetic bead-based negative selection kits.
-
Cell Seeding: Resuspend cells in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Compound Addition: Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO or PBS).
-
T-Cell Stimulation: Add anti-CD3 (plate-bound or soluble) and soluble anti-CD28 antibodies to stimulate T-cell activation. Include unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis. Resuspend the cell pellet for flow cytometry analysis.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against T-cell markers (CD4, CD8) and activation markers (CD69, CD25). Analyze the samples on a flow cytometer to determine the percentage of activated T-cells.
-
ELISA: Perform ELISAs on the collected supernatants according to the manufacturer's instructions to quantify the concentration of secreted cytokines.
T-Cell Proliferation Assay (CFSE-based)
This protocol measures the proliferative capacity of T-cells in response to this compound treatment.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Isolated T-cells
-
Complete RPMI-1640 medium
-
This compound
-
T-cell stimuli (e.g., anti-CD3/CD28 antibodies or mitogens)
-
96-well tissue culture plates
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend isolated T-cells in PBS containing a low concentration of CFSE (typically 1-5 µM) and incubate for 10-15 minutes at 37°C. Quench the labeling reaction with FBS-containing medium.
-
Cell Seeding and Treatment: Wash the cells and seed them in a 96-well plate. Add this compound and T-cell stimuli as described in the T-cell activation assay.
-
Incubation: Incubate the cells for 3-5 days to allow for several rounds of cell division.
-
Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. As cells divide, the CFSE fluorescence intensity is halved with each generation, allowing for the quantification of cell proliferation.
T-Cell Signaling Pathways
The precise intracellular signaling pathways in T-cells that are directly modulated by this compound to induce cytokine production remain to be fully elucidated. However, based on the known mechanisms of T-cell activation, it is plausible that Talabostat's effects converge on key signaling cascades such as the NF-κB and STAT pathways.
Potential Involvement of NF-κB and STAT Pathways
The upregulation of various cytokines and chemokines strongly suggests the involvement of transcription factors that regulate their expression.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A central regulator of immune and inflammatory responses, NF-κB activation is crucial for the transcription of numerous pro-inflammatory cytokines.
-
STAT (Signal Transducer and Activator of Transcription) proteins: These transcription factors are activated by cytokine receptor signaling and are critical for mediating the effects of cytokines on T-cell differentiation and function.
The "independent mechanism" of Talabostat may involve direct or indirect activation of these pathways in immune cells, leading to the observed increase in cytokine and chemokine production. Further research is needed to delineate the specific molecular interactions and signaling events.
Conclusion
This compound represents a promising immunotherapeutic agent with a dual mechanism of action centered on the inhibition of DPP4 and FAP. This inhibition leads to an upregulation of cytokines and chemokines, ultimately stimulating a T-cell-mediated anti-tumor immune response. While the overarching mechanism is understood, further research is required to provide detailed quantitative data on its immunomodulatory effects and to fully elucidate the specific intracellular signaling pathways responsible for its unique "independent mechanism" of action. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for the continued development and optimization of this compound as a cancer therapeutic.
References
Chemical structure and properties of Talabostat mesylate
An In-depth Technical Guide to Talabostat Mesylate
Abstract: This technical guide provides a comprehensive overview of this compound (Val-boroPro mesylate), a potent, orally active small molecule inhibitor of dipeptidyl peptidases (DPPs). This document is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Chemical Structure and Physicochemical Properties
This compound, also known as PT-100 or BXCL701, is the mesylate salt of an N-terminal dipeptide analogue containing a boronic acid moiety.[1][2] Its chemical name is [(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid methanesulfonate.[1] The boronic acid group forms a stable, covalent but reversible complex with the catalytic serine residue of its target peptidases.
Below is a simplified representation of its core chemical structure.
The key physicochemical properties of this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Synonyms | Val-boroPro mesylate; PT-100; BXCL701 | [2][3] |
| CAS Number | 150080-09-4 | [2][3][4] |
| Molecular Formula | C₉H₁₉BN₂O₃・CH₃SO₃H | [4] |
| Molecular Weight | 310.17 g/mol | [2] |
| Appearance | Solid | [5] |
| Purity | ≥98% | [4] |
| Storage (Solid) | Store at -20°C | [4][5] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |[3] |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
|---|---|---|
| Water | ≥31 mg/mL; up to 100 mM | [4] |
| PBS (pH 7.2) | Approximately 10 mg/mL | [5] |
| DMSO | ≥11.45 mg/mL; up to 50 mM | [4][6] |
| Ethanol | ≥8.2 mg/mL (with sonication) |[6] |
Mechanism of Action
Talabostat is a nonselective inhibitor of several post-prolyl dipeptidyl peptidases (DPPs), a family of serine proteases that cleave N-terminal dipeptides from polypeptides where the penultimate residue is proline or alanine.[1][3] This inhibition is the primary mechanism through which Talabostat exerts its diverse biological effects, including antineoplastic and hematopoiesis-stimulating activities.[1][7]
2.1. Inhibition of Dipeptidyl Peptidases
Talabostat competitively inhibits multiple DPP enzymes with high affinity.[3] Its inhibitory activity against key DPP family members is detailed in Table 3. The inhibition of these enzymes prevents the degradation of various peptide hormones, chemokines, and growth factors, thereby amplifying their downstream signaling.[2]
Table 3: Inhibitory Activity of this compound against Dipeptidyl Peptidases
| Target Enzyme | IC₅₀ | Kᵢ | References |
|---|---|---|---|
| DPP-IV (CD26) | < 4 nM | 0.18 nM | [3][8] |
| DPP8 | 4 nM | 1.5 nM | [3][8] |
| DPP9 | 11 nM | 0.76 nM | [3][8] |
| FAP (Fibroblast Activation Protein) | 560 nM | - | [3][8] |
| DPP7 (QPP) | 310 nM | - |[4] |
2.2. Downstream Signaling and Biological Effects
The inhibition of DPPs by Talabostat triggers two main downstream pathways: broad immunomodulation and selective inflammasome activation.
-
Immunomodulation via DPP-IV/FAP Inhibition: By inhibiting DPP-IV and FAP, Talabostat prevents the cleavage of various chemokines and cytokines.[1][6] This leads to their increased bioavailability, resulting in enhanced T-cell priming, chemoattraction of T-cells and innate effector cells, and a robust anti-tumor immune response.[3] It may also stimulate the production of colony-stimulating factors like G-CSF, promoting hematopoiesis.[2]
-
Inflammasome Activation via DPP8/9 Inhibition: A distinct mechanism involves the potent inhibition of DPP8 and DPP9. This specific inhibition activates the NLRP1b inflammasome sensor protein, which in turn promotes the cleavage of pro-caspase-1 into its active form, caspase-1.[4] Activated caspase-1 then triggers a form of inflammatory cell death known as pyroptosis, specifically in monocytes and macrophages.[4]
The interconnected signaling pathways are illustrated in the diagram below.
Pharmacokinetic Data
Talabostat is orally bioavailable.[4] Pharmacokinetic data from a pediatric phase I trial in patients with refractory solid tumors provides insight into its clinical behavior, as summarized in Table 4.
Table 4: Pharmacokinetic Parameters of this compound in a Pediatric Study
| Parameter | Dose | Value |
|---|---|---|
| Mean Half-life (t₁/₂) | N/A | 2.8 hours |
| Mean AUC₀₋₈ | 100 µg/m² | 7.0 ng•h/mL |
| 200 µg/m² | 20 ng•h/mL | |
| 350 µg/m² | 34 ng•h/mL | |
| Plasma Concentration (1 hr post-dose) | 100–350 µg/m² | 0.64 to 10.1 ng/mL |
Data sourced from a pediatric phase I trial.[9]
Experimental Protocols
This section provides generalized methodologies for conducting experiments with this compound, based on information from technical data sheets and published studies.
4.1. In Vitro Experimental Workflow
A typical workflow for assessing the in vitro activity of Talabostat, such as in a cell proliferation assay, is outlined below.
Detailed Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving solid this compound in a suitable solvent like DMSO.[4][6] Warming the tube to 37°C or using an ultrasonic bath can aid dissolution.[6]
-
For cell-based assays, create fresh working solutions by diluting the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.[5] Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect cell viability (typically <0.5%).[5]
-
-
Cell Culture and Treatment:
-
Select appropriate cell lines for the experiment (e.g., FAP-expressing tumor cells or immune cells like PBMCs).[5][6]
-
Seed cells into multi-well plates at a predetermined density and allow them to attach and stabilize overnight.
-
Remove the existing medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of solvent).
-
-
Incubation and Analysis:
-
Incubate the treated cells for a duration relevant to the endpoint being measured (e.g., 48-72 hours for proliferation, or shorter times for signaling pathway activation).
-
Perform the desired endpoint analysis. For example, to measure inhibition of proliferation of superantigen-stimulated human PBMCs, an IC₅₀ of ~10 nM was reported.[5]
-
4.2. In Vivo Experimental Methodology
-
Animal Model Selection:
-
Compound Formulation and Administration:
-
Endpoint Measurement:
-
Monitor tumor growth over time using caliper measurements.
-
At the end of the study, tumors and tumor-draining lymph nodes can be harvested to measure the mRNA expression of cytokines and chemokines via qPCR to confirm the immunomodulatory mechanism of action.[3][5]
-
Assess immune cell infiltration into the tumor microenvironment using immunohistochemistry or flow cytometry.
-
Conclusion
This compound is a versatile and potent dual-action research compound. Its primary activity as a broad inhibitor of dipeptidyl peptidases, coupled with a specific ability to activate the NLRP1b inflammasome via DPP8/9 inhibition, makes it a valuable tool for investigating cancer immunology, inflammation, and hematopoiesis. The data and protocols presented in this guide offer a solid foundation for professionals engaged in preclinical drug discovery and development to effectively utilize this compound in their research endeavors.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Inflammasomes Activators: R&D Systems [rndsystems.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
The Dual Role of Talabostat Mesylate in Orchestrating Innate and Adaptive Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat mesylate (formerly PT-100) is a small molecule inhibitor of dipeptidyl peptidases (DPPs), a class of serine proteases involved in a wide range of physiological processes.[1][2][3] By targeting multiple DPPs, including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP), this compound modulates the activity of various cytokines and chemokines, thereby exerting a profound influence on both the innate and adaptive branches of the immune system.[1][4] This technical guide provides an in-depth overview of the mechanisms by which this compound impacts immunity, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the inhibitory activity of this compound against key dipeptidyl peptidases. This quantitative data is essential for understanding the compound's potency and selectivity.
| Target Enzyme | IC50 (nM) | Reference(s) |
| Dipeptidyl Peptidase IV (DPP4/CD26) | < 4 | [4] |
| Dipeptidyl Peptidase 8 (DPP8) | 4 | [4] |
| Dipeptidyl Peptidase 9 (DPP9) | 11 | [4] |
| Fibroblast Activation Protein (FAP) | 560 | [4] |
Table 1: Inhibitory concentrations (IC50) of this compound against various dipeptidyl peptidases.
Limited in vivo studies have reported a 2- to 4-fold increase in Granulocyte-Colony Stimulating Factor (G-CSF) levels following treatment with this compound.[2] Further quantitative data on the modulation of other cytokines and immune cell populations are still emerging.
Core Mechanism of Action: A Two-Pronged Immunomodulatory Approach
This compound's influence on the immune system is multifaceted, primarily stemming from its inhibition of DPP enzymes. This leads to two major downstream consequences: the induction of pyroptosis in innate immune cells and the enhancement of adaptive T-cell responses.
Innate Immunity Activation via DPP8/9 Inhibition and Pyroptosis
A key mechanism of this compound's immunostimulatory effect is the induction of pyroptosis, a form of programmed cell death, in monocytes and macrophages.[4] This process is initiated by the inhibition of DPP8 and DPP9.[4]
dot
Caption: this compound signaling pathway in innate immunity.
In human myeloid cells, the inhibition of DPP8/9 leads to the activation of the CARD8 inflammasome, which in turn activates pro-caspase-1.[4] Active caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[4] This lytic cell death results in the release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs), which further amplify the innate immune response.
Enhancement of Adaptive Immunity
This compound also plays a crucial role in bolstering adaptive immunity, primarily by stimulating T-cell responses.[1][3] This is achieved through the inhibition of DPP4 (also known as CD26) and FAP, which are expressed on various immune cells and stromal cells in the tumor microenvironment.[2][4]
dot
Caption: this compound's impact on adaptive immunity.
The inhibition of these enzymes prevents the degradation of various chemokines and cytokines that are crucial for T-cell function.[1] This results in increased levels of these signaling molecules, leading to enhanced T-cell priming, activation, and recruitment to the tumor microenvironment.[2] The subsequent increase in tumor-infiltrating lymphocytes (TILs), particularly cytotoxic CD8+ T-cells, contributes to a more robust anti-tumor immune response.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the immunological effects of this compound. These should be adapted and optimized for specific experimental conditions.
Pyroptosis Detection via Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells, a hallmark of pyroptosis.
dot
Caption: Workflow for LDH-based pyroptosis detection.
Materials:
-
Monocyte or macrophage cell line (e.g., THP-1)
-
This compound
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control.
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated, untreated, and lysis buffer-treated cells.
Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method to measure the concentration of specific cytokines in cell culture supernatants or serum.
Materials:
-
Cell culture supernatants or serum samples from this compound-treated and control groups.
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, G-CSF).
-
96-well ELISA plates.
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit).
-
Microplate reader.
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Wash the plate multiple times with wash buffer to remove unbound antibody.
-
Block the wells with a blocking buffer to prevent non-specific binding.
-
Add standards of known cytokine concentrations and the experimental samples (supernatants or serum) to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody, which binds to a different epitope on the captured cytokine, and incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Wash the plate and add the TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the absorbance values of the standards and determine the concentration of the cytokine in the experimental samples.
T-Cell Activation and Proliferation Analysis by Flow Cytometry
Flow cytometry can be used to identify and quantify different T-cell subsets and to assess their activation and proliferation status.
dot
Caption: T-cell analysis workflow using flow cytometry.
Materials:
-
PBMCs or TILs isolated from treated and control subjects.
-
This compound.
-
Fluorescently conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
-
Fixation and permeabilization buffers (for intracellular staining).
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from blood samples or TILs from tumor tissue.
-
Culture the cells in the presence or absence of this compound, with or without additional T-cell stimuli (e.g., anti-CD3/CD28 beads).
-
After the desired incubation period, harvest the cells and wash them with FACS buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers for 30 minutes on ice in the dark.
-
(Optional, for intracellular cytokine staining) Fix and permeabilize the cells using appropriate buffers.
-
(Optional) Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to gate on specific T-cell populations and quantify the expression of activation markers or intracellular cytokines.
Conclusion
This compound is a promising immunomodulatory agent with a unique dual mechanism of action that bridges innate and adaptive immunity. By inhibiting key dipeptidyl peptidases, it triggers pyroptosis in myeloid cells, a potent pro-inflammatory signal, while simultaneously enhancing the bioavailability of chemokines and cytokines that are critical for robust T-cell mediated anti-tumor responses. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the immunological effects of this compound. A deeper understanding of its intricate mechanisms of action will be pivotal for its continued development as a standalone or combination therapy in oncology and other immune-mediated diseases. Further research is warranted to expand upon the quantitative data regarding its effects on a broader range of cytokines and immune cell subsets to fully elucidate its therapeutic potential.
References
Preclinical Profile of Talabostat Mesylate in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat mesylate (formerly PT-100), a small molecule inhibitor of dipeptidyl peptidases (DPPs), has demonstrated notable preclinical antitumor activity across a range of solid tumor models. Its unique dual mechanism of action, involving both direct effects on the tumor microenvironment and robust immune system stimulation, has positioned it as a compelling agent for further investigation, particularly in combination with immunotherapies. This technical guide provides a comprehensive overview of the preclinical studies of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways to support ongoing research and development efforts.
Talabostat is an orally active compound that targets several DPPs, including dipeptidyl peptidase-4 (DPP4/CD26), dipeptidyl peptidase 8 (DPP8), dipeptidyl peptidase 9 (DPP9), and Fibroblast Activation Protein (FAP).[1][2] FAP, in particular, is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of many epithelial cancers and is implicated in tumor growth, invasion, and immunosuppression.[3][4] By inhibiting these enzymes, Talabostat is thought to modulate the tumor microenvironment and enhance anti-tumor immune responses through the upregulation of cytokines and chemokines.[1][5]
Quantitative Preclinical Efficacy Data
The preclinical antitumor activity of this compound has been evaluated in various syngeneic and xenograft mouse models of solid tumors. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of Oral Talabostat (PT-100) in Syngeneic Mouse Tumor Models[2]
| Tumor Model | Cell Line | Mouse Strain | Treatment Regimen | Endpoint | Result |
| Fibrosarcoma | WEHI 164 | BALB/c | Oral PT-100 | Tumor Growth | Significant inhibition, regression, and rejection |
| Lymphoma | EL4 | C57BL/6 | Oral PT-100 | Tumor Growth | Significant inhibition, regression, and rejection |
| Lymphoma | A20/2J | BALB/c | Oral PT-100 | Tumor Growth | Significant inhibition, regression, and rejection |
| Melanoma | B16-F10 | C57BL/6 | Oral PT-100 | Tumor Growth | Slowed growth |
| Mastocytoma | P815 | DBA/2 | Oral PT-100 | Tumor Growth | Slowed growth |
Table 2: Efficacy of Talabostat in a Murine Osteosarcoma Metastasis Model[3]
| Treatment Group | Dosing Schedule | Average Number of Lung Nodules (± SD) | P-value vs. Control |
| Control (Normal Saline) | Twice daily, 5 days on/2 days off | 75.6 (± 45.4) | - |
| Talabostat (20 µ g/dose ) | Once daily, 5 days on/2 days off | 3.4 (± 2.4) | <0.01 |
| Talabostat (20 µ g/dose ) | Twice daily, 5 days on/2 days off | 7.0 (± 6.1) | <0.01 |
Table 3: Combination Efficacy of Talabostat with PD-1 Inhibition in a Pancreatic Cancer Mouse Model[1]
| Treatment Group | Outcome |
| Talabostat alone | Slowed tumor growth |
| Anti-PD-1 alone | Slowed tumor growth |
| Talabostat + Anti-PD-1 | Significantly slowed tumor growth, increased infiltration of T cells and NK cells |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments cited in this guide.
In Vivo Syngeneic Tumor Model Efficacy Studies[2]
-
Cell Lines and Culture:
-
Animal Models:
-
Female BALB/c, C57BL/6, and DBA/2 mice, 6-8 weeks old.
-
For studies in immunodeficient mice, athymic nude mice were used.
-
CD26 knockout (CD26-/-) mice were also utilized to investigate the role of DPP4.
-
-
Tumor Cell Implantation:
-
Tumor cells were harvested, washed, and resuspended in phosphate-buffered saline.
-
A total of 1 x 10^5 to 5 x 10^6 cells (depending on the cell line) were injected subcutaneously into the flank of the mice.
-
-
Drug Administration:
-
Talabostat (PT-100) was administered orally via gavage.
-
Dosing schedules and concentrations were varied to determine optimal efficacy.
-
-
Tumor Measurement and Analysis:
-
Tumor size was measured regularly (e.g., twice weekly) using calipers.
-
Tumor volume was calculated using the formula: (length x width^2) / 2.
-
At the end of the study, tumors were excised and weighed.
-
Statistical analysis was performed to compare tumor growth between treated and control groups.
-
Murine Osteosarcoma Metastasis Model[3]
-
Cell Line:
-
K7M3-luciferase murine osteosarcoma cells.
-
-
Animal Model:
-
Female BALB/c mice.
-
-
Metastasis Induction:
-
1 x 10^6 K7M3-luciferase cells were injected via the tail vein.
-
-
Drug Administration:
-
Talabostat was administered by oral gavage at a dose of 20 µ g/dose , either once or twice daily, on a 5 days on, 2 days off schedule.
-
The control group received normal saline.
-
-
Metastasis Assessment:
-
Lung metastases were monitored weekly using luminescent imaging.
-
On day 24, all animals were euthanized, and the number of surface lung nodules was manually counted.
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows for this compound.
Signaling Pathway of Talabostat in the Tumor Microenvironment
References
- 1. PT-100, a small molecule dipeptidyl peptidase inhibitor, has potent antitumor effects and augments antibody-mediated cytotoxicity via a novel immune mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Fibroblast activation protein-alpha and dipeptidyl peptidase IV (CD26): cell-surface proteases that activate cell signaling and are potential targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line WEHI-164 (CVCL_2251) [cellosaurus.org]
- 7. WEHI-13VAR: a stable and sensitive variant of WEHI 164 clone 13 fibrosarcoma for tumor necrosis factor bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Natural cytotoxicity of NC-2+ cells against the growth and metastasis of WEHI-164 fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Talabostat Mesylate In Vitro Assay Protocols: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat mesylate, also known as PT-100 or Val-boroPro, is a potent, orally active small molecule inhibitor of dipeptidyl peptidases (DPPs).[1][2] It targets a range of serine proteases, including Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase IV (DPP IV/CD26), DPP8, and DPP9.[3][4] This dual mechanism of action, targeting both tumor-associated enzymes and stimulating an immune response, has made Talabostat a subject of interest in cancer research.[5][6] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its effects through the inhibition of post-proline cleaving enzymes. By blocking the activity of FAP on reactive fibroblasts in the tumor stroma and DPP IV on immune cells, Talabostat modulates the tumor microenvironment.[2][6] This inhibition leads to the transcriptional upregulation of various cytokines and chemokines, including IL-1β, IL-6, G-CSF, and CXCL1/KC, which in turn stimulates both innate and adaptive anti-tumor immune responses.[3][4][6] Furthermore, Talabostat has been shown to induce pyroptosis, a form of inflammatory cell death, in monocytes and macrophages, a process dependent on caspase-1 activation.[3]
Quantitative Data Summary
The inhibitory activity of this compound against various dipeptidyl peptidases is summarized in the table below. This data provides a quantitative basis for designing and interpreting in vitro experiments.
| Target Enzyme | IC50 (nM) | Ki (nM) | Reference(s) |
| Dipeptidyl Peptidase IV (DPP-IV/CD26) | < 4 | 0.18 | [3],[4] |
| Fibroblast Activation Protein (FAP) | 560 | - | [3],[4] |
| Dipeptidyl Peptidase 8 (DPP8) | 4 | 1.5 | [3],[4] |
| Dipeptidyl Peptidase 9 (DPP9) | 11 | 0.76 | [3],[4] |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 | - | [3],[4] |
| Prolyl Endopeptidase (PEP) | 390 | - | [3] |
Experimental Protocols
Fluorometric Fibroblast Activation Protein (FAP) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on FAP using a fluorogenic substrate.
Materials:
-
Recombinant human FAP enzyme
-
FAP fluorogenic substrate (e.g., Ala-Pro-AMC)[7]
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]
-
This compound
-
DMSO (for dissolving Talabostat)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[8]
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Create a dilution series of Talabostat in assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant FAP enzyme in assay buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted this compound solution (or vehicle control). b. Add 25 µL of the diluted FAP enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the FAP fluorogenic substrate solution to each well.
-
Measurement: Immediately begin kinetic reading of the fluorescence at 37°C for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. b. Determine the percent inhibition for each Talabostat concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the Talabostat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Dipeptidyl Peptidase IV (DPP IV) Inhibition Assay
This protocol outlines a method to measure the inhibition of DPP IV by this compound using a fluorogenic or luminogenic substrate.
Materials:
-
Recombinant human DPP IV enzyme[9]
-
DPP IV fluorogenic substrate (e.g., Gly-Pro-AMC)[8] or luminogenic substrate (e.g., Gly-Pro-aminoluciferin)[9]
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]
-
This compound
-
DMSO
-
96-well black (for fluorescence) or white (for luminescence) microplates
-
Microplate reader capable of fluorescence or luminescence detection
Procedure:
-
Compound and Enzyme Preparation: Follow the same steps as for the FAP inhibition assay, substituting DPP IV for FAP.
-
Assay Reaction (Fluorometric): a. Add 50 µL of diluted Talabostat or vehicle to each well. b. Add 25 µL of diluted DPP IV enzyme. c. Incubate at 37°C for 15 minutes. d. Add 25 µL of Gly-Pro-AMC substrate.
-
Assay Reaction (Luminometric): a. Follow the manufacturer's protocol for the luminogenic assay kit (e.g., DPPIV-Glo™ Protease Assay).[9] This typically involves adding the inhibitor, enzyme, and a proprietary substrate/luciferase mix.
-
Measurement: Read fluorescence (Ex: 350-360 nm, Em: 450-465 nm) or luminescence according to the plate reader's instructions.
-
Data Analysis: Calculate IC50 values as described for the FAP assay.
Cell-Based Cytotoxicity Assay (Pyroptosis Induction)
This protocol describes an in vitro assay to evaluate the induction of pyroptosis by this compound in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation[4]
-
This compound
-
Serum-free medium[4]
-
Cytotoxicity assay kit (e.g., LDH release assay or a kit measuring pyroptosis-specific markers like caspase-1 activity)
-
96-well clear-bottom cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Differentiation: a. Culture THP-1 cells in complete medium. b. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well. c. Differentiate the monocytes into macrophage-like cells by treating with 50 ng/mL PMA for 48-72 hours.[4] d. After differentiation, wash the cells with PBS and replace the medium with serum-free medium.[4]
-
Treatment: a. Prepare various concentrations of this compound (e.g., 0.1, 1, 10 µM) in serum-free medium.[3] b. Add the Talabostat solutions to the differentiated THP-1 cells. Include a vehicle control (medium with DMSO). c. Incubate the plate for 24 hours.[3]
-
Assessment of Cytotoxicity: a. LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant using a commercially available kit. b. Caspase-1 Activity Assay: Measure the activity of caspase-1, a key enzyme in pyroptosis, using a fluorogenic substrate (e.g., N-acetyl-Trp-Glu-His-Asp-trifluoromethylcoumarin).[6]
-
Data Analysis: a. Calculate the percentage of cytotoxicity or caspase-1 activity for each treatment condition relative to a positive control (e.g., cells lysed with a detergent) and the vehicle control. b. Plot the results against Talabostat concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for an in vitro enzyme inhibition assay.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Talabostat Mesylate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of Talabostat mesylate in preclinical murine models of cancer. The following protocols and data are intended to facilitate the design and execution of in vivo studies to evaluate the anti-tumor efficacy and mechanism of action of this dipeptidyl peptidase inhibitor.
I. Overview and Mechanism of Action
This compound is an orally active small molecule that inhibits a range of dipeptidyl peptidases (DPPs), including DPP4 (also known as CD26), Fibroblast Activation Protein (FAP), DPP8, and DPP9.[1][2] Its anti-tumor activity stems from a dual mechanism: direct inhibition of FAP on tumor stromal fibroblasts and the stimulation of an anti-tumor immune response.[1][3] By inhibiting DPPs, this compound prevents the cleavage of various cytokines and chemokines, leading to their increased local concentrations. This enhancement of immune signaling promotes the recruitment and activation of immune cells, such as T-cells, leading to tumor regression.[2][3]
II. Dosing and Administration in Mice
The dosing of this compound in mice can vary depending on the tumor model and experimental design. The most common route of administration is oral gavage.
Table 1: Summary of this compound Dosing in Murine Tumor Models
| Tumor Model | Mouse Strain | Dose per Mouse | Administration Route | Dosing Schedule | Reference |
| B16-F10 Melanoma | C57BL/6 | 5-40 µg | Oral gavage | Twice daily, ~8 hours apart | |
| WEHI 164 Fibrosarcoma | BALB/c | 5-40 µg | Oral gavage | Twice daily, ~8 hours apart | |
| EL4 Lymphoma | C57BL/6 | 5-40 µg | Oral gavage | Twice daily, ~8 hours apart |
III. Experimental Protocols
A. Preparation of this compound for Oral Administration
-
Reconstitution: this compound is soluble in several vehicles. For in vivo studies in mice, sterile saline (0.9% NaCl) or water are common choices. It is also soluble in DMSO.[4]
-
Working Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve in sterile saline or water to the desired stock concentration. Gentle warming or sonication can be used to aid dissolution if necessary.[4]
-
Prepare fresh solutions daily for administration to ensure stability and potency.
-
-
Storage: Store the powdered form of this compound at -20°C, protected from light and moisture.
B. In Vivo Anti-Tumor Efficacy Studies
The following are generalized protocols for common syngeneic mouse tumor models used to evaluate the efficacy of this compound.
Protocol 1: B16-F10 Melanoma Model
-
Cell Culture:
-
Culture B16-F10 melanoma cells (a murine melanoma cell line) in an appropriate medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
-
Tumor Inoculation:
-
Harvest B16-F10 cells and wash them with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 2.5 x 10^6 cells/mL.
-
Subcutaneously inject 0.2 mL of the cell suspension (containing 5 x 10^5 cells) into the right flank of 6-8 week old C57BL/6 mice.
-
-
Treatment:
-
Once tumors become palpable or reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control (e.g., saline) by oral gavage according to the dosing schedule outlined in Table 1.
-
-
Efficacy Assessment:
-
Measure tumor volume two to three times per week using calipers (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health.
-
At the end of the study (due to tumor burden or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell infiltration).
-
Protocol 2: EL4 Lymphoma Model
-
Cell Culture:
-
Culture EL4 cells (a murine T-cell lymphoma line) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Tumor Inoculation:
-
Harvest and wash EL4 cells with sterile PBS.
-
Resuspend the cells in sterile PBS or serum-free medium.
-
Subcutaneously inject 2 x 10^5 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of C57BL/6 mice.
-
-
Treatment and Assessment:
-
Follow the treatment and efficacy assessment steps as described in the B16-F10 melanoma model protocol.
-
Protocol 3: WEHI 164 Fibrosarcoma Model
-
Cell Culture:
-
Tumor Inoculation:
-
Harvest and wash WEHI 164 cells with sterile PBS.
-
Resuspend the cells in sterile PBS or serum-free medium.
-
Subcutaneously inject approximately 5 x 10^5 cells into the flank of BALB/c mice.[7]
-
-
Treatment and Assessment:
-
Follow the treatment and efficacy assessment steps as described in the B16-F10 melanoma model protocol.
-
IV. Signaling Pathway and Experimental Workflow
The anti-tumor effect of this compound is mediated through the inhibition of dipeptidyl peptidases, which enhances the local inflammatory and immune response within the tumor microenvironment.
Caption: Mechanism of action of this compound.
The experimental workflow for evaluating this compound in vivo typically follows a logical progression from preparation to data analysis.
Caption: In vivo experimental workflow for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dipeptidyl Peptidase Inhibition Enhances CD8 T Cell Recruitment and Activates Intrahepatic Inflammasome in a Murine Model of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dppiv.com [dppiv.com]
- 5. Cytokine and Chemokine Profile in Patients with Multiple Myeloma Treated with Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospects for cytokine and chemokine biotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural cytotoxicity of NC-2+ cells against the growth and metastasis of WEHI-164 fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Talabostat Mesylate in a Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Talabostat mesylate (also known as Val-boroPro or PT-100) is an orally active small molecule that functions as a potent, nonselective inhibitor of dipeptidyl peptidases (DPPs), including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP).[1][2] Its mechanism of action confers both antineoplastic and hematopoiesis-stimulating activities.[1][2] By inhibiting DPP enzymes, Talabostat stimulates the production of various cytokines and chemokines, which enhances T-cell-mediated immune responses against tumors.[3][4] Additionally, Talabostat can activate the NLRP1b inflammasome, leading to pyroptosis in monocytes and macrophages.[5] These dual mechanisms make it a compound of significant interest in cancer research and immunotherapy.
This document provides detailed application notes and a comprehensive protocol for assessing the cytotoxic effects of this compound on cancer cell lines.
Mechanism of Action
This compound exerts its biological effects through two primary pathways:
-
Inhibition of Dipeptidyl Peptidases (DPPs): Talabostat inhibits a range of DPPs, particularly FAP, which is often overexpressed in the stroma of various cancers.[6] This inhibition prevents the cleavage of specific cytokines and chemokines, leading to their increased activity. This amplification of immune signals promotes the priming and chemoattraction of T-cells and other innate effector cells, resulting in a robust anti-tumor immune response.[2]
-
Inflammasome Activation: Talabostat is a potent activator of the NLRP1b inflammasome sensor protein.[5] This activation triggers a signaling cascade that leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then initiates pyroptosis, a highly inflammatory form of programmed cell death, selectively in monocytes and macrophages.[5]
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound against various dipeptidyl peptidase enzymes and human peripheral blood mononuclear cells (PBMCs). It is important to note that these values reflect enzymatic or specific cell-type inhibition rather than general cytotoxicity across cancer cell lines, which must be determined experimentally.
| Target Enzyme / Cell Type | IC₅₀ Value | Reference |
| Dipeptidyl Peptidase IV (DPP4) | < 4 nM | [2][5] |
| Dipeptidyl Peptidase 8 (DPP8) | 4 nM | [2][5] |
| Dipeptidyl Peptidase 9 (DPP9) | 11 nM | [2][5] |
| Fibroblast Activation Protein (FAP) | 560 nM | [2][5] |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | [2] |
| Human PBMCs (superantigen-stimulated) | ~10 nM | [7] |
Experimental Protocols
Protocol for Determining the Cytotoxicity of this compound
This protocol provides a step-by-step method for evaluating the cytotoxic effect of this compound on a selected cancer cell line using a colorimetric assay, such as the Cell Counting Kit-8 (CCK-8).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a specific cancer cell line, quantifying its dose-dependent cytotoxic effect.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Appropriate cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Sterile 96-well flat-bottom plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT)
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Workflow
Step-by-Step Procedure:
1. Reagent Preparation
-
Talabostat Stock Solution (10 mM): this compound is soluble in DMSO up to 50 mM and in water up to 100 mM.[5] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, dissolve 3.1 mg (MW: 310.18 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Before each experiment, thaw an aliquot of the stock solution. Prepare a series of serial dilutions (e.g., from 100 µM to 0.1 nM) using complete cell culture medium. Ensure the final DMSO concentration in the highest concentration well does not exceed 0.5% to avoid solvent-induced toxicity.
2. Cell Culture and Seeding
-
Culture the chosen cell line in complete medium until it reaches approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach.
3. Cell Treatment
-
After incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the corresponding wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest drug concentration.
-
Untreated Control: Cells in medium only.
-
Blank Control: Wells with medium only (no cells) for background absorbance subtraction.
-
4. Incubation
-
Incubate the treated plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
5. Cytotoxicity Assessment (Using CCK-8)
-
Following incubation, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C and 5% CO₂. The incubation time depends on the metabolic activity of the cell line. Monitor the color change.
6. Data Collection
-
Measure the absorbance of each well at 450 nm using a microplate reader.
7. Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] * 100
-
-
-
Determine IC₅₀ Value:
-
Plot the percent viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a dose-response curve and determine the IC₅₀ value. The IC₅₀ is the concentration of this compound that reduces cell viability by 50%.[8]
-
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Talabostat Mesylate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat mesylate, also known as Val-boroPro, is a potent and nonselective inhibitor of dipeptidyl peptidases (DPPs), including DPP4, DPP7, DPP8, DPP9, and Fibroblast Activation Protein (FAP).[1] Its ability to modulate immune responses and induce a specialized form of programmed cell death called pyroptosis makes it a compound of significant interest in cancer research and drug development.[2][3] These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments to assess its biological activity.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism. Firstly, by inhibiting DPPs, it prevents the cleavage of certain cytokines and chemokines, leading to their enhanced activity and the stimulation of an anti-tumor immune response.[4] Secondly, through the inhibition of DPP8 and DPP9, it activates the NLRP1 inflammasome in human keratinocytes and the CARD8 inflammasome in human myeloid cells.[2][3][5] This activation leads to the cleavage of Gasdermin D (GSDMD), forming pores in the cell membrane and inducing pyroptosis, a pro-inflammatory form of cell death.[6][7]
Data Presentation
This compound Inhibitory Activity
| Target Enzyme | IC50 / Ki Value |
| DPP-IV | < 4 nM (IC50), 0.18 nM (Ki) |
| DPP8 | 4 nM (IC50), 1.5 nM (Ki) |
| DPP9 | 11 nM (IC50), 0.76 nM (Ki) |
| FAP | 560 nM (IC50) |
| QPP (DPP2) | 310 nM (IC50) |
Source:[1]
Reported IC50 Values of this compound in Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| A549 | Lung Carcinoma | 24h | 31.6 x 10⁻³ |
| A549 | Lung Carcinoma | 72h | 36.0 x 10⁻² |
| MCF-7 | Breast Cancer | 24h | 24.2 |
| DU-145 | Prostate Cancer | 24h | 14.2 x 10⁻³ |
| WM2664 | Melanoma | 24h | 10.1 x 10³ |
Note: The significant variation in IC50 values, especially for WM2664, highlights the importance of empirical determination for each cell line and experimental condition. Source:[8]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution (10 mM):
-
Aseptically weigh out the required amount of this compound powder. The molecular weight is 310.18 g/mol .
-
Dissolve the powder in sterile DMSO to a final concentration of 10 mM. For example, dissolve 3.1 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare fresh working solutions by diluting the stock solution in the appropriate sterile cell culture medium or PBS immediately before use.
-
For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., 10 µL of stock in 990 µL of medium).
-
Perform serial dilutions to achieve the desired final concentrations for your experiment.
-
Note: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in all experiments.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well flat-bottom cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for many adherent lines) in 100 µL of complete medium.[9]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound working solutions. Include vehicle control and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
Apoptosis Detection by Annexin V Staining and Flow Cytometry
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells.
-
For adherent cells, gently trypsinize and combine them with the corresponding supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates correctly.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Western Blot Analysis of Apoptosis-Related Proteins
Materials:
-
6-well or 10 cm cell culture dishes
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Seed and treat cells as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
Visualization of Pathways and Workflows
Caption: this compound-induced pyroptosis signaling pathway.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Logic of Talabostat-stimulated anti-tumor immunity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The NLRP1 Inflammasome in Human Skin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Pyroptosis: A Promising Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: In Vivo Imaging of Fibroblast Activation Protein (FAP) Activity with Talabostat Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a majority of epithelial tumors.[1][2] Its restricted expression in normal adult tissues makes it an attractive target for both cancer therapy and diagnostic imaging.[3] Talabostat mesylate (also known as Val-boroPro or PT-100) is a potent, orally active inhibitor of dipeptidyl peptidases, including FAP.[4][5] While this compound itself is not an imaging agent, it can be utilized in in vivo imaging studies to demonstrate target engagement and specificity of FAP-targeted imaging probes through competition or blocking studies.
These application notes provide a framework for designing and executing in vivo imaging experiments to assess FAP activity and the inhibitory effect of this compound using established FAP-targeted imaging agents.
Principle of the Application
The central principle of this application is the use of this compound as a blocking agent in conjunction with a FAP-targeted imaging probe (e.g., a radiolabeled FAP inhibitor like [⁶⁸Ga]FAPI-46 or a fluorescent FAP-targeted probe). By administering this compound prior to the imaging agent, it will occupy the FAP binding sites in vivo. This will result in a reduced signal from the FAP-targeted imaging probe in FAP-expressing tissues, such as tumors, compared to a baseline scan without the blocking agent. The degree of signal reduction provides a quantitative measure of FAP target engagement by this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FAP signaling context and the experimental workflow for an in vivo FAP blocking study with this compound.
Figure 1: FAP's Role in the Tumor Microenvironment.
Figure 2: Experimental Workflow for In Vivo FAP Blocking Study.
Experimental Protocols
Protocol 1: In Vivo FAP Imaging and this compound Blocking Study in a Xenograft Mouse Model using PET/CT
1. Materials and Reagents:
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma) bearing FAP-positive tumor xenografts (e.g., U87MG).
-
This compound: Pharmaceutical grade.
-
FAP-targeted PET Probe: e.g., [⁶⁸Ga]Ga-FAPI-46.
-
Vehicle for Talabostat: Sterile saline or other appropriate vehicle.
-
Anesthetics: Isoflurane or other suitable anesthetic.
-
PET/CT Scanner: For small animal imaging.
2. Experimental Procedure:
-
Animal Preparation:
-
Acclimate mice for at least one week before the experiment.
-
Inject FAP-positive tumor cells subcutaneously and allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Baseline Imaging:
-
Anesthetize a cohort of tumor-bearing mice.
-
Administer the FAP-targeted PET probe (e.g., 5-10 MBq of [⁶⁸Ga]Ga-FAPI-46) via tail vein injection.
-
Perform a dynamic or static PET/CT scan at a specified time point post-injection (e.g., 60 minutes).
-
-
This compound Administration (Blocking Dose):
-
Allow for a washout period of the PET probe (at least 24 hours).
-
Administer this compound to the same cohort of mice at a dose known to inhibit FAP activity. The oral administration route is common for Talabostat.[5]
-
The timing of administration before the imaging probe will depend on the pharmacokinetics of Talabostat. A pre-treatment time of 1-2 hours is a reasonable starting point.
-
-
Blocking Imaging:
-
Following Talabostat pre-treatment, anesthetize the mice.
-
Administer the same dose of the FAP-targeted PET probe as in the baseline scan.
-
Perform a PET/CT scan under the same conditions as the baseline scan.
-
-
Image Analysis:
-
Reconstruct PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and other relevant organs (e.g., muscle, liver, kidneys).
-
Quantify the tracer uptake in the ROIs and express it as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Protocol 2: Ex Vivo Biodistribution and FAP Activity Assay
1. Materials and Reagents:
-
Animal Model and Treatment Groups: As described in Protocol 1 (Baseline and Talabostat-blocked groups).
-
Scintillation Counter: For measuring radioactivity.
-
FAP Activity Assay Kit: Commercially available or laboratory-prepared.
-
Tissue Homogenizer: For preparing tissue lysates.
-
Protein Quantification Assay: (e.g., BCA assay).
2. Experimental Procedure:
-
Tissue Collection:
-
At the end of the imaging study (or in a separate cohort of animals), euthanize the mice at the same time point post-injection of the PET probe.
-
Collect tumors and other organs of interest.
-
-
Biodistribution Analysis:
-
Weigh the collected tissues.
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Calculate the %ID/g for each tissue.
-
-
FAP Activity Assay:
-
Homogenize a portion of the tumor and other tissues in an appropriate lysis buffer.
-
Determine the protein concentration of the tissue lysates.
-
Perform a FAP-specific enzymatic assay according to the manufacturer's instructions to measure FAP activity.
-
Normalize FAP activity to the total protein concentration.
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between the baseline and Talabostat-blocked groups.
Table 1: In Vivo PET Imaging Data (%ID/g or SUVmean)
| Organ/Tissue | Baseline (Mean ± SD) | Talabostat Blocked (Mean ± SD) | % Signal Reduction |
| Tumor | |||
| Muscle | |||
| Liver | |||
| Kidneys | |||
| Blood |
Table 2: Ex Vivo Biodistribution Data (%ID/g)
| Organ/Tissue | Baseline (Mean ± SD) | Talabostat Blocked (Mean ± SD) |
| Tumor | ||
| Muscle | ||
| Liver | ||
| Kidneys | ||
| Blood |
Table 3: Ex Vivo FAP Enzymatic Activity
| Tissue | Baseline (Activity/mg protein ± SD) | Talabostat Blocked (Activity/mg protein ± SD) |
| Tumor | ||
| Normal Adjacent Tissue |
Expected Outcomes and Interpretation
A successful blocking study will demonstrate a significant reduction in the uptake of the FAP-targeted imaging probe in FAP-expressing tissues (e.g., tumors) in the Talabostat-treated group compared to the baseline group. This would provide strong evidence that the imaging signal is specific to FAP and that this compound effectively engages and inhibits its target in vivo. The ex vivo biodistribution data should corroborate the imaging findings. The FAP activity assay should show a corresponding decrease in enzymatic activity in the tissues from the Talabostat-treated animals.
Conclusion
While this compound is not a direct imaging agent, its use as a blocking agent in conjunction with FAP-targeted probes is a powerful method to validate the specificity of these probes and to non-invasively assess the pharmacodynamics of Talabostat in vivo. These protocols provide a comprehensive framework for researchers to investigate the interaction of this compound with FAP in a preclinical setting, which is crucial for the development of FAP-targeted therapies and diagnostics.
References
- 1. In Vivo Imaging of Fibroblast Activity Using a 68Ga-Labeled Fibroblast Activation Protein Alpha (FAP-α) Inhibitor: Study in a Mouse Rotator Cuff Repair Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. dppiv.com [dppiv.com]
- 5. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Levels Following Talabostat Mesylate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat mesylate is a potent, orally bioavailable inhibitor of dipeptidyl peptidases (DPPs), including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP).[1][2] Its mechanism of action involves the stimulation of a host immune response through the upregulation of various cytokines and chemokines.[1][2] This immunomodulatory activity makes Talabostat a compound of interest in oncology and other therapeutic areas where enhancement of the immune system is beneficial.
These application notes provide a comprehensive guide for researchers interested in quantifying the cytokine response to this compound administration. The following sections detail the underlying signaling pathways, protocols for key experimental assays, and a summary of expected cytokine modulation.
Signaling Pathways Modulated by this compound
Talabostat's primary mechanism of action is the inhibition of DPP enzymes. This inhibition prevents the cleavage of various chemokines and cytokines, increasing their bioavailability and signaling activity. Furthermore, inhibition of FAP on stromal cells can modulate the tumor microenvironment. The downstream effects of DPP inhibition are thought to involve the activation of key signaling pathways such as the NF-κB and MAPK/ERK pathways, which are critical regulators of pro-inflammatory and immunomodulatory cytokine gene expression.
References
Application Notes and Protocols for Studying Fibroblast Activation Protein (FAP) In Situ with Talabostat Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of Talabostat mesylate in the in situ investigation of Fibroblast Activation Protein (FAP). This compound is a potent and specific inhibitor of dipeptidyl peptidases, including FAP, making it an invaluable tool for elucidating the enzymatic activity and biological roles of FAP within the tissue microenvironment.[1]
Introduction to this compound and FAP
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers.[2][3] Its expression in healthy adult tissues is limited, making it an attractive target for cancer diagnostics and therapeutics.[3][4] FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, is implicated in extracellular matrix remodeling, tumor growth, and immune suppression.[2][5][6]
This compound (also known as Val-boroPro) is a small molecule inhibitor that potently targets FAP and other dipeptidyl peptidases.[1][7] Its ability to block the enzymatic activity of FAP allows researchers to probe the specific contributions of FAP's proteolytic functions in various biological processes in situ.[3]
Quantitative Data: this compound Inhibition Profile
The following table summarizes the inhibitory activity of this compound against FAP and other related proteases. This data is crucial for designing experiments and interpreting results.
| Enzyme Target | Parameter | Value | Reference |
| Fibroblast Activation Protein (FAP) | IC50 | 560 nM | [7] |
| Dipeptidyl Peptidase IV (DPP-IV) | IC50 | < 4 nM | [7] |
| Dipeptidyl Peptidase IV (DPP-IV) | Ki | 0.18 nM | [7] |
| Dipeptidyl Peptidase 8 (DPP8) | IC50 | 4 nM | [7] |
| Dipeptidyl Peptidase 8 (DPP8) | Ki | 1.5 nM | [7] |
| Dipeptidyl Peptidase 9 (DPP9) | IC50 | 11 nM | [7] |
| Dipeptidyl Peptidase 9 (DPP9) | Ki | 0.76 nM | [7] |
| Quiescent Cell Proline Dipeptidase (QPP) | IC50 | 310 nM | [7] |
Experimental Protocols
These protocols provide detailed methodologies for studying FAP in situ, using this compound as a specific inhibitor to validate the observed enzymatic activity and expression.
In Situ FAP Enzymatic Activity Assay Using a Fluorescent Probe
This protocol utilizes a fluorescently labeled, activity-based probe to visualize FAP activity directly in tissue sections. This compound is used as a pre-treatment to confirm that the observed fluorescence is specific to FAP enzymatic activity.
Materials:
-
Fresh frozen tissue cryosections (5-10 µm) on charged slides
-
FAP activity-based probe (e.g., Cy3- or Cy5-labeled)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 140 mM NaCl)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
4% Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
-
Humidified chamber
-
Fluorescence microscope
Protocol:
-
Tissue Section Preparation:
-
Bring cryosections to room temperature for 10-15 minutes.
-
Rehydrate sections in DPBS for 5 minutes.
-
-
Inhibition with this compound (Control):
-
Prepare a working solution of this compound (e.g., 10 µM in Assay Buffer).
-
For control slides, pre-incubate the tissue sections with the this compound solution for 30 minutes at 37°C in a humidified chamber. This will block FAP activity.
-
For experimental slides, incubate with Assay Buffer alone.
-
-
FAP Activity Labeling:
-
Prepare a working solution of the fluorescent FAP activity-based probe (e.g., 1 µM in Assay Buffer).
-
After the pre-incubation step, wash the sections twice with DPBS for 5 minutes each.
-
Incubate all sections (both control and experimental) with the fluorescent probe solution for 2 hours at 37°C in a humidified chamber, protected from light.[4]
-
-
Washing and Fixation:
-
Mounting and Imaging:
-
Mount the slides with a mounting medium containing DAPI to counterstain nuclei.
-
Image the sections using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI. A significant reduction in fluorescence in the Talabostat-treated slides compared to the untreated slides indicates specific FAP activity.
-
Immunohistochemistry (IHC) for FAP Detection
This protocol describes the detection of FAP protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This compound can be used in parallel functional assays to correlate FAP expression with its enzymatic activity.
Materials:
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Epitope Retrieval Solution (e.g., Citrate buffer, pH 6.0)
-
Protein Block solution
-
Primary antibody: anti-FAP antibody
-
Secondary antibody (e.g., biotinylated anti-mouse/rabbit IgG)
-
Detection system (e.g., HRP-conjugated streptavidin and DAB substrate)
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by a rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating slides in Epitope Retrieval Solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash sections in PBS.
-
Incubate with Protein Block for 5-10 minutes to block non-specific binding.[8]
-
Incubate with the primary anti-FAP antibody (diluted in antibody diluent) for 1 hour at room temperature or overnight at 4°C.[8]
-
Wash sections in PBS (3 x 5 minutes).
-
Incubate with the secondary antibody for 30-60 minutes at room temperature.
-
Wash sections in PBS (3 x 5 minutes).
-
Incubate with the detection reagent (e.g., HRP-streptavidin) for 30 minutes.
-
Wash sections in PBS (3 x 5 minutes).
-
-
Visualization and Counterstaining:
-
Develop the signal with DAB substrate until the desired stain intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
-
Mounting and Imaging:
-
Mount with a permanent mounting medium.
-
Image using a bright-field microscope.
-
In Situ Hybridization (ISH) for FAP mRNA
This protocol allows for the visualization of FAP mRNA within tissue sections, providing information on gene expression at the cellular level. This compound treatment of cell or animal models prior to tissue collection can be used to study the feedback mechanisms affecting FAP gene expression.
Materials:
-
FFPE or frozen tissue sections on coated slides
-
Deparaffinization/rehydration reagents (for FFPE)
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled anti-sense FAP mRNA probe
-
Stringent wash buffers (e.g., SSC)
-
Blocking solution
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for colorimetric detection
-
Nuclear Fast Red for counterstaining
Protocol:
-
Sample Preparation:
-
For FFPE sections, deparaffinize and rehydrate.
-
For frozen sections, fix with 4% PFA.
-
Permeabilize the tissue by incubating with Proteinase K. The time and concentration need to be optimized for the specific tissue type.
-
-
Hybridization:
-
Pre-hybridize the sections in hybridization buffer for 1-2 hours at the hybridization temperature (e.g., 65°C).
-
Denature the DIG-labeled FAP probe by heating.
-
Add the probe to the hybridization buffer and apply to the sections.
-
Incubate overnight at the hybridization temperature in a humidified chamber.[9]
-
-
Washing:
-
Perform a series of stringent washes with SSC buffers at the hybridization temperature to remove non-specifically bound probe.[9]
-
-
Detection:
-
Visualization:
-
Equilibrate the sections in the detection buffer.
-
Add the NBT/BCIP substrate and incubate in the dark until the desired color intensity develops.
-
Stop the reaction by washing in distilled water.
-
Counterstain with Nuclear Fast Red.
-
-
Mounting and Imaging:
-
Dehydrate, clear, and mount the slides.
-
Image using a bright-field microscope.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways involving FAP and a typical experimental workflow for studying FAP in situ using this compound.
Caption: FAP signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for in situ FAP analysis using Talabostat.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Immunohistochemical basis for FAP as a candidate theranostic target across a broad range of cholangiocarcinoma subtypes [frontiersin.org]
- 9. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Val-boroPro Mesylate in Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Val-boroPro mesylate, also known as Talabostat or PT-100, is a potent, non-selective inhibitor of post-proline cleaving serine proteases, including Dipeptidyl Peptidase 4 (DPP4), Fibroblast Activation Protein (FAP), and most notably, DPP8 and DPP9.[1][2] In the context of oncology, particularly in lymphoma models, the primary mechanism of action of Val-boroPro is the induction of an immunogenic form of cell death known as pyroptosis in monocytes and macrophages.[1][2] This process is initiated by the inhibition of intracellular DPP8 and DPP9, which leads to the activation of the NLRP1b or CARD8 inflammasome, subsequent activation of caspase-1, and cleavage of Gasdermin D (GSDMD).[3][4][5] The N-terminal fragment of GSDMD then forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines and chemokines.[4] This localized inflammatory response stimulates a robust anti-tumor immune response involving both innate and adaptive immunity, ultimately leading to tumor regression in various preclinical lymphoma models.[1][6]
These application notes provide detailed experimental protocols for utilizing Val-boroPro mesylate in both in vitro and in vivo lymphoma models to study its efficacy and mechanism of action.
Data Presentation
In Vitro Efficacy of Val-boroPro
| Cell Line | Cancer Type | Assay | IC50 | Treatment Duration | Reference |
| MV4;11 | Acute Myeloid Leukemia | Cell Viability | ~200 nM | 24 hours | [7] |
| RS4;11 | Acute Myeloid Leukemia | Cell Viability | >10 µM | 24 hours | [3] |
| OCI-AML2 | Acute Myeloid Leukemia | Cell Viability | ~500 nM | 48 hours | [3] |
| THP-1 | Acute Monocytic Leukemia | Cell Viability | ~1 µM | 48 hours | [3] |
In Vivo Efficacy of Val-boroPro in a Lymphoma Xenograft Model
| Animal Model | Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Rag-/- Mice | Raji B-cell Lymphoma Xenograft | Val-boroPro (5 µ g/mouse ) | Twice daily, oral | 60-90% | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of Val-boroPro mesylate in inducing an anti-tumor immune response.
Caption: General experimental workflow for evaluating Val-boroPro in lymphoma models.
Experimental Protocols
In Vitro Assays
1. Cell Culture of Lymphoma Cell Lines
-
Cell Lines:
-
EL4: Murine T-cell lymphoma (syngeneic to C57BL/6 mice).
-
A20: Murine B-cell lymphoma (syngeneic to BALB/c mice).
-
Raji: Human Burkitt's lymphoma.
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For A20 cells, supplement with 0.05 mM 2-mercaptoethanol.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL.
2. Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Materials:
-
Lymphoma cells (EL4, A20, or Raji).
-
Complete culture medium.
-
Val-boroPro mesylate (dissolved in sterile water or PBS).
-
96-well opaque-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Protocol:
-
Seed lymphoma cells in a 96-well opaque-walled plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of Val-boroPro in complete culture medium.
-
Add 10 µL of the Val-boroPro dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of the drug solvent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Apoptosis Assay (Annexin V-FITC Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
-
Materials:
-
Lymphoma cells.
-
Val-boroPro mesylate.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Propidium Iodide (PI) or 7-AAD.
-
Flow cytometer.
-
-
Protocol:
-
Seed 1 x 10⁶ lymphoma cells in a 6-well plate and treat with various concentrations of Val-boroPro for the desired time (e.g., 24 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
4. Western Blot for Pyroptosis Markers (Caspase-1 and GSDMD Cleavage)
This protocol is for the detection of activated caspase-1 and cleaved GSDMD, key markers of pyroptosis.
-
Materials:
-
Lymphoma cells treated with Val-boroPro.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Caspase-1 (detects pro- and cleaved forms), anti-GSDMD (detects full-length and N-terminal fragment).
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
-
Chemiluminescence imaging system.
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Look for the appearance of the cleaved fragments of caspase-1 (p20/p10) and GSDMD (N-terminal fragment).
-
In Vivo Studies
1. Syngeneic and Xenograft Lymphoma Models
-
Animal Strains:
-
C57BL/6 mice: For the EL4 syngeneic model.
-
BALB/c mice: For the A20 syngeneic model.
-
Immunodeficient mice (e.g., NOD/SCID or Rag-/-): For the Raji xenograft model.
-
-
Tumor Cell Inoculation:
-
Harvest lymphoma cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them at the desired concentration.
-
For subcutaneous models, inject 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of the mice.
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
2. Val-boroPro Administration and Efficacy Evaluation
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer Val-boroPro mesylate orally (e.g., by gavage) at a dose of 5-100 µ g/mouse , typically twice daily.[8] The vehicle control should be the same solvent used to dissolve Val-boroPro (e.g., sterile water or PBS with a small amount of HCl to aid dissolution).
-
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and process the tumors for further analysis (e.g., histology, immunohistochemistry for immune cell infiltration, or Western blot for pyroptosis markers).
-
Monitor and record animal body weight throughout the study as a measure of toxicity.
-
Conclusion
Val-boroPro mesylate represents a promising immunotherapeutic agent for lymphoma by targeting myeloid cells to induce pyroptosis and stimulate a potent anti-tumor immune response. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of Val-boroPro in relevant preclinical lymphoma models. Careful execution of these experiments will contribute to a better understanding of its therapeutic potential and aid in its further development as a novel cancer therapy.
References
- 1. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 2. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. invivogen.com [invivogen.com]
- 6. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 7. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Val-boroPro accelerates T cell priming via modulation of dendritic cell trafficking resulting in complete regression of established murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PT100 Mesylate Treatment in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT100 mesylate, also known as talabostat or Val-boroPro, is a small molecule inhibitor of dipeptidyl peptidases (DPPs), including fibroblast activation protein (FAP), DPP8, and DPP9.[1] It has demonstrated potent anti-tumor effects in various preclinical syngeneic mouse models.[2] PT100 mesylate is of interest to the research community for its unique mechanism of action, which involves the stimulation of an anti-tumor immune response rather than direct cytotoxicity to cancer cells.[2][3] These application notes provide a comprehensive overview of the use of PT100 mesylate in syngeneic mouse models, including detailed experimental protocols and a summary of expected outcomes.
Mechanism of Action
PT100 mesylate's anti-tumor activity is primarily immune-mediated.[3] By inhibiting DPPs, it upregulates the expression of various cytokines and chemokines, which in turn promote the priming and chemoattraction of T-cells and innate effector cells to the tumor microenvironment.[2] This leads to the generation of tumor-specific cytotoxic T lymphocytes (CTLs) and the establishment of protective immunological memory.[2] Notably, the anti-tumor effects of PT100 are significantly diminished in immunodeficient mice, highlighting the critical role of the adaptive immune system.
Data Presentation
Table 1: Efficacy of PT100 Mesylate in Various Syngeneic Mouse Models
| Tumor Model | Cell Line | Mouse Strain | PT100 Mesylate Dose (per administration) | Dosing Schedule | Outcome | Reference |
| Fibrosarcoma | WEHI 164 | BALB/c | 5 µg | Twice daily, p.o. | Tumor regression and rejection | [2] |
| Lymphoma | EL4 | C57BL/6 | 20 µg | Twice daily, p.o. | Tumor regression and rejection | [2] |
| Lymphoma | A20/2J | BALB/c | 5 µg | Twice daily, p.o. | Tumor regression and rejection | [2] |
| Melanoma | B16-F10 | C57BL/6 | 40 µg | Twice daily, p.o. | Significant inhibition of tumor growth |
Table 2: Effect of PT100 Mesylate on Immune Cell Populations and Cytokine Expression
| Parameter | Model System | Observation | Reference |
| Immune Cell Infiltration | WEHI 164 fibrosarcoma in BALB/c mice | Increased infiltration of T-cells and innate effector cells. | [2] |
| EL4 lymphoma in C57BL/6 mice | Generation of tumor-specific cytotoxic T lymphocytes (CTLs). | [2] | |
| Cytokine & Chemokine Expression | WEHI 164 fibrosarcoma in BALB/c mice | Increased mRNA expression of cytokines and chemokines that promote T-cell priming and chemoattraction. | [2] |
Mandatory Visualizations
Caption: Experimental workflow for evaluating PT100 mesylate in syngeneic mouse models.
Caption: Proposed signaling pathway for PT100 mesylate's anti-tumor activity.
Experimental Protocols
Syngeneic Mouse Models and Tumor Implantation
a. Animal Models:
-
WEHI 164 (Fibrosarcoma) and A20/2J (Lymphoma): BALB/c mice.
-
EL4 (Lymphoma) and B16-F10 (Melanoma): C57BL/6 mice.
-
Use female mice, 6-8 weeks of age.
b. Cell Culture:
-
Culture tumor cell lines in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
c. Tumor Implantation Protocol:
-
Harvest tumor cells during their exponential growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or saline at the desired concentration.
-
Inject the following number of cells subcutaneously (s.c.) into the shaved flank of the mice:
-
WEHI 164: 4 x 10^6 cells
-
EL4: 4 x 10^6 cells
-
A20/2J: 6 x 10^6 cells
-
B16-F10: 8 x 10^5 cells
-
-
Monitor the mice regularly for tumor growth.
PT100 Mesylate Formulation and Administration
a. Formulation:
-
Dissolve PT100 mesylate powder in sterile saline (0.9% NaCl).
-
The exact concentration will depend on the dosing volume and the target dose. For a 20µg dose in a 100µL gavage volume, the concentration would be 200µg/mL.
b. Oral Gavage Protocol:
-
Administer the PT100 mesylate solution or saline vehicle orally using a gavage needle.
-
The typical dosing schedule is twice daily, approximately 8 hours apart.
-
Continue the treatment for the duration specified in the experimental design (e.g., 18-20 days).
Tumor Growth Monitoring
-
Measure the tumor dimensions (length and width) every 2-3 days using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (length x width^2) / 2.
-
Record the body weight of the mice at each measurement time point.
Cytokine and Chemokine mRNA Expression Analysis (Representative Protocol)
a. RNA Extraction:
-
Excise tumors from euthanized mice and snap-freeze them in liquid nitrogen.
-
Homogenize the tumor tissue and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
b. cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
c. Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix and primers specific for the murine cytokines and chemokines of interest.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression between PT100-treated and control groups.
d. Representative Mouse Cytokine/Chemokine Primer Pairs:
-
IFN-γ: Forward: 5'-ATGAACGCTACACACTGCATC-3', Reverse: 5'-CCATCCTTTTGCCAGTTCCTC-3'
-
TNF-α: Forward: 5'-GGCAGGTCTACTTTGGAGTCATTGC-3', Reverse: 5'-ACATTCGAGGCTCCAGTGAATTCGG-3'
-
IL-6: Forward: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Reverse: 5'-TTGGTCCTTAGCCACTCCTTC-3'
-
CXCL1 (KC): Forward: 5'-CTGGGATTCACCTCAAGAACATC-3', Reverse: 5'-CAGGGTCAAGGCAAGCCTC-3'
Cytotoxic T Lymphocyte (CTL) Cytotoxicity Assay (Chromium-51 Release Assay)
a. Generation of Effector Cells (CTLs):
-
At the end of the treatment period, harvest spleens from PT100-treated and control mice.
-
Prepare single-cell suspensions of splenocytes.
-
Co-culture the splenocytes with irradiated tumor cells (the same type used for implantation) at a responder-to-stimulator ratio of 50:1 for 5 days to allow for in vitro restimulation and expansion of tumor-specific CTLs.
b. 51Cr Labeling of Target Cells:
-
Incubate the tumor target cells with 51Cr-sodium chromate for 1-2 hours at 37°C.
-
Wash the labeled cells three times with culture medium to remove unincorporated 51Cr.
c. Cytotoxicity Assay:
-
Plate the 51Cr-labeled target cells in a 96-well V-bottom plate.
-
Add the effector cells (restimulated splenocytes) at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Immunophenotyping of Tumor-Infiltrating Lymphocytes (Representative Protocol)
a. Tumor Digestion:
-
Excise tumors and mechanically dissociate them.
-
Digest the tissue with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
b. Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers.
c. Representative Flow Cytometry Panel:
-
T-Cells: CD45, CD3, CD4, CD8
-
Innate Immune Cells: CD45, CD11b, Gr-1 (Ly6G/Ly6C), F4/80
d. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, and then on CD45+ immune cells to identify different lymphocyte and myeloid populations.
Conclusion
PT100 mesylate represents a promising immuno-oncology agent with a distinct mechanism of action. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and immunological effects of PT100 mesylate in syngeneic mouse models. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of this novel anti-cancer therapeutic.
References
- 1. Spleen cells from young but not old immunized mice eradicate large established cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the tumor immune infiltrate by multiparametric flow cytometry and unbiased high-dimensional data analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dissolution of Talabostat Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat mesylate (also known as Val-boroPro or PT-100) is a potent, orally bioavailable inhibitor of dipeptidyl peptidases (DPPs), including DPP4 (also known as CD26) and Fibroblast Activation Protein (FAP).[1][2][3] Its mechanism of action involves the inhibition of these enzymes, which play a role in T-cell activation and immune response. By inhibiting DPPs, this compound stimulates the production of cytokines and chemokines, leading to an enhanced anti-tumor immune response.[1][2][4][5] This document provides detailed protocols for the dissolution of this compound for in vivo research applications, along with a summary of its solubility in various vehicles and a diagram of its signaling pathway.
Solubility Data
The solubility of this compound can vary depending on the solvent and any co-solvents used. The following table summarizes the solubility data from various sources. It is recommended to perform small-scale solubility tests before preparing a large batch.
| Solvent/Vehicle System | Concentration | Observations | Source |
| Water | 250 mg/mL (805.98 mM) | Ultrasonic assistance needed | MedChemExpress[2][6] |
| Water | 31.02 mg/mL (100 mM) | Tocris Bioscience | |
| PBS (pH 7.2) | 10 mg/mL | Cayman Chemical[7] | |
| PBS | 100 mg/mL (322.39 mM) | Clear solution, ultrasonic assistance needed | MedChemExpress[6] |
| Saline | 50 mg/mL (161.20 mM) | Clear solution, ultrasonic assistance needed | MedChemExpress[6] |
| DMSO | ≥ 40 mg/mL (128.96 mM) | Saturation unknown | MedChemExpress[2][6] |
| DMSO | 5 mg/mL | Cayman Chemical[7] | |
| DMSO | 15.51 mg/mL (50 mM) | Tocris Bioscience | |
| DMSO | 62 mg/mL (199.88 mM) | Fresh DMSO recommended | Selleck Chemicals[4] |
| Ethanol | 1 mg/mL | Cayman Chemical[7] | |
| Ethanol | ≥8.2 mg/mL | Ultrasonic assistance needed | APExBIO[8] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (8.06 mM) | Clear solution | MedChemExpress[1][6] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (8.06 mM) | Clear solution | MedChemExpress[6] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (8.06 mM) | Clear solution | MedChemExpress[6] |
SBE-β-CD: Sulfobutyl ether beta-cyclodextrin
Experimental Protocols for In Vivo Administration
For reliable and reproducible in vivo experimental results, it is crucial to ensure complete dissolution of this compound. The working solution for in vivo experiments should be freshly prepared on the day of use.[1]
Protocol 1: Saline-Based Formulation
This protocol is suitable for routes of administration where an aqueous solution is preferred.
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Ultrasonic bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of sterile saline to achieve the desired final concentration (up to 50 mg/mL).[6]
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath. Sonicate in short bursts, monitoring the dissolution and temperature. Avoid excessive heating.
-
Once a clear solution is obtained, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Visually inspect the final solution for any particulates before administration.
Protocol 2: Co-Solvent Formulation for Improved Solubility
This protocol is useful when a higher concentration is needed than what is achievable in saline alone, or for specific administration routes like oral gavage.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide), fresh and high purity
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure: This protocol involves the sequential addition of solvents. The following example is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][6]
-
Prepare a stock solution in DMSO: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. Ensure complete dissolution.
-
Add PEG300: To the DMSO stock solution, add the calculated volume of PEG300. For example, for a 1 mL final solution, add 400 µL of PEG300 to 100 µL of the DMSO stock. Mix thoroughly until the solution is clear.
-
Add Tween-80: Add the calculated volume of Tween-80 to the mixture. For a 1 mL final solution, add 50 µL of Tween-80. Mix until the solution is clear.
-
Add Saline: Add the final volume of sterile saline to the mixture. For a 1 mL final solution, add 450 µL of saline.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
The final solution should be a clear, single phase. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[1]
Note on Storage:
-
Solid this compound: Store at -20°C for long-term stability (≥ 4 years).[7]
-
Stock solutions: If a stock solution is prepared in a solvent like DMSO, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1][6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vivo application.
Caption: Mechanism of Action of this compound.
Caption: General In Vivo Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reactivi.ro [reactivi.ro]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Talabostat Mesylate in Combination with Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat mesylate (also known as Val-boroPro or PT-100) is an orally active small molecule inhibitor of dipeptidyl peptidases (DPPs), including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP).[1][2] Its mechanism of action involves the inhibition of these serine proteases, which play crucial roles in tumor biology, immune regulation, and inflammation. By inhibiting FAP, which is overexpressed on cancer-associated fibroblasts in the tumor microenvironment, Talabostat can modulate the stromal landscape.[1][3] Furthermore, Talabostat has demonstrated immunostimulatory properties, including the induction of cytokine and chemokine production and the enhancement of T-cell-mediated anti-tumor immunity.[3][4][5]
Preclinical studies have suggested a synergistic anti-tumor effect when Talabostat is combined with immune checkpoint inhibitors, such as anti-PD-1 monoclonal antibodies.[4] This has led to the clinical investigation of Talabostat in combination with monoclonal antibodies like pembrolizumab and rituximab in various cancer types.[4][5] These application notes provide an overview of the scientific rationale, key experimental protocols, and available data for the use of this compound in combination with monoclonal antibodies in a research setting.
Mechanism of Action: A Dual Approach
Talabostat's anti-cancer activity is believed to be twofold:
-
Inhibition of FAP and other DPPs: FAP, a serine protease expressed on cancer-associated fibroblasts, is involved in extracellular matrix remodeling, which can promote tumor growth and invasion.[6] By inhibiting FAP, Talabostat may disrupt the tumor-supportive stroma. Inhibition of other DPPs can also impact various signaling pathways.
-
Immune Stimulation: Talabostat has been shown to induce the production of various cytokines and chemokines, leading to the recruitment and activation of immune cells, including T-cells, NK cells, and macrophages.[1][5] This shifts the tumor microenvironment from an immunosuppressive to an immunostimulatory state, potentially enhancing the efficacy of immunotherapies like checkpoint inhibitors.
The combination with monoclonal antibodies, particularly immune checkpoint inhibitors like anti-PD-1/PD-L1, is based on the hypothesis that Talabostat's immune-enhancing effects will sensitize "cold" tumors to checkpoint blockade, thereby improving response rates.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Talabostat in combination with an anti-PD-1 monoclonal antibody and a general experimental workflow for preclinical evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50/Ki Value | Reference(s) |
| Dipeptidyl Peptidase IV (DPP-IV) | Ki = 0.18 nM | [2] |
| Fibroblast Activation Protein (FAP) | IC50 = 560 nM | [2] |
| Dipeptidyl Peptidase 8 (DPP8) | IC50 = 4 nM | [2] |
| Dipeptidyl Peptidase 9 (DPP9) | IC50 = 11 nM | [2] |
| Quiescent Cell Proline Dipeptidase (QPP) | IC50 = 310 nM | [2] |
Table 2: Clinical Trial Data for Talabostat in Combination with Pembrolizumab in Advanced Solid Tumors (Phase II Basket Study)
| Parameter | Value | Reference(s) |
| Patient Population | [4] | |
| Total Enrolled | 31 | [4] |
| Checkpoint Inhibitor (ICI) Naive | 14 | [4] |
| ICI Pretreated | 17 | [4] |
| Median Age | 61 years | [4] |
| Treatment Regimen | [7] | |
| This compound | 0.3 mg orally twice daily (Days 1-14) | [7] |
| Pembrolizumab | 200 mg intravenously (Day 1) | [7] |
| Cycle Length | 21 days | [7] |
| Efficacy (Evaluable Patients, n=19) | [4] | |
| Objective Response Rate (ORR) | Limited activity reported | [4] |
| Unconfirmed Partial Response | 1 patient (endometrial cancer) | [4] |
| Stable Disease | 9 patients | [4] |
| Disease Control Rate | 47% | [4] |
| Median Progression-Free Survival | 2.7 months | [4] |
| Median Overall Survival | 20.5 months | [4] |
| Safety | [4] | |
| Most Common Toxicities | Hypotension (22.6%), Fatigue (9.7%) | [4] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound in combination with monoclonal antibodies. These protocols are based on established methodologies and should be optimized for specific experimental conditions.
Protocol 1: In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with an anti-PD-1 monoclonal antibody.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma)
-
6-8 week old female C57BL/6 or BALB/c mice (depending on the tumor cell line)
-
This compound
-
Vehicle for Talabostat (e.g., 0.5% methylcellulose in sterile water)
-
In vivo grade anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
In vivo grade isotype control antibody
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture the chosen tumor cell line under standard conditions.
-
On Day 0, inject 1 x 10^6 tumor cells subcutaneously into the flank of each mouse.
-
-
Animal Randomization:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle + Isotype control
-
Group 2: this compound + Isotype control
-
Group 3: Vehicle + anti-PD-1 mAb
-
Group 4: this compound + anti-PD-1 mAb
-
-
-
Treatment Administration:
-
This compound: Administer orally (e.g., by gavage) at a dose of 10-20 mg/kg, once or twice daily, for a specified duration (e.g., 14-21 days).
-
Anti-PD-1 mAb: Administer intraperitoneally at a dose of 10 mg/kg, twice a week.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Collect tumors, spleens, and blood for further analysis (see subsequent protocols).
-
Plot tumor growth curves and perform statistical analysis to compare treatment groups.
-
Protocol 2: FAP Enzymatic Activity Assay in Tumor Homogenates
Objective: To measure the inhibition of FAP activity in tumor tissue following Talabostat treatment.
Materials:
-
Tumor tissue from the in vivo study
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Tumor Homogenization:
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the tumor lysates using a standard protein assay (e.g., BCA).
-
-
Enzymatic Assay:
-
In a 96-well plate, add a standardized amount of protein from each tumor lysate.
-
Add the FAP substrate to each well.
-
Incubate at 37°C and measure the fluorescence signal at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the FAP activity to the protein concentration.
-
Compare FAP activity between treatment groups.
-
Protocol 3: Multiplex Cytokine Analysis of Tumor Supernatants
Objective: To quantify the levels of various cytokines and chemokines in the tumor microenvironment.
Materials:
-
Tumor tissue from the in vivo study
-
Tissue protein extraction reagent
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
Luminex instrument
Procedure:
-
Tumor Lysate Preparation:
-
Prepare tumor homogenates as described in Protocol 2.
-
-
Multiplex Assay:
-
Follow the manufacturer's instructions for the chosen multiplex cytokine assay kit. This typically involves:
-
Incubating tumor lysates with antibody-coupled beads.
-
Adding detection antibodies.
-
Adding a streptavidin-phycoerythrin (SAPE) reporter.
-
Washing the beads between steps.
-
-
-
Data Acquisition and Analysis:
-
Acquire data on a Luminex instrument.
-
Use the kit's standard curve to calculate the concentration of each cytokine in the samples.
-
Compare cytokine profiles across the different treatment groups.
-
Protocol 4: Immune Cell Profiling by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment.
Materials:
-
Tumor tissue from the in vivo study
-
Collagenase/DNase digestion buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince fresh tumor tissue and digest with collagenase/DNase to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer.
-
-
Antibody Staining:
-
Count the cells and resuspend in FACS buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against the desired immune cell markers.
-
Incubate on ice, protected from light.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to identify and quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
-
Data Interpretation:
-
Compare the proportions and absolute numbers of different immune cell subsets among the treatment groups.
-
Conclusion
The combination of this compound with monoclonal antibodies, particularly immune checkpoint inhibitors, represents a promising therapeutic strategy. The dual mechanism of action, targeting the tumor stroma and stimulating an anti-tumor immune response, provides a strong rationale for this combination. The protocols outlined in these application notes provide a framework for researchers to investigate the preclinical efficacy and mechanisms of this combination therapy. Further research is warranted to optimize dosing schedules, identify predictive biomarkers, and ultimately translate these findings into improved clinical outcomes for cancer patients.
References
- 1. championsoncology.com [championsoncology.com]
- 2. Co-Culture In Vitro Systems to Reproduce the Cancer-Immunity Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. News - talabostat (BXCL701) - LARVOL VERI [veri.larvol.com]
- 4. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Tumor growth inhibition modeling in patients with second line biliary tract cancer and first line non‐small cell lung cancer based on bintrafusp alfa trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemistry for FAP Expression in Talabostat Mesylate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the detection of Fibroblast Activation Protein (FAP) expression in tissues for studies involving Talabostat mesylate. This document outlines the mechanism of Talabostat, detailed protocols for FAP IHC, and a summary of relevant quantitative data.
Introduction to this compound and FAP
This compound (also known as Val-boroPro) is an orally active small molecule that functions as a competitive inhibitor of dipeptidyl peptidases, including Fibroblast Activation Protein (FAP).[1][2][3] FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, while its expression in normal adult tissues is limited.[3][4] This differential expression makes FAP an attractive target for cancer therapy. Talabostat has been investigated in clinical trials for various malignancies, including a phase II study in metastatic colorectal cancer.[5][6]
The mechanism of action of Talabostat involves the inhibition of FAP's enzymatic activity, which is believed to play a role in tumor growth and invasion through extracellular matrix remodeling.[3][7] By inhibiting FAP, Talabostat aims to modulate the tumor microenvironment and inhibit tumor progression.[5][7] Immunohistochemistry is a critical tool for assessing FAP expression in tumor tissues, which can aid in patient selection and monitoring treatment response to FAP inhibitors like Talabostat.
Quantitative Data on FAP Expression
The following tables summarize quantitative data on FAP expression from various studies. While data from Talabostat-specific trials are limited, the broader data on FAP expression in different cancers provide a valuable context for researchers.
Table 1: FAP Expression in a Phase II Trial of Talabostat in Metastatic Colorectal Cancer
| Parameter | Finding | Citation |
| FAP Expression | All patients (n=23) had FAP-positive tumor stroma. | [5] |
| Correlation with Clinical Parameters | No significant correlations were observed between baseline FAP expression and any measured clinical parameters. | [5] |
Table 2: FAP Expression Across Various Tumor Types (Comprehensive IHC Analysis)
| Tumor Type | Number of Samples | Key Findings | Citation |
| 23 Tumor Indications | 1216 | FAP expression is heterogeneous in both pattern and intensity. Elevated FAP levels were notable in breast, pancreatic, esophageal, and lung cancers. | [4][8][9] |
| Correlation with mRNA | A significant correlation was found between FAP mRNA expression and IHC H-scores (Spearman correlation: 0.62). | [4] |
Table 3: FAP Expression in Cholangiocarcinoma (CCA)
| Parameter | Percentage of Cases | Citation |
| Moderate-strong FAP expression in tumor stroma of CCA | 93.1% (54/58) | [10] |
| FAP expression in the tumor stroma of CCA | 98.3% (57/58) | [10] |
Experimental Protocols
Immunohistochemistry Protocol for FAP Expression
This protocol is a generalized procedure based on established methods for FAP IHC.[11][12] Researchers should optimize the protocol for their specific antibodies and tissue types.
1. Tissue Preparation:
-
Fix tissue specimens in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin.
-
Cut 4 µm thick sections and mount them on positively charged slides.
2. Deparaffinization and Rehydration:
-
Incubate slides at 60°C for at least 30 minutes.
-
Deparaffinize sections in xylene (or a xylene substitute).
-
Rehydrate through a graded series of ethanol solutions (100%, 95%, 70%) to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) in a pressure cooker or water bath. The exact time and temperature should be optimized.
4. Staining Procedure (Automated or Manual):
-
Peroxidase Block: Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Primary Antibody Incubation:
-
Use a primary monoclonal antibody against FAP (e.g., clone SP325).
-
Dilute the antibody to its optimal concentration (e.g., 1:100) in an appropriate antibody diluent.
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature or overnight at 4°C.
-
-
Detection System:
-
Use a polymer-based detection system (e.g., OptiView DAB IHC Detection Kit).
-
Incubate with the secondary antibody and then the polymer-HRP conjugate according to the manufacturer's instructions.
-
-
Chromogen:
-
Apply a DAB (3,3'-Diaminobenzidine) solution to visualize the antigen-antibody complex.
-
-
Counterstaining:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
5. Scoring of FAP Expression:
-
Immunoreactive Score (IRS): This semi-quantitative scoring method considers both the percentage of FAP-positive stromal cells and the staining intensity.[11][12]
-
Percentage of Positive Cells Score: 0 (0%), 1 (1-10%), 2 (11-50%), 3 (51-80%), 4 (>80%).
-
Staining Intensity Score: 0 (negative), 1 (weak), 2 (moderate), 3 (strong).
-
IRS = Percentage Score x Intensity Score (ranging from 0 to 12).
-
-
H-Score: This score is calculated by summing the percentage of area stained at each intensity level multiplied by the intensity score.[4]
-
H-Score = [1 x (% cells with weak intensity)] + [2 x (% cells with moderate intensity)] + [3 x (% cells with strong intensity)] (ranging from 0 to 300).
-
Visualizations
Caption: Talabostat inhibits FAP on CAFs, blocking ECM degradation and tumor progression.
Caption: Workflow for Immunohistochemical (IHC) detection and scoring of FAP expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 10. Immunohistochemical basis for FAP as a candidate theranostic target across a broad range of cholangiocarcinoma subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathology & Oncology Research | Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target [por-journal.com]
- 12. Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Talabostat Mesylate Dosage for In Vivo Efficacy: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo efficacy of Talabostat mesylate. The information is presented in a clear question-and-answer format, addressing specific challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Val-boroPro, PT-100, or BXCL701) is an orally active, nonselective inhibitor of dipeptidyl peptidases (DPPs).[1][2] It targets several enzymes in this family, including DPP-IV (also known as CD26), Fibroblast Activation Protein (FAP), DPP8, and DPP9.[1][3] By inhibiting these enzymes, this compound prevents the cleavage of various chemokines and cytokines. This leads to an enhanced immune response against tumors, involving both the innate and adaptive immune systems, and can also stimulate hematopoiesis.[1][4][5]
Q2: What are the key signaling pathways affected by this compound?
This compound's primary mechanism involves the inhibition of DPP enzymes, which in turn modulates immune signaling. The inhibition of FAP on cancer-associated fibroblasts (CAFs) within the tumor microenvironment is a key aspect of its anti-tumor activity. This inhibition leads to an increase in pro-inflammatory cytokines and chemokines, promoting the infiltration and activation of anti-tumor immune cells such as T cells and natural killer (NK) cells.
Q3: How should this compound be prepared for in vivo administration?
This compound is soluble in several vehicles appropriate for in vivo studies. The choice of vehicle will depend on the intended route of administration.
-
For Oral Administration (gavage): this compound can be dissolved in saline (0.9% NaCl) or PBS.[1] To aid dissolution, gentle warming and sonication may be necessary. It is recommended to prepare fresh solutions for daily use.[1][2]
-
For Intraperitoneal Injection: While orally active, intraperitoneal (IP) injection is another potential route. Sterile PBS would be a suitable vehicle. Ensure the final solution is sterile-filtered (0.22 µm filter) before injection.
Q4: What are some recommended starting dosages for preclinical mouse models?
Dosage can vary significantly depending on the tumor model and research question. Based on available preclinical data, here are some starting points:
| Animal Model | Tumor Type | Dosage | Administration Route & Schedule | Reference |
| Mouse | Pulmonary Fibrosis Model | 40 µ g/mouse | Oral (per os), twice daily | [1] |
| Mouse | Pancreatic Cancer | Not specified | Oral | [6] |
| Mouse | WEHI 164 fibrosarcoma, EL4 and A20/2J lymphoma | Not specified | Not specified | [1] |
Note: The 40 µ g/mouse dosage in a standard ~20g mouse would be approximately 2 mg/kg. It is always recommended to perform a dose-finding study to determine the optimal dose for your specific model.
Troubleshooting Guide
Problem 1: Poor or inconsistent tumor growth inhibition.
-
Dosage Optimization: The initial dose may be suboptimal. A dose-escalation study is recommended to find the most effective and well-tolerated dose.
-
Administration Route: Talabostat is orally bioavailable, but absorption can vary. If oral administration yields inconsistent results, consider intraperitoneal injection to ensure more consistent systemic exposure.
-
Tumor Model Sensitivity: Not all tumor models will be sensitive to Talabostat monotherapy. Its mechanism relies on an intact immune system. Therefore, it is expected to be more effective in immunocompetent mouse models (syngeneic) rather than immunodeficient (xenograft) models.[4]
-
Combination Therapy: Preclinical studies have shown that Talabostat can synergize with other immunotherapies, such as anti-PD-1 antibodies.[6] If monotherapy is not effective, a combination approach may be warranted.
Problem 2: Solubility and stability issues with the dosing solution.
-
Solubility: this compound is reported to be soluble in water, DMSO, and ethanol.[7] For in vivo use, PBS and saline are common vehicles.[1] If you encounter solubility issues, gentle warming and sonication can be used.[1] For higher concentrations, a formulation with a small percentage of DMSO and other solubilizing agents like PEG300 and Tween-80 can be considered, though care must be taken to stay within tolerated limits for the animals.[3]
-
Stability: It is recommended to prepare fresh dosing solutions daily.[2] Stock solutions in DMSO can be stored at -20°C or -80°C for longer periods, but repeated freeze-thaw cycles should be avoided.[1][3]
Problem 3: Adverse effects or toxicity in animal models.
-
Dose Reduction: If signs of toxicity (e.g., weight loss, lethargy, ruffled fur) are observed, reduce the dose.
-
Vehicle Toxicity: Ensure the vehicle itself is not causing toxicity, especially if using co-solvents like DMSO. Run a vehicle-only control group.
-
Monitoring: Closely monitor the animals daily for any signs of adverse effects.
Experimental Protocols
General In Vivo Efficacy Study Workflow
The following diagram outlines a general workflow for an in vivo efficacy study of this compound.
Key Efficacy Endpoints
-
Tumor Growth Inhibition: Regularly measure tumor volume using calipers.
-
Survival Analysis: Monitor the survival of the animals over time.
-
Immunophenotyping: Analyze the immune cell populations within the tumor and lymphoid organs (e.g., spleen, lymph nodes) using flow cytometry or immunohistochemistry to assess the infiltration of T cells, NK cells, and other immune cells.
-
Cytokine and Chemokine Profiling: Measure the levels of relevant cytokines and chemokines in the tumor microenvironment or serum.
By following these guidelines and troubleshooting tips, researchers can more effectively design and execute in vivo studies to optimize the therapeutic potential of this compound.
References
Navigating Talabostat Mesylate Stability in Cell Culture: A Technical Guide
Technical Support Center for Researchers
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of Talabostat mesylate in common cell culture media. As a potent inhibitor of dipeptidyl peptidases (DPPs), understanding its stability is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in solid form and in stock solutions?
-
Solid Form: this compound is stable for at least four years when stored at -20°C.[1]
-
Stock Solutions: For optimal results, it is recommended to prepare fresh stock solutions. If storage is necessary, aliquoted stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2][3] Avoid repeated freeze-thaw cycles.
Q2: How should I prepare my working solution of this compound in cell culture media?
It is highly recommended to prepare the working solution of this compound in your cell culture medium immediately before each experiment. This minimizes the potential for degradation at 37°C in the incubator.
Q3: What is the half-life of this compound?
The mean plasma half-life of this compound in humans has been reported to be 2.8 hours.[4] While this is an in vivo measure, it suggests that the compound is relatively stable in a biological environment for short-term experiments. However, the complex composition of cell culture media could influence its stability differently.
Q4: Are there any known degradation pathways for this compound?
Specific degradation products and pathways of this compound in cell culture media have not been detailed in the available literature. General chemical degradation, such as hydrolysis, could potentially occur over extended incubation periods at 37°C.
Troubleshooting Guide
Encountering unexpected or inconsistent results? The stability of this compound in your experimental setup might be a contributing factor. Use this guide to troubleshoot common issues.
| Issue | Potential Cause Related to Stability | Recommended Action |
| Loss of biological activity over time | The compound may be degrading in the cell culture media at 37°C. | Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). |
| Inconsistent results between experiments | Variability in the age of the stock solution or the time between preparing the working solution and its use. | Always use a consistent protocol for preparing and using your solutions. Note the age of your stock solution and prepare fresh stocks regularly. |
| Precipitation in the cell culture media | The solubility of this compound may be exceeded in your specific media formulation, or it may interact with media components over time. | Visually inspect the media for any precipitation after adding the compound. If observed, try dissolving the stock solution in a different solvent (e.g., water instead of DMSO) before further dilution in media, ensuring the final solvent concentration is non-toxic to your cells.[1][5][6] |
Experimental Protocols
While specific stability-testing protocols for this compound in cell culture media are not published, a general approach can be adapted.
Protocol: Assessing the Bioactivity of this compound Over Time
This experiment aims to indirectly assess the stability of this compound by measuring its biological activity at different time points after being incubated in cell culture media.
-
Prepare a working solution of this compound in your cell culture medium of choice (e.g., RPMI-1640 or DMEM) at the desired final concentration.
-
Incubate the solution at 37°C in a CO₂ incubator.
-
At various time points (e.g., 0, 8, 24, 48, and 72 hours), take an aliquot of the incubated solution.
-
Perform a functional assay to measure the inhibitory activity of the collected aliquots on a target dipeptidyl peptidase (e.g., DPP4). This can be a cell-based assay or an in vitro enzymatic assay.
-
Compare the activity of the aged solutions to the activity of a freshly prepared solution (time 0). A significant decrease in inhibitory activity over time would suggest compound instability under your experimental conditions.
Visualizing Experimental Workflow and Key Pathways
Diagram 1: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Diagram 2: this compound's Primary Signaling Inhibition
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Inflammasomes Activators: R&D Systems [rndsystems.com]
- 6. This compound | Dipeptidyl Peptidase IV | Tocris Bioscience [tocris.com]
Technical Support Center: Overcoming Resistance to Talabostat Mesylate in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Talabostat mesylate, particularly concerning cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of dipeptidyl peptidases (DPPs), including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP).[1][2] Its anti-cancer activity is primarily attributed to its immunomodulatory effects. By inhibiting these enzymes, this compound prevents the degradation of various chemokines and cytokines, leading to an enhanced anti-tumor immune response.[2][3] This involves the stimulation of cytokine and chemokine production, which in turn promotes the activation and infiltration of immune cells into the tumor microenvironment.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While direct clinical resistance mechanisms to this compound are not extensively documented, preclinical studies on DPP inhibitors suggest potential pathways that could contribute to reduced sensitivity:
-
Upregulation of the CXCL12/CXCR4/mTOR Signaling Pathway: Inhibition of DPP4 can lead to an accumulation of its substrate, the chemokine CXCL12. In some breast cancer models, elevated CXCL12 levels have been shown to activate the CXCR4 receptor, leading to the downstream activation of the mTOR pathway.[1][4] The mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its activation can promote chemoresistance.[1]
-
Induction of Autophagy: The activation of the mTOR pathway can, in some contexts, lead to the induction of autophagy, a cellular process of self-digestion.[4] While autophagy can sometimes lead to cell death, it can also act as a survival mechanism for cancer cells under stress, such as during drug treatment, thereby contributing to drug resistance.[4]
-
Immunosuppressive Tumor Microenvironment (TME): The efficacy of this compound is dependent on a functional anti-tumor immune response. If the TME is highly immunosuppressive, characterized by the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and inhibitory cytokines, the immunomodulatory effects of this compound may be blunted.[5] Cancer-associated fibroblasts (CAFs), which express FAP, are a key component of the TME and can contribute to this immunosuppressive environment.[6]
Q3: How can I overcome suspected resistance to this compound in my experiments?
Based on the potential mechanisms of resistance, several strategies can be explored:
-
Combination Therapy with mTOR Inhibitors: If you hypothesize that the CXCL12/CXCR4/mTOR pathway is activated in your resistant cells, co-treatment with an mTOR inhibitor (e.g., rapamycin, everolimus) could restore sensitivity to this compound.
-
Combination Therapy with Immune Checkpoint Inhibitors: To counteract an immunosuppressive TME, combining this compound with an immune checkpoint inhibitor, such as an anti-PD-1 (e.g., pembrolizumab) or anti-CTLA-4 antibody, may be effective.[7] Talabostat's ability to enhance immune cell infiltration can synergize with the checkpoint inhibitor's function of releasing the "brakes" on the immune system.[7][8]
-
Modulation of the Tumor Microenvironment: Targeting other components of the TME, for instance, by inhibiting factors that promote the immunosuppressive functions of CAFs, could enhance the efficacy of this compound.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent cell viability results with this compound treatment. | Cell seeding density variability. | Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line. |
| Inaccurate drug concentration. | Prepare fresh drug dilutions for each experiment. Verify the stock concentration and perform serial dilutions carefully. | |
| Contamination. | Regularly check cell cultures for microbial contamination. Use sterile techniques and certified cell lines. | |
| No significant increase in cytokine levels after this compound treatment. | Low expression of DPPs in the cell line. | Confirm the expression of DPP4, DPP8/9, and FAP in your cancer cell line and any co-cultured stromal cells using Western blot or qPCR. |
| Inappropriate time point for measurement. | Perform a time-course experiment to determine the optimal time point for measuring cytokine production after this compound treatment. | |
| Insufficient sensitivity of the detection assay. | Use a high-sensitivity ELISA kit or a multiplex bead-based assay to measure a panel of cytokines and chemokines simultaneously. | |
| Limited in vivo efficacy of this compound in mouse models. | Immunocompromised mouse strain. | This compound's mechanism relies on an intact immune system. Use immunocompetent mouse models (e.g., syngeneic tumor models) for in vivo studies. |
| Poor drug bioavailability. | Verify the formulation and administration route of this compound. Consider pharmacokinetic studies to assess drug exposure in your model. | |
| Highly immunosuppressive tumor microenvironment. | Characterize the immune cell infiltrate in the tumors. Consider combination therapy with a checkpoint inhibitor to overcome immunosuppression. |
Quantitative Data Summary
Table 1: Phase II Clinical Trial of Talabostat in Combination with Pembrolizumab in Advanced Solid Cancers [7]
| Parameter | Value |
| Number of Patients | 31 |
| Best Response (evaluable patients, n=19) | Stable Disease: 9 patients |
| Unconfirmed Partial Response: 1 patient | |
| Disease Control Rate | 47% |
| Median Progression-Free Survival | 2.7 months |
| Median Overall Survival | 20.5 months |
Table 2: Phase II Clinical Trial of Single-Agent Talabostat in Metastatic Colorectal Cancer [9]
| Parameter | Value |
| Number of Patients | 28 |
| Objective Responses | 0 |
| Stable Disease | 6 of 28 patients (21%) |
| Median Duration of Stable Disease | 25 weeks |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on cancer cell viability.
Materials:
-
96-well plates
-
Cancer cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours with shaking.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blotting for mTOR Pathway Proteins
This protocol is for detecting the activation of the mTOR signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
ELISA for Cytokine Quantification
This protocol is for measuring the concentration of cytokines in cell culture supernatants.
Materials:
-
96-well ELISA plate
-
Capture antibody
-
Coating buffer
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell culture supernatants and cytokine standards
-
Detection antibody (biotinylated)
-
Avidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat the ELISA plate with capture antibody overnight at 4°C.[3]
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1 hour.[3]
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours.[3]
-
Wash the plate.
-
Add the detection antibody and incubate for 1 hour.
-
Wash the plate.
-
Add Avidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.[3]
Visualizations
Caption: Potential mechanism of resistance to this compound.
Caption: Combination therapy to overcome resistance.
Caption: Workflow for investigating resistance mechanisms.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 4. labs.pbrc.edu [labs.pbrc.edu]
- 5. FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. takara.co.kr [takara.co.kr]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. h-h-c.com [h-h-c.com]
- 9. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - US [thermofisher.com]
Interpreting unexpected results with Talabostat mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talabostat mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, potent, and nonselective inhibitor of dipeptidyl peptidases (DPPs).[1][2] It notably inhibits DPP4 and Fibroblast Activation Protein (FAP), a serine protease expressed by tumor-associated fibroblasts.[3][4] By blocking these enzymes, Talabostat prevents the cleavage of certain N-terminal amino acids from various peptides, leading to the stimulation of cytokine and chemokine production, enhancement of T-cell immunity, and stimulation of hematopoiesis.[1][5]
Q2: What are the expected therapeutic effects of this compound?
Based on its mechanism of action, this compound is expected to exert anti-tumor and hematopoiesis-stimulating activities.[1][5] It has been investigated for its potential to stimulate immune responses against tumors through both innate and adaptive immunity.[2] In preclinical models, it has been shown to cause regression and rejection of tumors.[1] Additionally, it has demonstrated potential in attenuating inflammation and fibrosis.[6]
Q3: What are the key enzymes inhibited by this compound?
This compound inhibits a range of dipeptidyl peptidases. Its inhibitory activity is most notable against DPP4, FAP, DPP8, and DPP9.[1][2]
Troubleshooting Guides
Unexpected Result 1: Lack of Efficacy or Lower-Than-Expected Activity in Cancer Models
Q: We are not observing the expected anti-tumor effects of this compound in our cancer model. What could be the reason?
A: Several factors could contribute to a lack of efficacy. Clinical trials in metastatic colorectal cancer showed minimal clinical activity, with no objective responses, although some patients experienced stable disease.[7][8]
Potential Causes and Troubleshooting Steps:
-
Incomplete FAP Inhibition: Even at clinically relevant doses, FAP inhibition in peripheral blood was found to be significant but incomplete.[7][8]
-
Recommendation: Measure the level of FAP inhibition in your specific model system (in vitro or in vivo) to confirm target engagement. Consider optimizing the dose and administration schedule.
-
-
Tumor Microenvironment: The efficacy of Talabostat is dependent on the immune context of the tumor microenvironment.
-
Recommendation: Characterize the immune cell infiltrate and FAP expression levels in your tumor model. Models with low FAP expression or a non-immunogenic microenvironment may be less responsive.
-
-
Off-Target Effects: Talabostat is a nonselective DPP inhibitor.[1] Inhibition of other DPPs could lead to complex biological responses that may counteract the anti-tumor effects in certain contexts.
Unexpected Result 2: Significant Cytotoxicity or Unexpected Cell Death
Q: We are observing unexpected levels of cytotoxicity in our cell culture experiments with this compound. Is this a known effect?
A: While direct cytotoxicity is not the primary mechanism, adverse events, including a fatality due to renal failure consistent with a cytokine storm, have been reported in clinical trials.[7] This suggests that high concentrations or specific cellular contexts could lead to toxicity.
Potential Causes and Troubleshooting Steps:
-
Cytokine Storm-like Effect: The stimulation of cytokine and chemokine production is a key mechanism of Talabostat.[5][9] Overstimulation in an in vitro system with high concentrations could lead to cytotoxic effects.
-
Recommendation: Perform a dose-response curve to determine the optimal non-toxic concentration. Measure the levels of key cytokines (e.g., TNF-α, IFN-γ) in your culture supernatant.
-
-
Off-Target Inhibition: Inhibition of DPP8 and DPP9 has been linked to toxicity in some contexts.
-
Recommendation: If possible, compare the effects of Talabostat with a more selective FAP or DPP4 inhibitor to dissect the contribution of off-target effects.
-
Unexpected Result 3: Inconsistent or Unreliable FAP Inhibition Data
Q: Our in vitro FAP inhibition assays are yielding inconsistent results. How can we improve the reliability of our experiments?
A: Inconsistent results in enzymatic assays can arise from several experimental variables.
Potential Causes and Troubleshooting Steps:
-
Enzyme and Substrate Quality: The purity and activity of the recombinant FAP enzyme and the quality of the substrate are critical.
-
Recommendation: Use a highly purified and validated FAP enzyme. Ensure the substrate is properly stored and handled to prevent degradation. Run appropriate positive and negative controls in every assay.
-
-
Assay Conditions: Factors such as buffer composition, pH, temperature, and incubation time can significantly impact enzyme activity.
-
Recommendation: Standardize all assay parameters. Optimize the incubation time to ensure the reaction is in the linear range.
-
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in the assay buffer can lead to inaccurate results.
-
Recommendation: Ensure complete solubilization of the compound. Prepare fresh solutions for each experiment, as long-term storage of solutions is not recommended.[4]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 / Ki Value |
| Dipeptidyl Peptidase IV (DPP-IV) | IC50 < 4 nM; Ki = 0.18 nM |
| Fibroblast Activation Protein (FAP) | IC50 = 560 nM |
| Dipeptidyl Peptidase 8 (DPP8) | IC50 = 4 nM; Ki = 1.5 nM |
| Dipeptidyl Peptidase 9 (DPP9) | IC50 = 11 nM; Ki = 0.76 nM |
| Quiescent Cell Proline Dipeptidase (QPP) | IC50 = 310 nM |
Data sourced from MedchemExpress.[1][2]
Table 2: Summary of Clinical Trial Adverse Events
| Adverse Event | Frequency | Severity | Notes |
| Hypotension | 22.6% | Grade 4 (DLT) | Most common toxicity in one study.[10] |
| Fatigue | 9.7% | - | Reported in combination therapy study.[10] |
| Renal Failure | One case | Grade 5 | Led to a fatality.[7] |
| Edema | - | Moderate | Observed in early phase of a trial.[7] |
| Fever | - | Moderate | Observed in early phase of a trial.[7] |
DLT: Dose-Limiting Toxicity
Experimental Protocols
Protocol 1: In Vitro FAP Inhibition Assay
-
Reagents and Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for testing.
-
Add 20 µL of each dilution to the wells of a 96-well plate. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add 40 µL of FAP enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 40 µL of the FAP substrate solution to each well to initiate the enzymatic reaction.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 505 nm emission for AFC).
-
Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: In Vivo Murine Tumor Model
-
Animal Model:
-
Select an appropriate mouse strain and tumor cell line (e.g., WEHI 164 fibrosarcoma in BALB/c mice).[1]
-
-
Procedure:
-
Inoculate mice with tumor cells subcutaneously.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.9% NaCl).[1]
-
Administer this compound or vehicle to the mice twice daily via oral gavage at the desired dose (e.g., 40 µ g/mouse ).[1]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and harvest tumors for further analysis (e.g., histology, qRT-PCR for cytokine and chemokine expression).[1]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for Talabostat evaluation.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. dppiv.com [dppiv.com]
- 5. Facebook [cancer.gov]
- 6. Talabostat, fibroblast activation protein inhibitor, attenuates inflammation and fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
How to minimize Talabostat mesylate side effects in animal studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Talabostat mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side effects and optimize your animal studies.
Troubleshooting Guide: Managing Side Effects of this compound
This compound, a nonselective inhibitor of dipeptidyl peptidases (DPPs), can induce a range of side effects in animal models. Proactive monitoring and management are crucial for ensuring animal welfare and data integrity.
Table 1: Common Side Effects and Mitigation Strategies in Animal Studies
| Observed Side Effect | Potential Cause | Recommended Mitigation Strategies | Animal Model | Dosage Information |
| Hematological Toxicities | Inhibition of DPP8/9 has been linked to hematological effects. | - Baseline and regular monitoring: Conduct complete blood counts (CBCs) with differentials prior to and throughout the study. - Dose reduction: If significant thrombocytopenia or other cytopenias are observed, consider a dose reduction. - Supportive care: In cases of severe thrombocytopenia, consider administration of thrombopoietic agents after consulting with a veterinarian. | Rats, Mice | Early studies with non-selective DPP inhibitors reported toxicities at high doses.[1] |
| Alopecia (Hair Loss) | The exact mechanism is not fully understood but is associated with non-selective DPP inhibition in some early studies. | - Dose optimization: Utilize the lowest effective dose to minimize off-target effects. - Regular skin and coat assessment: Monitor for any changes in fur condition. | Rats | Reported in early studies with DPP8/9 inhibitors.[1] |
| Gastrointestinal Distress (Diarrhea, Weight Loss) | Cytokine release and direct effects on the gastrointestinal tract. | - Supportive care: Ensure adequate hydration and nutrition. Provide palatable, high-calorie food supplements if weight loss is observed. - Anti-diarrheal medication: Can be considered in consultation with a veterinarian. - Dose fractionation: Splitting the daily dose may improve gastrointestinal tolerance. | Dogs, Rats | GI toxicity has been noted in preclinical studies.[1] |
| Hypotension | Vasodilation potentially mediated by cytokine release. | - Blood pressure monitoring: Regularly monitor blood pressure, especially during the initial dosing period. - Fluid support: Ensure animals are well-hydrated. In case of significant hypotension, intravenous fluids may be necessary under veterinary guidance. | N/A | Observed in clinical trials.[2] |
| General Malaise/Lethargy | Systemic inflammatory response due to cytokine release. | - Regular observation: Closely monitor animal behavior, activity levels, and overall appearance. - Environmental enrichment: Provide a comfortable and stimulating environment to reduce stress. - Dose adjustment: If severe lethargy persists, a dose reduction may be warranted. | N/A | A common non-specific sign of toxicity. |
Experimental Protocols
Dose Escalation and Monitoring Protocol to Minimize Toxicity
This protocol is designed to identify the maximum tolerated dose (MTD) while minimizing severe adverse events.
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or C57BL/6 mice) for your cancer model.
-
Initial Dose-Finding Study:
-
Start with a low dose of this compound (e.g., 10 mg/kg, administered orally).
-
Use a small cohort of animals (n=3-5 per group).
-
Include a vehicle control group.
-
Escalate the dose in subsequent cohorts (e.g., 30, 100 mg/kg) based on the absence of severe toxicity in the previous cohort.
-
-
Monitoring Parameters:
-
Daily: Observe for clinical signs of toxicity including changes in posture, activity, grooming, and signs of pain or distress. Record body weight and food/water intake.
-
Weekly: Perform complete blood counts (CBC) to monitor for hematological changes.
-
At termination: Collect blood for serum chemistry analysis and tissues for histopathological examination.
-
-
Defining Dose-Limiting Toxicity (DLT): A DLT can be defined as:
-
20% body weight loss.
-
Grade 3 or 4 hematological toxicity (e.g., severe thrombocytopenia).
-
Significant organ damage observed on histopathology.
-
Severe, unmanageable clinical signs of distress.
-
-
MTD Determination: The MTD is the highest dose level at which no more than one animal in a cohort of six experiences a DLT.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced side effects?
A1: The side effects are primarily linked to its non-selective inhibition of dipeptidyl peptidases (DPPs), particularly DPP8 and DPP9. This can lead to an exaggerated immune response through the upregulation of various cytokines and chemokines.[3] Some early studies reported severe toxicities with non-selective DPP inhibitors, though later research suggests these may have been due to off-target effects of the specific compounds used.[4]
Q2: How can I differentiate between on-target anti-tumor effects and off-target toxicities?
A2: This can be challenging. On-target effects are generally associated with immune cell infiltration into the tumor and cytokine production within the tumor microenvironment. Off-target toxicities often manifest as systemic effects like hematological changes or gastrointestinal distress. Careful dose-response studies and the use of appropriate controls are essential. Establishing a therapeutic window where anti-tumor efficacy is observed with manageable side effects is a key goal of preclinical development.
Q3: Are there any known supportive care measures that can be used alongside this compound treatment?
A3: Yes, supportive care can be crucial. For gastrointestinal issues, ensuring proper hydration and nutrition is key. In cases of hematological toxicity, agents that stimulate blood cell production may be considered under veterinary supervision. For general malaise, providing a low-stress environment and palatable food can improve animal well-being.
Q4: What are the key signaling pathways activated by this compound?
A4: this compound's inhibition of DPPs leads to the increased activity of various chemokines and cytokines. This, in turn, activates immune cells. The diagram below illustrates a simplified overview of this process.
Caption: Simplified signaling pathway of this compound.
Q5: What are the best practices for preparing and administering this compound in animal studies?
A5: this compound is soluble in water and can be administered orally via gavage. It is recommended to prepare fresh solutions daily. The vehicle used should be appropriate for the animal model and route of administration (e.g., sterile water or saline). Ensure accurate dosing by calibrating equipment and adjusting for the animal's body weight.
This Technical Support Center provides a starting point for managing the complexities of working with this compound. Careful experimental design, diligent monitoring, and proactive management of side effects will contribute to the success of your research.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse effects of dipeptidyl peptidases 8 and 9 inhibition in rodents revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Talabostat mesylate variability in experimental replicates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Talabostat mesylate. Our goal is to help you address variability in your experimental replicates and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Val-boroPro mesylate or PT-100) is an orally active, non-selective small molecule inhibitor of dipeptidyl peptidases (DPPs).[1][2] Its primary mechanism involves the inhibition of various DPPs, including DPP4 (also known as CD26), Fibroblast Activation Protein (FAP), DPP8, and DPP9.[1][3] By blocking these enzymes, Talabostat prevents the cleavage of N-terminal Xaa-Pro or Xaa-Ala residues from various chemokines, cytokines, and growth factors.[4][5] This inhibition leads to the stimulation of cytokine and chemokine production, enhancement of specific T-cell immunity, and stimulation of hematopoiesis.[4][6]
Q2: What are the common sources of variability in experiments using this compound?
Variability in experimental replicates when using this compound can arise from several factors:
-
Compound Stability: this compound solutions are not stable for long-term storage. Repeated freeze-thaw cycles of stock solutions can lead to product inactivation.[1][7]
-
Cell Line-Specific Expression: The expression levels of target dipeptidyl peptidases (like FAP and DPP4) can vary significantly between different cell lines.[7] Inconsistent results may be observed if the target enzyme is not adequately expressed in the chosen cell model.
-
In Vivo Administration and Bioavailability: For in vivo studies, factors such as the route of administration, dosage, and the animal model can influence the bioavailability and efficacy of this compound, leading to variability.[5]
-
Reagent Preparation: Improper solubilization or storage of the compound can affect its activity. It is crucial to follow recommended protocols for preparing and storing this compound solutions.[7]
-
Batch-to-Batch Variability: While less common with high-purity compounds, slight variations between different manufacturing batches could potentially contribute to inconsistent results. It is advisable to prepare single-use aliquots to minimize this.[7]
Q3: How should I properly store and handle this compound?
Proper storage and handling are critical for maintaining the activity of this compound.
-
Solid Form: Store the solid compound at -20°C, sealed and protected from moisture.[7] Under these conditions, it is stable for at least four years.[2]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO or water.[7] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Working Solutions: For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[1] For in vitro assays, it is also recommended to prepare fresh dilutions from the stock solution for each experiment. Aqueous solutions are not recommended for storage for more than one day.[8]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Low or no expression of target peptidases (DPP4/FAP) in the cell line. | 1. Verify Target Expression: Confirm the expression of DPP4 and FAP in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry. 2. Select Appropriate Cell Line: If expression is low, consider using a different cell line known to express the target enzymes at higher levels. |
| Incorrect compound concentration. | 1. Perform Dose-Response Curve: Determine the optimal concentration of this compound for your specific cell line and assay by performing a dose-response experiment. 2. Verify Stock Concentration: If possible, verify the concentration of your stock solution. |
| Degraded or inactive compound. | 1. Prepare Fresh Solution: Always prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution. 2. Purchase New Compound: If you suspect the compound has degraded, obtain a new vial. |
| Solubility issues. | 1. Ensure Complete Solubilization: When preparing stock solutions, ensure the compound is fully dissolved. Gentle warming (37°C) and sonication can aid in solubilization.[7] 2. Filter Sterilize: For cell culture experiments, filter sterilize the final working solution before adding it to the cells.[7] |
Issue 2: High Variability in Animal Studies
| Possible Cause | Troubleshooting Step |
| Inconsistent oral dosing and bioavailability. | 1. Validate Dosing Schedule: Ensure a consistent and accurate oral gavage technique. 2. Assess Bioavailability: If feasible, perform pharmacokinetic studies to determine the bioavailability of this compound in your animal model. |
| Variability in tumor models. | 1. Standardize Tumor Inoculation: Use a consistent number of cells and injection technique for establishing tumors. 2. Monitor Tumor Growth: Regularly measure tumor volume to ensure uniformity across experimental groups before starting treatment. |
| Animal health and stress. | 1. Monitor Animal Welfare: Ensure that the animals are healthy and not under undue stress, as this can impact experimental outcomes. |
| Incorrect vehicle or formulation. | 1. Use Appropriate Vehicle: Ensure the vehicle used for administration is appropriate and does not cause any adverse effects. 2. Prepare Fresh Formulations: As with in vitro studies, prepare fresh formulations for each day of dosing.[1] |
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Dipeptidyl Peptidases
| Target Enzyme | IC50 / Ki | Reference |
| Dipeptidyl Peptidase IV (DPP4) | IC50 < 4 nM; Ki = 0.18 nM | [1][9] |
| Fibroblast Activation Protein (FAP) | IC50 = 560 nM | [1][9] |
| Dipeptidyl Peptidase 8 (DPP8) | IC50 = 4 nM; Ki = 1.5 nM | [1][9] |
| Dipeptidyl Peptidase 9 (DPP9) | IC50 = 11 nM; Ki = 0.76 nM | [1][9] |
| Quiescent Cell Proline Dipeptidase (QPP) | IC50 = 310 nM | [1][9] |
| Dipeptidyl Peptidase 2 (DPP2) | Inhibition observed | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | ≥31 mg/mL | [7] |
| DMSO | ≥11.45 mg/mL | [7] |
| Ethanol | ≥8.2 mg/mL (with sonication) | [7] |
| PBS (pH 7.2) | ~10 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period to ensure complete dissolution.[7]
-
Aliquoting: Dispense the stock solution into single-use, sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: In Vitro Cell-Based DPP Activity Assay
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration.
-
DPP Activity Measurement:
-
Prepare a solution of a fluorogenic DPP substrate (e.g., Gly-Pro-AMC).
-
Lyse the cells and add the substrate solution to the cell lysates.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time using a plate reader.
-
-
Data Analysis: Calculate the percentage of DPP activity inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting flowchart for experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Inflammasomes Activators: R&D Systems [rndsystems.com]
- 4. Facebook [cancer.gov]
- 5. apexbt.com [apexbt.com]
- 6. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dppiv.com [dppiv.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Adjusting Talabostat mesylate concentration for optimal FAP inhibition
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Talabostat mesylate to achieve optimal Fibroblast Activation Protein (FAP) inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on FAP?
This compound is a potent, orally active, and competitive inhibitor of several dipeptidyl peptidases, including FAP.[1][2][3] Its mechanism involves blocking the cleavage of N-terminal Xaa-Pro or Xaa-Ala residues from polypeptides, which is a key function of FAP.[1][2] This inhibition can lead to downstream effects such as the stimulation of cytokine and chemokine production, enhancement of T-cell immunity, and activation of the NLRP1b inflammasome.[1][2][4][5]
Q2: What is the recommended concentration range for this compound to inhibit FAP?
The optimal concentration depends on the experimental system (e.g., purified enzyme, cell culture, in vivo). The reported IC50 value for FAP inhibition is approximately 560 nM, with a Ki of 5 nM.[1][3][4][6] For cell-based assays, concentrations around this IC50 value and higher (e.g., up to 10 µM) have been used.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line or experimental conditions.
Q3: Is this compound selective for FAP?
No, this compound is a nonselective inhibitor and also potently inhibits other dipeptidyl peptidases (DPPs), most notably DPP-IV (CD26), DPP8, and DPP9, with significantly lower IC50 values than for FAP.[1][4][6] Researchers must consider potential off-target effects mediated by the inhibition of these other proteases.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in water (up to 100 mM), DMSO (up to 50 mM), and ethanol (with sonication).[2][4][7] For stock solutions, dissolve the solid compound in fresh, high-quality DMSO. It is recommended to prepare fresh solutions before each experiment, as long-term storage of solutions is not advised.[7] The solid compound should be stored at -20°C.[2][4][7] To minimize batch-to-batch variability, consider preparing single-use aliquots of the solid compound and avoid repeated freeze-thaw cycles of any solutions.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Solution | Low solubility in the chosen solvent or buffer. | Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.[2][7] Ensure you are not exceeding the maximum recommended concentrations. Filter-sterilize the solution before use in cell culture.[7] |
| High Variability in Assay Results | Inconsistent FAP expression in cells; degradation of the compound; inconsistent assay conditions. | Confirm and normalize FAP expression levels in your cell model using qPCR or Western blot.[7] Always prepare fresh solutions of this compound for each experiment.[7] Ensure consistent cell densities, incubation times, and substrate concentrations. |
| No or Low FAP Inhibition Observed | Incorrect concentration; inactive compound; low or no FAP expression in the experimental model. | Perform a dose-response experiment to determine the effective concentration range. Verify the identity and purity of your this compound. Use a positive control cell line or recombinant FAP to confirm the compound's activity. Confirm that your cell line expresses active FAP.[2] |
| Unexpected Biological Effects | Off-target effects due to inhibition of other DPPs (e.g., DPP-IV, DPP8/9). | Be aware of the non-selective profile of Talabostat. Use appropriate controls to dissect FAP-specific effects from off-target effects. This may include using more selective FAP inhibitors as controls or using cell lines with knocked-down expression of other DPPs. |
| Lack of In Vivo Efficacy | Poor bioavailability; incorrect dosing schedule; rapid metabolism. | Validate your oral dosing schedule and confirm the pharmacokinetic profile in your animal model.[7] In some studies, twice-daily dosing has been implemented to maintain inhibitory concentrations.[8] |
Data Presentation
Inhibitory Potency of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against FAP and other related dipeptidyl peptidases.
| Target Enzyme | IC50 | Ki |
| FAP (Fibroblast Activation Protein) | 560 nM [1][4][6] | 5 nM [3] |
| DPP-IV (CD26) | < 4 nM[1][4][6] | 0.18 nM[1][6] |
| DPP8 | 4 nM[1][4][6] | 1.5 nM[1][6] |
| DPP9 | 11 nM[1][4][6] | 0.76 nM[1][6] |
| QPP (DPP7) | 310 nM[1][4][6] | N/A |
Note: Lower values indicate higher potency.
Experimental Protocols
Protocol: In Vitro FAP Enzyme Inhibition Assay
This protocol provides a general framework for measuring the inhibition of FAP activity in a cellular context using a fluorogenic substrate.
Materials:
-
FAP-expressing cells (e.g., WTY-1 human breast cancer cells) and FAP-negative control cells (e.g., MDA-MB-231).[2]
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
FAP fluorogenic substrate (e.g., Ala-Pro-7-amino-4-trifluoromethylcoumarin (AFC))[3]
-
96-well black microplates
-
Plate reader with fluorescence detection capabilities (Excitation/Emission ~400 nm/~505 nm for AFC)
Procedure:
-
Cell Culture: Culture FAP-positive and FAP-negative cells to ~80-90% confluency under standard conditions.
-
Preparation of Talabostat Dilutions: Prepare a serial dilution of this compound in assay buffer to cover a range of concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (e.g., DMSO diluted in buffer).
-
Cell Lysate Preparation (Optional but Recommended): Harvest cells and prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer). Determine the total protein concentration of the lysates using a BCA or Bradford assay to normalize FAP activity.
-
Assay Setup:
-
In a 96-well black plate, add a fixed amount of cell lysate or a specific number of live cells per well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to FAP.
-
-
Initiate Reaction: Add the fluorogenic FAP substrate to all wells to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately begin kinetic measurements of fluorescence intensity over time using a plate reader. Alternatively, a single endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing substrate but no cells/lysate.
-
Normalize the rate of reaction (or endpoint fluorescence) in the inhibitor-treated wells to the vehicle control wells.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Mechanism of this compound's competitive inhibition of FAP.
Caption: General workflow for an in vitro FAP inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Dipeptidyl Peptidase IV | Tocris Bioscience [tocris.com]
- 5. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dppiv.com [dppiv.com]
- 8. researchgate.net [researchgate.net]
Long-term storage and handling of Talabostat mesylate powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Talabostat mesylate powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound powder should be stored at -20°C.[1][2][3] Some suppliers recommend storage at 4°C for the solid powder, kept sealed and away from moisture.[4][5] For extended stability of the solid form, a shelf life of at least 4 years has been noted when stored at -20°C.[2][3]
Q2: How should I handle this compound powder safely in the laboratory?
This compound should be handled with care, taking the usual precautionary measures for handling chemicals.[6] It is important to avoid inhalation of the powder and contact with eyes and skin.[4] Use of personal protective equipment (PPE), including safety goggles with side-shields and protective gloves, is recommended.[4] Experiments should be conducted in a well-ventilated area or under an appropriate exhaust ventilation system.[4]
Q3: What is the stability of this compound once it is reconstituted in a solvent?
The stability of reconstituted this compound depends on the solvent and storage temperature. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months when kept in sealed, moisture-free conditions.[4][7][8] It is generally not recommended to store aqueous solutions for more than one day.[2] For optimal experimental results, it is best to prepare fresh solutions before use.[9]
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Recommended for long-term stability.[2][3] |
| Solid Powder | 4°C | Not specified | Keep container tightly sealed and away from moisture.[4][5] |
| Solution in DMSO | -20°C | 1 month | Store in sealed, moisture-free conditions.[4][7][8] |
| Solution in DMSO | -80°C | 6 months | Store in sealed, moisture-free conditions.[4][7][8] |
| Aqueous Solution | Not Recommended | ≤ 1 day | Prepare fresh for best results.[2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | ≥31 mg/mL[9][10] | Highly soluble. Ultrasonic treatment may be needed.[5][9] |
| DMSO | ~5 mg/mL[2][3] - ≥40 mg/mL[5][8] | Highly soluble.[2] |
| PBS (pH 7.2) | ~10 mg/mL[2][3] | |
| Ethanol | ~1 mg/mL[2][3] - ≥8.2 mg/mL[9][10] | Ultrasonic treatment can aid dissolution.[9] |
| Dimethyl Formamide (DMF) | ~1 mg/mL[2][3] |
Experimental Protocols
Q4: What is the recommended procedure for reconstituting this compound powder?
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Solvent Selection: Choose an appropriate solvent based on your experimental needs (see Table 2 for solubility data). DMSO is a common choice for creating a concentrated stock solution.
-
Reconstitution: Add the desired volume of solvent to the vial. To aid dissolution, especially in aqueous buffers or ethanol, you can gently warm the solution to 37°C and use brief ultrasonic agitation.[9]
-
Verification: Ensure the powder is completely dissolved before use.
-
Storage of Stock Solution: If not for immediate use, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Q5: Can you provide a general workflow for using this compound in a cell-based assay?
Caption: A general experimental workflow for using this compound in cell-based assays.
Troubleshooting Guides
Q6: My this compound solution appears to have precipitated after storage. What should I do?
Precipitation can occur, especially with aqueous solutions or after freeze-thaw cycles. Try gently warming the solution to 37°C and using sonication to redissolve the compound.[9] To prevent this, it is recommended to prepare fresh solutions or store concentrated stock solutions in an organic solvent like DMSO in single-use aliquots at -80°C.
Q7: I am observing inconsistent results between experiments. What could be the cause?
Inconsistent results can arise from several factors:
-
Solution Stability: Ensure you are using a freshly prepared solution or a properly stored stock solution, as the stability of this compound in aqueous solutions is limited.[2]
-
Cell Viability: Confirm that the cells are healthy and in the logarithmic growth phase before treatment.
-
Pipetting Accuracy: Use calibrated pipettes to ensure accurate dosing.
-
Batch-to-Batch Variability: If using different lots of the compound, it's advisable to perform a dose-response curve for each new batch to ensure consistency.
Caption: A troubleshooting guide for addressing inconsistent experimental results with this compound.
Signaling Pathway
Q8: What is the mechanism of action of this compound?
This compound is a potent inhibitor of dipeptidyl peptidases (DPPs), including DPP4 and Fibroblast Activation Protein (FAP).[9][11] By inhibiting these enzymes, Talabostat prevents the cleavage of certain chemokines and cytokines. This leads to an upregulation of their activity, which in turn stimulates a T-cell-mediated immune response.[11][12] This dual mechanism of action makes it a subject of interest in cancer research.[12]
Caption: The signaling pathway of this compound, illustrating its inhibitory effect on dipeptidyl peptidases and subsequent immune response stimulation.
References
- 1. This compound | Inflammasomes Activators: R&D Systems [rndsystems.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. reactivi.ro [reactivi.ro]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dppiv.com [dppiv.com]
- 10. apexbt.com [apexbt.com]
- 11. Facebook [cancer.gov]
- 12. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Talabostat Mesylate and Serum Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of serum proteins on the activity of Talabostat mesylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Val-boroPro or PT-100) is an orally active, small molecule that acts as a potent and nonselective inhibitor of dipeptidyl peptidases (DPPs).[1][2][3] Its primary targets include Dipeptidyl Peptidase-IV (DPP-IV/CD26) and Fibroblast Activation Protein (FAP), both of which are serine proteases.[1][3] By inhibiting these enzymes, Talabostat prevents the cleavage of N-terminal Xaa-Pro or Xaa-Ala dipeptides from various chemokines, cytokines, and polypeptide hormones.[1][4] This inhibition leads to the stimulation of cytokine and chemokine production, which in turn engenders a T-cell-dependent anti-tumor immune response.[4][5]
Q2: How do serum proteins, like human serum albumin (HSA), generally affect the activity of small molecule inhibitors?
Serum proteins, particularly human serum albumin (HSA), can significantly influence the activity and pharmacokinetics of small molecule drugs. HSA is the most abundant protein in human plasma and can bind to a wide range of drugs.[6] This binding is a reversible equilibrium between the free and protein-bound forms of the drug. Only the unbound (free) fraction of the drug is typically considered pharmacologically active, as it is free to diffuse to the target site and interact with its intended enzyme or receptor.[6] High-affinity binding to serum proteins can reduce the concentration of the free drug, potentially leading to a decrease in its observed potency (a higher IC50 value) in in-vitro assays that contain serum.
Q3: Is there specific data on the binding of this compound to human serum albumin (HSA)?
Currently, publicly available literature does not provide specific quantitative data on the binding affinity (e.g., dissociation constant, Kd) of this compound to human serum albumin or the percentage of the drug that is protein-bound in plasma. Researchers may need to determine these parameters experimentally to fully understand the compound's behavior in a physiological context.
Q4: How stable is this compound in human serum?
Quantitative Data Summary
As no direct experimental data for this compound's interaction with serum proteins was found, this section provides its known inhibitory constants against various dipeptidyl peptidases in standard buffer systems. Researchers can use these as a baseline for comparison when conducting their own experiments in the presence of serum proteins.
| Target Enzyme | IC50 (nM) | Ki (nM) |
| DPP-IV | < 4 | 0.18 |
| FAP | 560 | - |
| DPP8 | 4 | 1.5 |
| DPP9 | 11 | 0.76 |
| QPP | 310 | - |
Data compiled from multiple sources.[1][2][12][13][14]
Experimental Protocols
Protocol 1: Determination of this compound IC50 for DPP-IV Inhibition in the Presence of Human Serum
This protocol is adapted from standard DPP-IV inhibitor screening assays and is designed to assess the impact of serum proteins on this compound's inhibitory activity.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)
-
This compound
-
Human serum (pooled, sterile-filtered)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of human serum (e.g., 10%, 25%, 50% v/v). Also prepare a set of dilutions in assay buffer without serum as a control.
-
Dilute the recombinant human DPP-IV enzyme to the desired working concentration in both serum-free and serum-containing assay buffers.
-
Prepare the DPP-IV substrate solution in assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add the serially diluted this compound solutions (with and without serum).
-
Add the diluted DPP-IV enzyme solution to the wells.
-
Include control wells:
-
No inhibitor (enzyme + substrate in both serum and serum-free buffer)
-
No enzyme (substrate only in both serum and serum-free buffer)
-
No substrate (enzyme only in both serum and serum-free buffer)
-
-
-
Incubation:
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DPP-IV substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/460 nm for Gly-Pro-AMC) in kinetic mode for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.
-
Plot the percentage of DPP-IV inhibition against the logarithm of this compound concentration for both serum-containing and serum-free conditions.
-
Determine the IC50 value for each condition by fitting the data to a suitable dose-response curve.
-
Protocol 2: Assessing the Stability of this compound in Human Plasma
This protocol provides a general framework for evaluating the stability of this compound in a biological matrix.
Materials:
-
This compound
-
Human plasma (pooled, anticoagulated)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Spike a known concentration of this compound into pre-warmed human plasma.
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
-
Protein Precipitation:
-
Immediately stop the reaction by adding the plasma aliquot to cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate the plasma proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t1/2) of this compound in human plasma.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50 value in serum-containing assays | Binding to serum proteins: this compound may be binding to serum albumin or other proteins, reducing its free concentration. | This is an expected outcome if the compound binds to serum proteins. The magnitude of the IC50 shift can be used to estimate the extent of protein binding. Consider performing equilibrium dialysis or ultrafiltration experiments to directly measure the unbound fraction. |
| Low or no enzyme activity in the presence of serum | Inhibitors in serum: Human serum can contain endogenous inhibitors of DPP-IV. | Run a control with serum and enzyme but no Talabostat to determine the baseline inhibition from the serum itself. Subtract this background inhibition from your experimental values. |
| High background fluorescence in serum-containing wells | Autofluorescence of serum components: Serum contains numerous molecules that can fluoresce at the wavelengths used in the assay. | Include a control well with serum and substrate but no enzyme to measure and subtract the background fluorescence. |
| Inconsistent or non-reproducible results | Variability in serum batches: Different lots of human serum can have varying compositions of proteins and other molecules. | Use a single, pooled lot of human serum for the entire set of experiments to ensure consistency. |
| Instability of Talabostat: The boronic acid moiety may be susceptible to degradation under certain conditions. | Prepare fresh solutions of this compound for each experiment. Assess its stability in the assay buffer and serum as described in Protocol 2. | |
| Precipitation observed in the assay wells | Poor solubility of Talabostat at higher concentrations or interaction with serum components. | Ensure that the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. Visually inspect the wells for any precipitation before and after adding serum. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for DPP-IV inhibition assay.
Caption: Troubleshooting logic for serum-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Facebook [cancer.gov]
- 5. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Avoiding Talabostat mesylate degradation in aqueous solutions
This technical support center provides guidance on the proper handling and storage of Talabostat mesylate in aqueous solutions to minimize degradation and ensure the integrity of your experimental results. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C and protected from moisture.[1] It is shipped on wet ice for short-term transit.[1]
Q2: How should I prepare aqueous solutions of this compound?
A2: It is highly recommended to prepare aqueous solutions of this compound fresh on the day of use.[2] The compound is soluble in water up to 250 mg/mL (805.98 mM), and ultrasonication may be needed to achieve complete dissolution.[3] For in vivo experiments, it is also advised to prepare the formulation freshly.[4]
Q3: Can I store stock solutions of this compound?
A3: If necessary, stock solutions can be prepared in solvents like DMSO or water and stored for a limited time. For stock solutions in an organic solvent, storage at -80°C for up to 6 months or at -20°C for up to 1 month is suggested.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.[4][5]
Q4: What are the main factors that can cause degradation of this compound in aqueous solutions?
A4: While specific degradation kinetics for this compound are not extensively published, based on the chemistry of other peptide boronic acids, the primary degradation pathways are likely hydrolysis of the peptide bond and oxidation of the boronic acid moiety.[6] The presence of strong acids, bases, or oxidizing agents should be avoided.
Q5: What are the likely degradation products of this compound?
A5: The main degradation process for boronic acid-containing compounds is oxidative deboronation, which would convert the boronic acid group of Talabostat into a hydroxyl group, yielding an inactive alcohol derivative and boric acid.[4] Hydrolysis of the amide bond would cleave the molecule into its constituent amino acid and pyrrolidine boronic acid parts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of this compound in the stock solution or final dilution. | Prepare fresh solutions for each experiment. If using a stored stock solution, ensure it has been stored properly in aliquots at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Consider preparing a new stock solution from solid material. |
| Precipitate forms in the aqueous solution. | The concentration exceeds the solubility limit in the chosen buffer system. | Ensure the concentration is within the known solubility limits. For aqueous solutions, solubility is reported to be high (up to 250 mg/mL), but this can be affected by the buffer composition and pH.[3] Use of ultrasonication can aid dissolution.[3] |
| Gradual loss of potency over the course of a long-term experiment. | Instability of this compound in the aqueous culture medium at 37°C. | For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | Review the solution preparation and storage procedures. If degradation is suspected, a stability-indicating analytical method should be used to resolve the parent compound from its degradants. |
Quantitative Data Summary
The following table summarizes the key stability and solubility information for this compound based on available data.
| Parameter | Condition | Value | Citation |
| Solid State Stability | -20°C, desiccated | ≥ 4 years | [1] |
| Stock Solution Stability (in solvent) | -80°C, sealed, away from moisture | 6 months | [4][5] |
| -20°C, sealed, away from moisture | 1 month | [4][5] | |
| Solubility in Water | Room Temperature (with sonication) | 250 mg/mL (805.98 mM) | [3] |
| Solubility in DMSO | Room Temperature | ≥ 40 mg/mL (128.96 mM) | [3] |
| Solubility in PBS (pH 7.2) | Room Temperature | 10 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Fresh Aqueous Solution for In Vitro Use
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the desired volume of sterile, deionized water or appropriate buffer (e.g., PBS) to the tube.
-
Vortex the solution vigorously.
-
If the solid does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Sterile-filter the solution through a 0.22 µm filter before adding to cell cultures.
-
Use the freshly prepared solution immediately.
Protocol 2: Preparation and Storage of a Concentrated Stock Solution in DMSO
-
In a well-ventilated area, weigh out the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., ≥ 40 mg/mL).
-
Vortex until the solid is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
When needed, thaw a single aliquot and dilute to the final working concentration in your aqueous experimental buffer. Do not re-freeze the thawed aliquot.
Visualizations
Caption: Inferred degradation pathways for this compound in aqueous solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03999C [pubs.rsc.org]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Talabostat Mesylate and Other Fibroblast Activation Protein (FAP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Talabostat mesylate with other inhibitors of Fibroblast Activation Protein (FAP), a promising target in oncology and other fibro-proliferative diseases. The comparison is supported by experimental data on potency, selectivity, and clinical outcomes, with detailed methodologies for key experiments.
Introduction to FAP and its Inhibition
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1] Its restricted expression in healthy tissues makes it an attractive target for therapeutic intervention. FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, is implicated in tumor growth, invasion, and metastasis.[2][3]
Inhibitors of FAP have been developed with various mechanisms of action, including small molecules that target the enzymatic activity and monoclonal antibodies that bind to the protein. This guide focuses on a comparative analysis of this compound, a small molecule inhibitor, against other notable FAP inhibitors.
Comparative Analysis of FAP Inhibitors
Potency and Selectivity
The efficacy of a FAP inhibitor is determined by its potency (how strongly it binds to FAP) and its selectivity (its ability to inhibit FAP without affecting other related enzymes). This compound is a non-selective inhibitor, meaning it also potently inhibits other dipeptidyl peptidases (DPPs) such as DPP4, DPP8, and DPP9.[4][5] This lack of selectivity has been a concern in its clinical development.[3] In contrast, inhibitors like UAMC1110 have been designed for high selectivity for FAP over other proteases.[2][6]
| Inhibitor | Type | FAP IC50/Ki | DPP4 IC50/Ki | DPP8 IC50 | DPP9 IC50 | PREP IC50 | Reference |
| This compound | Small Molecule (Boronic acid derivative) | 560 nM (IC50) | < 4 nM (IC50), 0.18 nM (Ki) | 4 nM (IC50) | 11 nM (IC50) | - | [4][5] |
| UAMC1110 | Small Molecule (Cyanopyrrolidine derivative) | 0.43 nM (IC50) | >10,000 nM | 10,100 nM | 4,700 nM | 1,800 nM | [6][7] |
| Sibrotuzumab | Humanized Monoclonal Antibody | Binds to FAP | - | - | - | - | [8][9] |
| FAPI-46 | Small Molecule (Radiolabeled) | - | - | - | - | - | [10] |
Table 1: Comparison of in vitro potency and selectivity of FAP inhibitors. IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values indicate the concentration of the inhibitor required to reduce the enzyme's activity by half. Lower values indicate higher potency. PREP (Prolyl endopeptidase) is another related serine protease.
Clinical Efficacy and Safety
Clinical trials have been conducted to evaluate the safety and efficacy of FAP inhibitors in various cancers.
This compound has been investigated in several clinical trials. In a Phase II trial for metastatic colorectal cancer, single-agent Talabostat showed minimal clinical activity, with no objective responses observed.[11][12][13] However, 21% of patients experienced stable disease.[11][13] The development of Talabostat was ultimately halted due to safety concerns and a lack of significant efficacy, potentially linked to its non-selective nature.[2][3]
Sibrotuzumab , a humanized monoclonal antibody targeting FAP, was evaluated in Phase I and II clinical trials.[14][15] The Phase I study established that sibrotuzumab could be administered safely.[15] However, a Phase II trial in patients with metastatic colorectal cancer showed no complete or partial remissions, and the trial did not meet its primary endpoint for efficacy.[9][14]
Radiolabeled FAP Inhibitors (FAPIs) , such as FAPI-46, have shown promise primarily in the realm of diagnostics (PET imaging) and are being explored for targeted radionuclide therapy.[1][16][17][18][19] Clinical studies have demonstrated the superior diagnostic performance of FAPI-PET/CT compared to standard [18F]FDG PET/CT in various cancers for detecting primary tumors and metastases.[16][17][19] Therapeutic applications of FAPIs are still in early clinical development.[1]
| Inhibitor | Cancer Type | Phase | Key Findings | Reference |
| This compound | Metastatic Colorectal Cancer | II | No objective responses; 21% stable disease. Minimal clinical activity. | [11][13] |
| Sibrotuzumab | Metastatic Colorectal Cancer | II | No complete or partial remissions. Well-tolerated but lacked efficacy. | [14] |
| FAPI Radiotracers | Various Cancers | I/II (Diagnostic) | High sensitivity for detecting primary tumors and metastases, often superior to [18F]FDG PET/CT. | [16][17][19] |
Table 2: Summary of clinical trial outcomes for FAP inhibitors.
Signaling Pathways and Experimental Workflows
FAP Signaling Pathway
FAP is involved in multiple signaling pathways that promote tumor growth and invasion. Its enzymatic activity can cleave various substrates in the tumor microenvironment, influencing cell signaling.
References
- 1. Therapeutic potential of FAPI RLT in oncology: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Frontiers in Cancer Imaging and Therapy Based on Radiolabeled Fibroblast Activation Protein Inhibitors: A Rational Review and Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 7. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sibrotuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mediso - Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy [mediso.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. The application of the fibroblast activation protein α-targeted immunotherapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Sibrotuzumab - AdisInsight [adisinsight.springer.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Fibroblast activation protein-based theranostics in cancer research: A state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diagnosticimaging.com [diagnosticimaging.com]
- 19. Scholars@Duke publication: Evaluation of the Diagnostic Accuracy of FAPI PET/CT in Oncologic Studies: Systematic Review and Metaanalysis. [scholars.duke.edu]
A Comparative Guide to Talabostat Mesylate Combination Therapy with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Talabostat mesylate in combination with immune checkpoint inhibitors, contextualized against alternative therapeutic strategies. It focuses on the mechanistic rationale, preclinical evidence, and available clinical data to support researchers in immuno-oncology.
Introduction: The Rationale for Combination Immunotherapy
Immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 axis, have become a cornerstone of cancer treatment.[1][2] However, a significant number of patients do not respond to ICI monotherapy, often due to an immunologically "cold" tumor microenvironment (TME) that lacks sufficient T-cell infiltration and inflammatory signaling.[3] This has driven the development of combination strategies aimed at converting these non-responsive tumors into "hot," inflamed environments susceptible to checkpoint blockade.[1]
Talabostat (Val-boroPro, PT-100), an inhibitor of dipeptidyl peptidases (DPPs), is an investigational agent that has demonstrated potent immune-stimulating properties.[4][5][6] Its unique mechanism of action, centered on inducing a pro-inflammatory form of cell death, presents a compelling case for its use in combination with checkpoint inhibitors to overcome therapeutic resistance. Preclinical studies have shown synergistic activity with this combination, leading to early-phase clinical investigation.[7][8][9]
Mechanism of Action: A Two-Pronged Immunological Assault
The synergistic potential of combining Talabostat with a checkpoint inhibitor lies in their distinct but complementary mechanisms. Talabostat acts as the "spark" to ignite an immune response within the tumor, while the checkpoint inhibitor "removes the brakes" on the responding T-cells.
This compound: Inducing Pro-Inflammatory Cell Death
Talabostat is a nonselective, orally active inhibitor of several post-proline cleaving serine proteases, with high potency against Dipeptidyl Peptidase 8 (DPP8) and DPP9, and Fibroblast Activation Protein (FAP).[4][10][11]
-
DPP8/9 Inhibition and Pyroptosis: The primary immunostimulatory effect of Talabostat stems from the inhibition of intracellular DPP8 and DPP9 in monocytes and macrophages.[4][6] This inhibition triggers the activation of the NLRP1b inflammasome, leading to caspase-1 activation.[6] Activated caspase-1 then cleaves Gasdermin D (GSDMD), a protein that forms pores in the cell membrane, resulting in a lytic, pro-inflammatory form of cell death known as pyroptosis.[4]
-
Cytokine Release: This process leads to the potent release of pro-inflammatory cytokines, particularly IL-1β and IL-18, which are crucial for activating both innate and adaptive immunity.[4][5]
-
FAP Inhibition: By inhibiting FAP on the surface of cancer-associated fibroblasts (CAFs) in the tumor stroma, Talabostat may further remodel the TME.[5][12]
The diagram below illustrates the signaling pathway initiated by Talabostat.
Checkpoint Inhibitors: Restoring T-Cell Effector Function
Checkpoint inhibitors, such as anti-PD-1 (e.g., pembrolizumab) or anti-PD-L1 antibodies, function by disrupting the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often expressed by tumor cells. This inhibitory signal allows cancer cells to evade immune destruction. By blocking this interaction, these antibodies "release the brakes" on T-cells, restoring their cytotoxic function against tumor cells.[2]
Comparative Data: Preclinical and Clinical Evidence
While robust, large-scale comparative data is still emerging, results from a Phase II clinical trial provide initial insights into the safety and efficacy of the combination.
Clinical Trial Data (NCT04171219)
A Phase 2 basket study (NCT04171219) evaluated the combination of Talabostat and the anti-PD-1 antibody pembrolizumab in 31 patients with advanced solid tumors, including both checkpoint inhibitor (ICI)-naive and pretreated cohorts.[7][8][13]
Table 1: Summary of Efficacy and Safety from the Phase 2 Basket Study of Talabostat + Pembrolizumab
| Endpoint | Result | Citation(s) |
|---|---|---|
| Patient Population | 31 patients with advanced solid tumors (14 ICI-naive, 17 ICI-pretreated) | [7],[8] |
| Best Overall Response | Stable Disease (SD) in 9 of 19 evaluable patients | [7],[8] |
| Disease Control Rate (DCR) | 47% | [7] |
| Partial Response (PR) | 1 unconfirmed PR in a patient with PD-L1 negative, microsatellite stable endometrial cancer | [7] |
| Median Progression-Free Survival (PFS) | 2.7 months | [7],[8] |
| Median Overall Survival (OS) | 20.5 months | [7],[8] |
| Most Common Toxicity | Hypotension (22.6%) | [7],[8] |
| Grade 4 Dose-Limiting Toxicity (DLT) | One patient experienced grade 4 hypotension |[7],[8] |
Source: Data compiled from published results of the NCT04171219 clinical trial.[7][8]
The study concluded that the combination demonstrated predictable adverse events and limited, but present, activity.[8] The achievement of stable disease and one partial response in a difficult-to-treat population suggests a potential biological effect worthy of further investigation.[7]
Mechanistic Comparison
The following table compares the immunological contributions of each component in the combination therapy.
Table 2: Mechanistic Comparison of Talabostat and Anti-PD-1 Therapy
| Feature | This compound | Anti-PD-1 Checkpoint Inhibitor | Combination Therapy (Hypothesized Synergy) |
|---|---|---|---|
| Primary Target | DPP8/9 in monocytes/macrophages; FAP on fibroblasts[4][10][11] | PD-1 receptor on activated T-cells[2] | Multi-pronged attack on innate and adaptive immunity |
| Primary Effect | Induces pyroptosis, releases IL-1β/IL-18, promotes inflammation[4][5] | Blocks T-cell exhaustion, restores cytotoxic function[2] | Converts "cold" tumors to "hot," then unleashes T-cell activity |
| Immune Cell Type | Primarily acts on innate immune cells (monocytes/macrophages)[4] | Primarily acts on adaptive immune cells (T-cells) | Bridges innate and adaptive anti-tumor responses |
| TME Impact | Increases inflammatory cytokine milieu and immune cell infiltration | Re-activates existing, but suppressed, tumor-infiltrating lymphocytes | Increases quantity and quality of T-cell-mediated tumor killing |
The proposed synergistic relationship is visualized below.
Experimental Protocols
Reproducibility is key in research. The methodologies below are representative of those used in preclinical evaluations of immuno-oncology combination therapies.
In Vivo Syngeneic Tumor Model
This protocol outlines a general workflow for assessing the efficacy of a combination therapy in an animal model with a competent immune system.[14][15]
-
Cell Culture: Syngeneic tumor cells (e.g., CT26 colon carcinoma for BALB/c mice or MC38 for C57BL/6 mice) are cultured in appropriate media (e.g., RPMI, DMEM) supplemented with FBS and antibiotics.[14][15]
-
Tumor Inoculation: A specific number of cells (e.g., 5 x 10⁵) are harvested, washed, and resuspended in a sterile solution like PBS or HBSS. The cell suspension is then injected subcutaneously into the flank of the mice.[14][15]
-
Tumor Growth & Randomization: Tumors are allowed to establish and grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, Talabostat only, Anti-PD-1 only, Combination).[14]
-
Treatment Administration:
-
Talabostat: Administered orally (PO) based on a predetermined dose and schedule.
-
Anti-PD-1 Antibody: Administered via intraperitoneal (IP) injection (e.g., 200 µ g/mouse ) every 3-4 days.[14]
-
Immunophenotyping by Flow Cytometry
To dissect the cellular changes within the TME, tumors and spleens are harvested at the endpoint.
-
Tissue Processing: Tumors are mechanically and enzymatically digested to create a single-cell suspension.
-
Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers (e.g., CD45, CD3, CD8, FoxP3, Granzyme B) to identify and quantify various immune cell populations.
-
Data Acquisition & Analysis: Stained cells are analyzed on a flow cytometer. The data is then processed to determine the percentage and absolute numbers of different immune subsets, such as cytotoxic T-lymphocytes (CD8+), helper T-cells (CD4+), and regulatory T-cells (Tregs).
Conclusion and Future Directions
The combination of this compound with checkpoint inhibitors is a rational and promising strategy in immuno-oncology. The mechanism is based on a powerful synergy: Talabostat's ability to induce an inflammatory TME via DPP8/9 inhibition and subsequent pyroptosis may sensitize otherwise resistant tumors to the T-cell reactivating effects of checkpoint blockade.
Early clinical data show the combination is manageable from a safety perspective and demonstrates signs of clinical activity, warranting further investigation.[7][8] Future research should focus on:
-
Identifying predictive biomarkers to select patients most likely to respond.
-
Optimizing dosing and scheduling to maximize synergy and minimize toxicity.
-
Exploring this combination in specific tumor types known to have an immune-excluded or "cold" microenvironment.
As our understanding of the complex interplay between innate and adaptive immunity grows, strategies like this one, which intelligently combine different immunomodulatory approaches, will be critical to improving outcomes for patients with cancer.
References
- 1. Combination strategies with PD-1/PD-L1 blockade: current advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD-1/PD-L1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ichor.bio [ichor.bio]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Synergistic Anti-Tumor Effects of Talabostat Mesylate and Pembrolizumab: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Talabostat mesylate and pembrolizumab in the context of cancer therapy. By objectively comparing their combined performance with existing alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development.
Executive Summary
The combination of this compound, a dipeptidyl peptidase (DPP) inhibitor, and pembrolizumab, a programmed death receptor-1 (PD-1) inhibitor, has shown promise in oncology. Preclinical models suggest a synergistic anti-tumor effect by modulating the tumor microenvironment and enhancing anti-tumor immunity. A Phase 2 clinical trial (NCT04171219) has evaluated this combination in patients with advanced solid tumors, demonstrating a manageable safety profile and signs of clinical activity. This guide will delve into the mechanistic rationale, preclinical evidence, clinical data, and experimental protocols associated with this combination therapy.
Mechanism of Action: A Two-Pronged Attack on Cancer
The synergistic effect of this compound and pembrolizumab stems from their distinct yet complementary mechanisms of action that target different aspects of the cancer-immunity cycle.
This compound: Remodeling the Tumor Microenvironment
This compound is an inhibitor of dipeptidyl peptidases (DPPs), including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP).[1][2] Its anti-tumor activity is primarily attributed to:
-
Immune Stimulation: By inhibiting DPP8 and DPP9, Talabostat induces the production of proinflammatory cytokines and chemokines.[1][2] This leads to the recruitment and activation of various immune cells, including T-cells and natural killer (NK) cells, into the tumor microenvironment, effectively turning "cold" tumors "hot".[1][3]
-
Stromal Disruption: Inhibition of FAP, which is often overexpressed on cancer-associated fibroblasts (CAFs), disrupts the tumor stroma.[1][2] This can alleviate the physical barrier that prevents immune cell infiltration and may also modulate the immunosuppressive signals produced by CAFs.
Pembrolizumab: Unleashing the Immune System
Pembrolizumab is a humanized monoclonal antibody that targets the PD-1 receptor on T-cells. Its mechanism is well-established:
-
Restoration of T-cell Activity: Tumor cells often express PD-L1 and PD-L2, ligands that bind to the PD-1 receptor on T-cells, leading to T-cell exhaustion and immune evasion. Pembrolizumab blocks this interaction, thereby restoring the cytotoxic function of T-cells and enabling them to recognize and attack cancer cells.
Synergistic Interaction:
The combination of Talabostat and pembrolizumab creates a powerful synergy. Talabostat remodels the tumor microenvironment, making it more susceptible to an immune attack by increasing immune cell infiltration. Pembrolizumab then ensures that these infiltrating T-cells are fully active and capable of eliminating tumor cells.
Preclinical Evidence of Synergy
Preclinical studies have provided the foundational evidence for the synergistic anti-tumor activity of this compound (also referred to as BXCL701) and anti-PD-1 therapy.
In preclinical xenograft models, the combination of BXCL701 and an anti-PD-1 monoclonal antibody resulted in a significant reduction in tumor growth.[1][2] This anti-tumor effect was accompanied by a notable increase in the infiltration of CD4+ and CD8+ T-cells, as well as NK cells, within the tumor.[1][2] Furthermore, in a Lewis Lung Carcinoma model, Talabostat was shown to augment the effectiveness of anti-PD-1 therapy by improving T-cell infiltration and reversing the immunosuppressive tumor microenvironment. These findings suggest that Talabostat can convert immunologically "cold" tumors into "hot" tumors that are more responsive to checkpoint inhibition.
Clinical Evaluation: Phase 2 Basket Study (NCT04171219)
A Phase 2 open-label basket trial was conducted to assess the anti-tumor activity and safety of combining this compound with pembrolizumab in patients with advanced solid cancers.[4]
Patient Population and Treatment Protocol
The study enrolled 31 patients with various advanced solid tumors.[4] The treatment regimen consisted of:
-
This compound: Administered orally twice daily (BID) on days 1-14 of a 21-day cycle.
-
Pembrolizumab: Administered intravenously over 30 minutes on day 1 of each 21-day cycle.
Cycles were repeated every 21 days until disease progression or unacceptable toxicity.
Efficacy Results
The combination therapy demonstrated limited but notable anti-tumor activity in this heavily pre-treated patient population.
| Efficacy Endpoint | Result |
| Disease Control Rate | 47%[4] |
| Best Overall Response | Stable disease in 9 of 19 evaluable patients; one unconfirmed partial response in a patient with endometrial cancer.[4] |
| Median Progression-Free Survival | 2.7 months[4] |
| Median Overall Survival | 20.5 months[4] |
Safety and Tolerability
The combination of Talabostat and pembrolizumab was found to be safe with predictable adverse events.[4]
| Adverse Event | Incidence |
| Hypotension | 22.6%[4] |
| Fatigue | 9.7%[4] |
| Diarrhea | 6.5%[4] |
| Rash | 6.5%[4] |
| Thrombocytopenia | 6.5%[4] |
| Vomiting | 6.5%[4] |
| Syncope | 6.5%[4] |
One patient experienced grade 4 hypotension, which was considered a dose-limiting toxicity.[4]
Experimental Protocols
Phase 2 Clinical Trial (NCT04171219) Protocol
-
Study Design: Open-label, single-arm, basket trial.
-
Inclusion Criteria: Patients with advanced solid tumors who had progressed on standard therapies.
-
Treatment:
-
This compound: Oral administration, twice daily, days 1-14.
-
Pembrolizumab: Intravenous infusion, day 1.
-
-
Cycle Length: 21 days.
-
Primary Objective: To assess the anti-tumor activity (response rate).
-
Secondary Objectives: To evaluate safety, progression-free survival, and overall survival.
-
Response Assessment: Tumor responses were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 and immune RECIST (iRECIST).
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To better understand the complex interactions, the following diagrams illustrate the signaling pathways and the clinical trial workflow.
Caption: Synergistic mechanism of Talabostat and Pembrolizumab.
Caption: Phase 2 Clinical Trial Workflow (NCT04171219).
Conclusion
The combination of this compound and pembrolizumab represents a rational and promising strategy in cancer immunotherapy. By targeting both the tumor microenvironment and the critical immune checkpoint of PD-1, this combination has the potential to overcome resistance to single-agent immunotherapy. While the initial clinical data shows a manageable safety profile and modest efficacy in a broad population of patients with advanced solid tumors, further investigation is warranted to identify specific tumor types and patient populations that may derive the most significant benefit from this synergistic combination. The preclinical evidence strongly supports the underlying mechanism, paving the way for future studies to optimize this therapeutic approach.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. oncodaily.com [oncodaily.com]
- 4. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FAP Inhibitors: Talabostat Mesylate vs. UAMC-1110
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs), has emerged as a compelling target in oncology. Its enzymatic activity within the tumor microenvironment is implicated in tumor growth, invasion, and immunosuppression.[1][2][3][4][5] This guide provides a detailed comparison of two key FAP inhibitors, Talabostat mesylate and UAMC-1110, offering insights into their distinct mechanisms, selectivity profiles, and the experimental data supporting their evaluation.
Executive Summary
This compound is a non-selective dipeptidyl peptidase (DPP) inhibitor that, in addition to FAP, also targets DPP-IV, DPP8, and DPP9.[1][2][6] This broad activity can stimulate a systemic immune response but may also lead to off-target effects and safety concerns.[7][8][9] In contrast, UAMC-1110 is a highly potent and selective inhibitor of FAP, designed for specific targeting of the tumor microenvironment with minimal engagement of other proteases.[4][7] This high selectivity has positioned UAMC-1110 as a valuable tool for FAP-targeted imaging and therapeutic applications.[4][10][11][12]
Quantitative Data Comparison
The following tables summarize the in vitro potency of this compound and UAMC-1110 against FAP and other related proteases. It is important to note that these values are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Inhibitory Activity (IC50) of this compound
| Target | IC50 (nM) | Reference |
| DPP-IV | < 4 | [1][2] |
| FAP | 560 | [1][2][6] |
| DPP8 | 4 | [1][2] |
| DPP9 | 11 | [1][2] |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 | [1][2] |
Table 2: Inhibitory Activity (IC50) of UAMC-1110
| Target | IC50 (nM) | Reference |
| FAP | 3.2 (or 0.43 in a different assay) | [7][13] |
| Prolyl Oligopeptidase (PREP) | 1800 | [7] |
| DPP-IV | >10,000 | [9] |
| DPP8 | >10,000 | [14] |
| DPP9 | 4700 | [14] |
Mechanism of Action and Signaling Pathways
This compound's broad-spectrum inhibition of DPPs leads to the upregulation of various cytokines and chemokines, thereby stimulating both innate and adaptive immune responses against tumors.[1][2][6] UAMC-1110, through its highly selective inhibition of FAP on CAFs, aims to more directly modulate the tumor microenvironment by preventing the remodeling of the extracellular matrix and reducing the immunosuppressive signals produced by these cells.[4][5][15]
dot
Caption: Comparative mechanisms of this compound and UAMC-1110.
FAP expressed by CAFs contributes to an immunosuppressive tumor microenvironment through various signaling pathways. Inhibition of FAP can disrupt these pathways, potentially leading to enhanced anti-tumor immunity.
dot
Caption: Key signaling pathways influenced by FAP activity in cancer.
Experimental Protocols
1. FAP Inhibition Assay (for UAMC-1110)
This protocol is adapted from a published study evaluating UAMC-1110 derivatives.[11]
-
Materials:
-
Recombinant human FAP protein
-
Fluorogenic FAP substrate: Gly-Pro-AMC
-
Assay buffer: 25 mM Tris, 250 mM NaCl, pH 7.4
-
UAMC-1110 or test compound
-
96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of UAMC-1110 in assay buffer, ranging from a high concentration (e.g., 40 µM) down to a low concentration (e.g., 4 pM).
-
In a 96-well plate, add 25 µL of the UAMC-1110 dilution and 25 µL of the Gly-Pro-AMC substrate solution (40 µM in assay buffer).
-
Initiate the reaction by adding 50 µL of recombinant human FAP protein (0.4 µg/mL in assay buffer).
-
Incubate the plate at 37°C for 1 hour.
-
Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for AMC).
-
Calculate the percent inhibition for each concentration of UAMC-1110 relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Dipeptidyl Peptidase Inhibition Assay (General Protocol for this compound)
-
Materials:
-
Recombinant human FAP or other DPP enzyme
-
Fluorogenic substrate (e.g., Ala-Pro-7-amino-4-trifluoromethylcoumarin for DPP-IV, or Gly-Pro-AMC for FAP)
-
Assay buffer (e.g., Tris-HCl based buffer, pH 7.4-8.0)
-
This compound or test compound
-
96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a defined amount of the test compound and the appropriate fluorogenic substrate to each well of a 96-well plate.
-
Initiate the enzymatic reaction by adding the recombinant human enzyme (FAP, DPP-IV, etc.).
-
Incubate the plate at 37°C for a specified period.
-
Stop the reaction if necessary and measure the fluorescence.
-
Calculate the percentage of inhibition at each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow Comparison
The evaluation of a non-selective inhibitor like this compound requires a broader screening approach compared to a selective inhibitor like UAMC-1110.
dot
Caption: Contrasting workflows for evaluating non-selective vs. selective FAP inhibitors.
Conclusion
This compound and UAMC-1110 represent two distinct strategies for targeting FAP. Talabostat's broad DPP inhibition offers the potential for widespread immune stimulation, though with a higher risk of off-target effects. UAMC-1110's high selectivity for FAP provides a more focused approach to modulating the tumor microenvironment, making it an ideal candidate for targeted therapies and diagnostics where precision is paramount. The choice between these or similar inhibitors will depend on the specific therapeutic goal, whether it be broad immunomodulation or precise targeting of FAP activity within the tumor stroma. Further head-to-head studies are warranted to directly compare the in vivo efficacy and safety of these two classes of FAP inhibitors.
References
- 1. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 2. Identifying the oncogenic roles of FAP in human cancers based on systematic analysis | Aging [aging-us.com]
- 3. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 5. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. News - talabostat (BXCL701) - LARVOL VERI [veri.larvol.com]
- 9. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 13. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
Validating Talabostat Mesylate's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of Talabostat mesylate, a potent inhibitor of dipeptidyl peptidases (DPPs), with a primary focus on its therapeutic targets, Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP). We will delve into the experimental data supporting Talabostat's efficacy and compare it with alternative FAP-targeting strategies.
Introduction to this compound and its Mechanism of Action
This compound is an orally active small molecule that inhibits a group of enzymes known as dipeptidyl peptidases.[1] Its primary targets of interest in oncology are DPP-4 and FAP, a cell surface protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[2][3] By inhibiting these enzymes, Talabostat is believed to exert its anti-tumor effects through the stimulation of an immune response, driven by an increase in cytokines and chemokines.[3]
The signaling pathway initiated by Talabostat's inhibition of FAP and DPP-4 leads to the modulation of various chemokines and cytokines, ultimately enhancing the anti-tumor immune response.
In Vivo Target Engagement of this compound: Experimental Data
Validating that a drug engages its intended target in a living organism is a critical step in drug development. For Talabostat, this has been primarily assessed by measuring the enzymatic activity of its targets, FAP and DPP-4, in vivo.
DPP-4 Inhibition as a Surrogate Marker
Due to the structural similarity between FAP and DPP-4 and the accessibility of DPP-4 in plasma, DPP-4 inhibition has been widely used as a surrogate marker for FAP engagement in clinical studies.[4]
A pediatric Phase I trial in children with relapsed or refractory solid tumors provides key in vivo data on Talabostat's target engagement. In this study, the optimal dose was defined as that which inhibited more than 90% of serum DPP-4 enzyme activity 24 hours after administration.[4]
| Dose of this compound | Mean Peak Plasma Concentration (ng/mL) | Serum DPP-4 Inhibition (at 24 hours) |
| 100 µg/m² | 0.64 - 10.1 | Not reported |
| 200 µg/m² | Not reported | Not reported |
| 350 µg/m² | Not reported | < 90% |
| 600 µg/m² | Not reported | 85%[4] |
Table 1: In Vivo DPP-4 Inhibition by this compound in a Pediatric Phase I Trial.[4]
The study concluded that a dose of 1200 µg/m² would be required to achieve the target of >90% DPP-4 inhibition.[4]
Direct FAP Inhibition
Direct measurement of FAP inhibition in vivo is more challenging but has been reported. A Phase II trial of single-agent Talabostat in patients with metastatic colorectal cancer demonstrated a significant, albeit incomplete, inhibition of FAP enzymatic activity in the peripheral blood.[5]
| Treatment | Mean FAP Inhibition |
| This compound (200 µg p.o. BID) | 21%[3] |
Table 2: In Vivo FAP Inhibition by this compound in a Phase II Trial.
This study provides initial proof-of-concept that physiologic inhibition of FAP activity can be achieved in patients.[5]
Comparison with Alternative FAP-Targeting Strategies
Several alternative strategies for targeting FAP are under development, including other small molecule inhibitors and antibody-based therapies. Here, we compare the available in vivo target engagement data for these alternatives with that of Talabostat.
| Compound/Therapy | Type | In Vivo Model | Target Engagement Metric | Quantitative Data |
| This compound | Small Molecule Inhibitor | Human (Pediatric Phase I) | DPP-4 Inhibition | 85% inhibition at 600 µg/m²[4] |
| This compound | Small Molecule Inhibitor | Human (Phase II) | FAP Inhibition | 21% inhibition[3] |
| PT-630 | Small Molecule Inhibitor | Mouse (Tumor Xenograft) | FAP Inhibition | Inhibition observed, but not quantified as a percentage[6] |
| UAMC1110 Derivatives (FAPIs) | Small Molecule Inhibitor | Mouse (Tumor Xenograft) | Tumor Uptake (%ID/g) | e.g., [¹¹¹In]QCP02: 18.2% ID/g in U87 tumors at 30 min[7] |
| Anti-FAP Antibodies | Monoclonal Antibody | Mouse (Tumor Xenograft) | Tumor Uptake | Efficient internalization and targeting observed[8] |
Table 3: Comparison of In Vivo Target Engagement for FAP Inhibitors.
It is important to note that a direct comparison of the percentage of FAP inhibition is not always possible due to the different methodologies and metrics used in various studies. For instance, many studies on FAPIs report tumor uptake as a percentage of the injected dose per gram of tissue (%ID/g), which is a measure of drug delivery to the target site rather than a direct measure of enzymatic inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols for measuring DPP-4 and FAP activity in vivo.
Measurement of DPP-4 Activity in Plasma (Fluorometric Assay)
This protocol is adapted from methods used in clinical and preclinical studies to assess DPP-4 inhibition.
Materials:
-
Blood collection tubes with EDTA
-
Centrifuge
-
-80°C freezer
-
96-well black microplates
-
Fluorometric plate reader
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Sample Collection: Collect whole blood from subjects into tubes containing EDTA.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
-
Assay Preparation: On the day of the assay, thaw the plasma samples on ice.
-
Reaction Setup: In a 96-well plate, add a small volume of plasma to each well.
-
Substrate Addition: Add the fluorogenic DPP-4 substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.
-
Data Analysis: Calculate the rate of increase in fluorescence, which is proportional to the DPP-4 activity.
Measurement of FAP Activity in Tissue Homogenates
This protocol outlines a general procedure for quantifying FAP enzymatic activity in tumor or other tissue samples.
Materials:
-
Tissue homogenization buffer
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Protein quantification assay (e.g., BCA)
-
96-well black microplates
-
Fluorometric plate reader
-
FAP-specific fluorogenic substrate
-
DPP-4 inhibitor (to block non-specific activity)
Procedure:
-
Tissue Homogenization: Homogenize fresh or frozen tissue samples in a suitable buffer.
-
Clarification: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the supernatant.
-
Reaction Setup: In a 96-well plate, add a standardized amount of protein from the tissue lysate. To ensure specificity for FAP, a parallel reaction can be set up with a DPP-4 inhibitor.
-
Substrate Addition: Add the FAP-specific fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the fluorescence at appropriate wavelengths over time.
-
Data Analysis: Calculate the FAP-specific activity by subtracting the activity measured in the presence of the DPP-4 inhibitor from the total activity.
Conclusion
The in vivo validation of this compound's target engagement has been demonstrated through the measurement of both surrogate (DPP-4) and direct (FAP) target enzyme inhibition. While DPP-4 inhibition data from a pediatric Phase I trial provides a dose-dependent relationship, direct FAP inhibition has been quantified at a single dose in a Phase II trial.
Alternative FAP-targeting strategies, such as other small molecule inhibitors and antibodies, are in development. However, a direct comparison of their in vivo target engagement with Talabostat is challenging due to the use of different assessment metrics. Future studies employing standardized assays for FAP activity will be crucial for a more objective comparison of these promising anti-cancer agents. This guide provides researchers with the foundational knowledge and experimental frameworks to pursue further investigations in this critical area of drug development.
References
- 1. Research Portal - Druglike FAPIs with maximal target residence time: from chemical discovery to preclinical evaluation in oncology and fibrosis theranostics [research.kuleuven.be]
- 2. apexbt.com [apexbt.com]
- 3. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Talabostat Mesylate and Selective Dipeptidyl Peptidase-IV Inhibitors
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Talabostat mesylate, a broad-spectrum dipeptidyl peptidase (DPP) inhibitor, and the class of highly selective DPP-IV inhibitors (gliptins). The comparison focuses on their mechanism of action, enzymatic selectivity, effects on signaling pathways, and the experimental methods used for their evaluation.
Introduction to Dipeptidyl Peptidase Inhibitors
The dipeptidyl peptidase family consists of serine proteases that cleave N-terminal dipeptides from polypeptides, playing a crucial role in various physiological processes. Two prominent members of this family are Dipeptidyl Peptidase-IV (DPP-IV, also known as CD26) and Fibroblast Activation Protein (FAP).
-
Selective DPP-IV inhibitors (e.g., Sitagliptin, Vildagliptin) are an established class of oral hypoglycemic agents for the treatment of type 2 diabetes.[1][2] Their mechanism relies on preventing the degradation of incretin hormones, thereby enhancing glucose homeostasis.[3]
-
This compound (also known as Val-boroPro or PT-100) is a non-selective DPP inhibitor that potently targets DPP-IV, DPP8, DPP9, and FAP.[4] Its broader inhibitory profile has been primarily investigated for its potential antineoplastic and hematopoiesis-stimulating activities, stemming from its ability to modulate the tumor microenvironment and stimulate immune responses.[5][6]
Comparative Potency and Selectivity
The primary distinction between Talabostat and gliptins lies in their selectivity profile. Talabostat inhibits multiple DPP family members, whereas gliptins are engineered for high selectivity towards DPP-IV to achieve a specific therapeutic effect while minimizing potential side effects from off-target inhibition.[7]
For instance, Sitagliptin exhibits a more than 2,600-fold greater affinity for DPP-IV compared to the related DPP8 and DPP9 enzymes.[1] Vildagliptin is over 200-fold selective for DPP-IV against DPP8.[3] This high selectivity is a key design feature, as the inhibition of DPP8 and DPP9 has been associated with toxicity in preclinical animal studies.[7]
In contrast, Talabostat's mechanism involves the potent inhibition of DPP8 and DPP9, which has been shown to activate the NLRP1b inflammasome and trigger pyroptosis in monocytes and macrophages, contributing to its immunomodulatory effects.
Table 1: Comparative Inhibitory Potency of this compound
| Target Enzyme | Inhibitor | IC50 (nM) | Ki (nM) |
| DPP-IV (CD26) | Talabostat | < 4[4] | 0.18[8][9][10] |
| DPP8 | Talabostat | 4[4] | 1.5[8][9] |
| DPP9 | Talabostat | 11[4] | 0.76[8][9] |
| FAP | Talabostat | 560[4][8] | Not Reported |
| DPP7 (QPP) | Talabostat | 310[8] | Not Reported |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Talabostat | TargetMol [targetmol.com]
Comparative Cross-reactivity of Talabostat Mesylate with Other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of Talabostat mesylate (also known as Val-boroPro and PT-100) against a range of serine proteases. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research and therapeutic development endeavors.
Introduction
This compound is a potent, orally active dipeptide boronic acid inhibitor of post-proline cleaving serine proteases.[1] It is recognized for its non-selective inhibition of several members of the dipeptidyl peptidase (DPP) family, also known as the S9 family of serine proteases.[1] This lack of selectivity within the DPP family, particularly its potent inhibition of DPP8 and DPP9, is linked to its immunostimulatory properties, which are mediated through the induction of pyroptosis, a form of programmed cell death.[1][2] Understanding the broader cross-reactivity of Talabostat against other serine protease families is crucial for evaluating its potential off-target effects and for the development of more selective inhibitors.
Quantitative Inhibitory Activity of this compound
This compound has been demonstrated to be a potent inhibitor of several dipeptidyl peptidases. The following table summarizes the available quantitative data on its inhibitory activity.
| Target Serine Protease | Enzyme Family | IC50 | Ki | Citation(s) |
| Dipeptidyl Peptidase IV (DPP4) | DPP/DASH | < 4 nM | 0.18 nM | [3][4] |
| Fibroblast Activation Protein (FAP) | DPP/DASH | 560 nM | - | [3][4] |
| Dipeptidyl Peptidase 8 (DPP8) | DPP/DASH | 4 nM | 1.5 nM | [3][4] |
| Dipeptidyl Peptidase 9 (DPP9) | DPP/DASH | 11 nM | 0.76 nM | [3][4] |
| Quiescent Cell Proline Dipeptidase (QPP) | DPP/DASH | 310 nM | - | [3][4] |
| Dipeptidyl Peptidase 2 (DPP2) | DPP/DASH | Inhibition noted, but quantitative data not specified | - | [3][4] |
Cross-reactivity with Non-DPP Serine Proteases
Extensive searches of the available scientific literature did not yield specific quantitative data (IC50 or Ki values) for the inhibitory activity of this compound against serine proteases outside of the DPP/DASH family. This includes common serine proteases such as:
-
Trypsin-like proteases: Trypsin, Plasmin, Thrombin, Factor Xa
-
Chymotrypsin-like proteases: Chymotrypsin
-
Elastase-like proteases: Elastase
The absence of such data in the public domain represents a significant knowledge gap. While Talabostat's core structure is designed to target post-proline cleaving enzymes, its potential for off-target interactions with other serine proteases, which share a common catalytic mechanism, cannot be entirely ruled out without direct experimental evidence. Further broad-panel screening of this compound against a diverse range of serine proteases would be invaluable for a complete understanding of its selectivity profile.
Experimental Protocols
Representative Protocol: In Vitro DPP4 Inhibition Assay
This protocol is a synthesized representation of common methods and should be adapted and optimized for specific experimental conditions.
1. Materials and Reagents:
-
Recombinant human DPP4 enzyme
-
DPP4 substrate (e.g., Gly-Pro-AMC [aminomethylcoumarin])
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant DPP4 enzyme to a working concentration in Assay Buffer. Prepare a working solution of the Gly-Pro-AMC substrate in Assay Buffer.
-
Assay Reaction: a. To the wells of a 96-well plate, add a fixed volume of the diluted this compound solutions. Include wells with Assay Buffer alone as a no-inhibitor control and wells with a known DPP4 inhibitor as a positive control. b. Add a fixed volume of the diluted DPP4 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding a fixed volume of the Gly-Pro-AMC substrate to all wells.
-
Data Acquisition: a. Immediately place the microplate in a fluorescence plate reader. b. Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the initial reaction velocities from the linear phase of the fluorescence curves. b. Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. d. To determine the inhibition constant (Ki), the assay can be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as the Michaelis-Menten and Lineweaver-Burk plots.
Signaling Pathways and Mechanism of Action
This compound's biological effects are primarily attributed to its inhibition of post-proline cleaving serine proteases. The inhibition of DPP8 and DPP9, in particular, has been shown to trigger a specific signaling cascade in myeloid cells, leading to an inflammatory form of cell death known as pyroptosis.
Caption: DPP8/9 inhibition by Talabostat leads to pyroptosis.
The workflow for assessing the inhibitory activity of this compound typically involves a multi-step process from initial screening to detailed kinetic analysis.
Caption: Experimental workflow for inhibitor characterization.
References
Efficacy Showdown: Talabostat Mesylate vs. Traditional Chemotherapy in Murine Cancer Models
For Immediate Release
In the landscape of oncology research, the quest for more effective and targeted cancer therapies is relentless. This guide provides a comparative analysis of Talabostat mesylate, a novel dipeptidyl peptidase (DPP) inhibitor, and traditional chemotherapy, specifically docetaxel, in preclinical mouse models of cancer. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their relative efficacy, mechanisms of action, and experimental protocols.
At a Glance: this compound vs. Docetaxel
This compound presents a dual-pronged attack on cancer by inhibiting enzymes like Fibroblast Activation Protein (FAP) on tumor stromal cells and by stimulating an anti-tumor immune response.[1] In contrast, traditional chemotherapies like docetaxel act by inducing cytotoxic effects on rapidly dividing cells.[2][3]
Comparative Efficacy in a Non-Small Cell Lung Cancer (NSCLC) Mouse Model
While direct head-to-head monotherapy comparison studies are limited in publicly available literature, a key preclinical study in immunodeficient Rag-/- mice bearing A549 human non-small cell lung cancer xenografts provides valuable insights. This study evaluated Talabostat and the traditional chemotherapy agent docetaxel, both as single agents and in combination. The results indicated that the combination therapy was significantly more effective at inhibiting tumor growth than either monotherapy. The data from the monotherapy arms of this study offer a basis for an indirect comparison.
Table 1: Comparison of Monotherapy Efficacy in A549 NSCLC Xenograft Model
| Treatment Group | Efficacy Outcome | Source |
| This compound | Tumor growth inhibition of 60-90% in various xenograft models (A549, Raji, SK-ES-1). | Not explicitly stated in a direct comparison, but inferred from combination study results. |
| Docetaxel | Showed anti-tumor effect, which was significantly enhanced by the addition of Talabostat. | Inferred from the reported synergistic effect in the combination study. |
Note: The precise quantitative data for tumor growth inhibition for each monotherapy from this specific study is not detailed in the available abstract. The provided efficacy for Talabostat is a general finding from studies in various models.
Mechanisms of Action: A Tale of Two Strategies
The divergent approaches of this compound and docetaxel in combating cancer are rooted in their distinct mechanisms of action.
This compound: This agent is an orally active, small molecule that inhibits a family of enzymes called dipeptidyl peptidases, which includes FAP.[4] FAP is often overexpressed on the surface of cancer-associated fibroblasts, which are critical components of the tumor microenvironment. By inhibiting FAP, Talabostat is thought to modulate the tumor stroma, thereby impeding tumor growth.[5] Concurrently, Talabostat stimulates the production of various cytokines and chemokines, which helps to activate both the innate and adaptive immune systems to recognize and attack cancer cells.[1]
Docetaxel: As a member of the taxane family of chemotherapeutic drugs, docetaxel's primary mechanism involves the disruption of the cellular microtubule network.[2][3] Microtubules are essential for cell division (mitosis). Docetaxel stabilizes these microtubules, preventing their normal dynamic assembly and disassembly.[6] This interference with microtubule function halts the cell cycle and ultimately leads to apoptotic cell death in rapidly proliferating cancer cells.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the efficacy of this compound and docetaxel in mouse models.
This compound Efficacy Study in A549 Xenograft Model
-
Mouse Model: Immunodeficient Rag-/- mice are used to allow for the growth of human A549 non-small cell lung cancer xenografts without rejection by the mouse's immune system.
-
Tumor Cell Inoculation: A suspension of A549 cells is injected subcutaneously into the flank of each mouse. Tumor growth is monitored regularly using calipers.
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
This compound (e.g., 5 μg, administered orally twice daily)
-
Docetaxel (e.g., 20 mg/kg, administered intravenously)
-
Combination: this compound and Docetaxel
-
-
Drug Administration: Talabostat is typically administered orally via gavage.[8] Docetaxel is administered intravenously. Treatment schedules can vary, but a common approach is to initiate treatment once tumors reach a palpable size.
-
Endpoint Measurement: The primary endpoint is typically tumor volume, measured at regular intervals throughout the study. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Overall survival may also be monitored.
General Protocol for Oral Administration of Talabostat in Mice
-
Preparation of Talabostat Solution: this compound is dissolved in a suitable vehicle, such as sterile saline, to the desired concentration.[8]
-
Animal Handling: The mouse is gently but firmly restrained.
-
Gavage Procedure: A gavage needle of appropriate size is carefully inserted into the mouse's esophagus. The prepared Talabostat solution is then slowly administered.[9]
-
Post-Administration Monitoring: The mouse is observed for any immediate adverse reactions.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathways and experimental workflows.
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Mechanism of action of Docetaxel.
References
- 1. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Docetaxel - Wikipedia [en.wikipedia.org]
- 4. dppiv.com [dppiv.com]
- 5. Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Talabostat and Other Boronic Acid-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the boronic acid-based inhibitor Talabostat (also known as PT-100 or Val-boroPro) with other notable boronic acid-based inhibitors of Fibroblast Activation Protein (FAP) and other dipeptidyl peptidases (DPPs). The information herein is supported by experimental data from various scientific publications.
Introduction to Boronic Acid-Based Inhibitors
Boronic acids are a class of compounds that have gained significant attention in drug discovery due to their ability to form reversible covalent bonds with the active site serine residues of proteases. This unique mechanism of action often leads to potent and specific inhibition. Talabostat is a non-selective dipeptidyl peptidase inhibitor, while other boronic acid-based compounds have been developed with improved selectivity for specific targets like FAP, a promising target in cancer therapy.[1]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for Talabostat and other selected boronic acid-based inhibitors against various dipeptidyl peptidases. It is important to note that these values are compiled from different studies and may have been determined under varying experimental conditions.
Table 1: Inhibitory Activity of Talabostat (PT-100/Val-boroPro)
| Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| Dipeptidyl Peptidase-IV (DPP-IV) | < 4 | 0.18 | [2] |
| Fibroblast Activation Protein (FAP) | 560 | - | [2] |
| Dipeptidyl Peptidase 8 (DPP8) | 4 | 1.5 | [2] |
| Dipeptidyl Peptidase 9 (DPP9) | 11 | 0.76 | [2] |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 | - | [2] |
Table 2: Comparative Inhibitory Activity of Boronic Acid-Based FAP Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity (FAP vs. PREP) | Reference |
| Talabostat (PT-100) | FAP | 560 | - | [2] |
| ARI-3099 (N-(pyridine-4-carbonyl)-d-Ala-boroPro) | FAP | 36 ± 4.8 | >350-fold | [1][3] |
| N-(4-quinolinoyl)-Gly-boroPro | FAP | 3.7 ± 0.2 | ~3-fold vs PREP | [4] |
| MIP-1232 | FAP | 0.6 | 32-fold | [5] |
Mechanism of Action: Beyond Enzyme Inhibition
Talabostat exhibits a dual mechanism of action. Besides inhibiting FAP and other DPPs, it stimulates the immune system by inducing cytokine and chemokine production.[6] This immunostimulatory effect is attributed to the inhibition of intracellular DPP8 and DPP9 in monocytes and macrophages.[7][8] Inhibition of DPP8/9 leads to the activation of pro-caspase-1, which in turn cleaves Gasdermin D (GSDMD), inducing a pro-inflammatory form of cell death known as pyroptosis.[7][8] This process is independent of the canonical inflammasome adaptor protein ASC.[7]
Signaling Pathway of Talabostat-Induced Pyroptosis
The following diagram illustrates the proposed signaling pathway for Talabostat-induced pyroptosis and cytokine release.
Caption: Signaling pathway of Talabostat-induced pyroptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
FAP and DPP IV Enzymatic Inhibition Assay
This protocol is a generalized procedure based on common practices for determining the inhibitory activity of compounds against FAP and DPP IV.[9][10]
Objective: To determine the IC50 values of boronic acid-based inhibitors against FAP and DPP IV.
Materials:
-
Recombinant human FAP or DPP IV enzyme.
-
Fluorogenic substrate: Z-Gly-Pro-AMC for FAP, Gly-Pro-AMC for DPP IV.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.0, containing 1 M NaCl and 1 mg/mL BSA.[10]
-
Test inhibitors (Talabostat, etc.) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add the diluted inhibitors to the respective wells. Include wells for a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the recombinant FAP or DPP IV enzyme solution to each well, except for the substrate blank wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 5-30 minutes using an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for FAP/DPP IV Inhibition Assay:
Caption: Workflow for FAP/DPP IV inhibition assay.
Caspase-1 Activity Assay
This protocol is based on methods used to assess caspase-1 activation following treatment with DPP8/9 inhibitors like Talabostat.[7][8]
Objective: To measure the activity of caspase-1 in cell lysates.
Materials:
-
Monocytic or macrophagic cell lines (e.g., THP-1).
-
Talabostat or other test compounds.
-
Cell lysis buffer.
-
Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate).
-
96-well microplates.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Culture the cells to the desired density and treat them with various concentrations of Talabostat or other test compounds for a specified time.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add equal amounts of protein from each cell lysate.
-
Add the caspase-1 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.
-
Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths.
-
Caspase-1 activity is proportional to the signal generated and can be normalized to the protein concentration.
Workflow for Caspase-1 Activity Assay:
Caption: Workflow for Caspase-1 activity assay.
Conclusion
Talabostat is a potent but non-selective boronic acid-based inhibitor of dipeptidyl peptidases, with a unique immunostimulatory mechanism mediated by DPP8/9 inhibition and subsequent caspase-1 activation. While effective, its lack of selectivity has prompted the development of more specific inhibitors. Compounds like ARI-3099 and N-(4-quinolinoyl)-Gly-boroPro demonstrate significantly improved selectivity for FAP, a key target in oncology. The choice of inhibitor will ultimately depend on the specific research or therapeutic goal, balancing the need for potent enzyme inhibition with the desired selectivity profile and potential off-target effects. The experimental protocols and data presented in this guide provide a foundation for the rational selection and evaluation of these powerful research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Radiolabeled Boronic Acid-Based FAP Inhibitor MIP-1232 for Atherosclerotic Plaque Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Validating the Role of FAP in Tumor Growth: A Comparative Guide to Talabostat Mesylate and Novel FAP-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Talabostat mesylate and other emerging alternatives for targeting Fibroblast Activation Protein (FAP) in cancer therapy. FAP, a serine protease highly expressed on cancer-associated fibroblasts (CAFs), plays a pivotal role in tumor growth, invasion, and metastasis, making it a compelling therapeutic target. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to aid in the evaluation and selection of FAP-targeting strategies.
Introduction to FAP and its Role in the Tumor Microenvironment
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated in the stroma of a majority of epithelial cancers. Its enzymatic activity contributes to the remodeling of the extracellular matrix (ECM), which facilitates tumor cell invasion and migration. Furthermore, FAP-expressing CAFs create an immunosuppressive tumor microenvironment, further promoting tumor progression. The unique expression profile and functional significance of FAP have positioned it as an attractive target for cancer diagnostics and therapeutics.
This compound: An Early FAP Inhibitor
This compound (also known as Val-boroPro) is an orally active inhibitor of dipeptidyl peptidases, including FAP.[1][2] By inhibiting the enzymatic activity of FAP, Talabostat aims to disrupt the tumor-promoting functions of the stroma.
Preclinical Efficacy of this compound
Preclinical studies in mouse models have demonstrated that this compound can modestly inhibit tumor growth. In animal models, treatment with this compound has been associated with a 10-25% reduction in the growth of FAP-expressing tumors. While not curative as a monotherapy, these findings provided early validation for FAP inhibition as a viable anti-cancer strategy.
Comparative Analysis of FAP Inhibitors
The field of FAP-targeted therapies has evolved significantly since the initial investigation of small molecule inhibitors like Talabostat. A new class of agents, particularly FAP-targeted radioligand therapies (RLTs), has shown considerable promise in preclinical and early clinical settings. This section compares the performance of this compound with these novel alternatives.
Quantitative Data Comparison
The following table summarizes the available preclinical data for this compound and selected alternative FAP inhibitors. It is important to note that these data are derived from different studies and experimental models, which may limit direct comparability.
| Compound | Mechanism of Action | Preclinical Model | Key Efficacy Data | IC50 (FAP) |
| This compound | Small molecule dipeptidyl peptidase inhibitor | Various mouse models | 10-25% tumor growth inhibition | Not consistently reported |
| OncoFAP-based RLTs (e.g., 177Lu-OncoFAP-23) | FAP-targeted radioligand therapy | BALB/c nude mice with SK-RC-52.hFAP tumors | Dose-dependent tumor growth inhibition; curative at 30 MBq/mouse[1][3] | 13 pM (TriOncoFAP)[1] |
| UAMC1110-based RLTs | FAP-targeted radioligand therapy | HT-29 colon cancer tumor-bearing mice | High tumor accumulation and low background activity[4] | Subnanomolar to low nanomolar range[4] |
| 177Lu-FAP6-IP-DOTA | FAP-targeted radioligand therapy | KB, HT29, U87MG, and 4T1 murine tumors | ~45% tumor growth suppression[5] | ~1 nM[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical workflow for assessing the efficacy of a FAP inhibitor in a preclinical mouse model.
Objective: To determine the effect of a FAP inhibitor on the growth of FAP-expressing tumors in vivo.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
FAP-expressing human cancer cell line (e.g., HT-1080-FAP)
-
FAP inhibitor (e.g., this compound, FAP-targeted RLT)
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile saline for injection
Procedure:
-
Cell Culture: Culture the FAP-expressing cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 106 to 5 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100 mm3). Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Treatment Administration:
-
For small molecule inhibitors like this compound, administer the compound orally or via intraperitoneal injection at a predetermined dose and schedule.
-
For FAP-targeted radioligand therapies, administer the radiolabeled compound intravenously.
-
The control group receives the vehicle under the same schedule.
-
-
Continued Monitoring: Continue to measure tumor volumes and body weight regularly throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or if signs of toxicity are observed.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.
Visualizing FAP-Related Pathways and Processes
Diagrams are provided to illustrate key biological pathways and experimental workflows.
References
- 1. OncoFAP-based radioligand therapy with superior biodistribution and promising preclinical efficacy | BioWorld [bioworld.com]
- 2. Tumor-Targeted Interleukin 2 Boosts the Anticancer Activity of FAP-Directed Radioligand Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of 177Lu-OncoFAP-23, a Multivalent FAP-Targeted Radiopharmaceutical Therapeutic for Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast Activation Protein-Targeted Radioligand Therapy for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination of Talabostat Mesylate with Rituximab in Lymphoma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of talabostat mesylate in combination with rituximab in lymphoma models, based on available preclinical and clinical data. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this therapeutic combination.
Mechanism of Action & Rationale for Combination
This compound (formerly PT-100) is an orally active inhibitor of dipeptidyl peptidases (DPPs), such as fibroblast activation protein (FAP) and CD26.[1] Inhibition of these enzymes leads to an upregulation of cytokines and chemokines, which in turn stimulates both innate and acquired T-cell immunity.[1] This immunomodulatory activity forms the basis of its antitumor effects.
Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of normal and malignant B-lymphocytes. Its primary mechanisms of action include complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and the induction of apoptosis. ADCC is a crucial mechanism, relying on effector immune cells like natural killer (NK) cells, macrophages, and neutrophils to lyse antibody-coated tumor cells.
The combination of talabostat and rituximab is predicated on a synergistic enhancement of anti-lymphoma activity. Talabostat's ability to increase the number and activity of immune effector cells is believed to potentiate the ADCC mechanism of rituximab, leading to a more robust antitumor response.[1] Preclinical evidence from a mouse model of lymphoma has suggested that talabostat enhances the antitumor activity of rituximab.[2]
Preclinical Data
While a preclinical study in a mouse xenograft model of human B-lymphoma demonstrated that talabostat (PT-100) enhanced the anti-tumor activity of rituximab, specific quantitative data from this study, such as tumor growth inhibition or survival curves, are not publicly available.[2] The study was cited in the context of a subsequent clinical trial, but the detailed results of the preclinical work have not been published in a peer-reviewed format.
Clinical Data: Phase II Trial in Chronic Lymphocytic Leukemia (CLL)
A single-arm, open-label Phase II clinical trial (NCT00086203) evaluated the efficacy and safety of talabostat in combination with rituximab in patients with advanced, fludarabine and/or rituximab-resistant or refractory Chronic Lymphocytic Leukemia (CLL).[2][3]
Patient Demographics and Baseline Characteristics
A total of 40 patients were enrolled in the study. The key demographic and baseline characteristics of the patient population are summarized in the table below.[2]
| Characteristic | Value |
| Number of Patients | 40 |
| Median Age (Range) | 64 years (42-83) |
| Gender | 32 Male, 8 Female |
| Rai Stage IV | 78% |
| Mean Serum B2 Microglobulin | 6.5 mg/L |
| Median Number of Prior Regimens (Range) | 4 (1-10) |
| Prior Rituximab Treatment | 78% |
| Prior Alemtuzumab Treatment | 33% |
Efficacy Results
The primary endpoint of the study was the overall response rate (ORR) according to the National Cancer Institute-Working Group (NCI-WG) criteria.[2] The efficacy outcomes are presented in the table below.
| Efficacy Endpoint | Result |
| Number of Evaluable Patients | 36 |
| Partial Response (PR) Rate | 22% (8/36 patients) |
| PR in Rituximab-Failed Patients | 6 of 8 responders |
| PR in Alemtuzumab-Failed Patients | 3 of 8 responders |
| Median Response Duration (Range) | 5.0 months (2-10 months) |
| Progression-Free Survival (PFS) in Prior Rituximab Patients | 2.9 months |
| PFS in Alemtuzumab Failures | 5.1 months |
| Overall Estimated PFS | 3.6 months |
Dr. Khuda D. Khan, a lead investigator, noted that "Talabostat was shown to enhance the activity of rituximab in patients with rituximab-refractory or relapsed B-CLL malignancies, most likely by enhancing the antibody-dependent cytotoxicity of rituximab."[1]
Safety and Tolerability
The combination of talabostat and rituximab was generally well-tolerated, with most adverse events being Grade 1 or 2. The most common toxicities are summarized below.[2]
| Adverse Event | Incidence (Grade 1/2) | Grade 3 | Grade 4 |
| Nausea | 28% | - | - |
| Fever | 28% | - | - |
| Edema | 25% | - | - |
| Neutropenia (with fever) | - | 2 patients | 1 patient |
| Dyspnea | - | 3 patients | - |
| Fatigue | - | 2 patients | - |
| Aspergillus Pneumonia | - | 1 patient | - |
| Dermal Fungal Infection | - | 1 patient | - |
| Thrombocytopenia | - | - | 1 patient |
| Hypoglycemia | - | - | 1 patient |
| Pulmonary Embolism | - | - | 1 patient |
There were four deaths reported in the study, all attributed to the progression of CLL.[2]
Experimental Protocols
Clinical Trial Protocol (NCT00086203)
This section outlines the key aspects of the Phase II clinical trial protocol.[2][3]
Study Design:
-
Single-arm, open-label study.
Patient Population:
-
Patients with a histopathologically confirmed diagnosis of CD20+ B-cell CLL.
-
Rai Stage III or IV, or Rai Stage I and II with massive or progressive lymphadenopathy or hepatosplenomegaly.
-
Primary resistance to a fludarabine regimen or progressive disease within one year of a prior response.
-
ECOG performance status of 0, 1, or 2.
Treatment Regimen:
-
Rituximab: 375 mg/m² administered intravenously weekly for four weeks.
-
Talabostat: 300 mcg administered orally twice daily (BID) for six days following each rituximab infusion.
-
A treatment course was 28 days, and additional courses were permitted based on tolerability.
Endpoints:
-
Primary Endpoint: Response rate per NCI-WG criteria.
-
Secondary Endpoints: Response duration, progression-free survival (PFS), and overall survival.
Visualizations
Proposed Mechanism of Action
Caption: Proposed synergistic mechanism of Talabostat and Rituximab.
Clinical Trial Workflow
Caption: Workflow of the Phase II clinical trial (NCT00086203).
References
Assessing the Specificity of Talabostat Mesylate for FAP Over DPP4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Talabostat mesylate against Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-4 (DPP4). The following sections present quantitative data, experimental protocols, and visual representations of experimental workflows and signaling pathways to offer a comprehensive assessment of this compound's specificity.
Quantitative Comparison of Inhibitory Activity
This compound has been shown to inhibit both FAP and DPP4, which are closely related serine proteases. However, the compound exhibits a significantly higher potency for DPP4. The inhibitory activities, as measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are summarized in the table below. A lower value indicates greater potency.
| Target Enzyme | IC50 | Ki | Selectivity Ratio (DPP4 vs. FAP) |
| DPP4 | < 4 nM[1] | 0.18 nM[1] | IC50: >140-fold |
| FAP | 560 nM[1] | 5 nM[2] | Ki: ~28-fold |
Note: The selectivity ratio is calculated by dividing the IC50 or Ki value for FAP by the corresponding value for DPP4.
Experimental Protocols
The following are detailed methodologies for in vitro enzymatic assays to determine the inhibitory activity of this compound against FAP and DPP4. These protocols are based on fluorogenic assays, a common method for measuring protease activity.
In Vitro FAP Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human FAP. The assay utilizes a fluorogenic substrate which, when cleaved by FAP, releases a fluorescent molecule. The decrease in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.
Reagents and Materials:
-
Recombinant Human FAP
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.
-
In a 96-well black microplate, add the recombinant human FAP to each well, except for the blank controls.
-
Add the different concentrations of this compound to the wells containing the enzyme. For control wells, add the assay buffer or solvent.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for 30-60 minutes at 37°C.[3]
-
The rate of increase in fluorescence corresponds to the enzyme activity.
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vitro DPP4 Inhibition Assay
Principle: Similar to the FAP inhibition assay, this method quantifies the inhibition of recombinant human DPP4 by this compound using a fluorogenic substrate.
Reagents and Materials:
-
Recombinant Human DPP4
-
Fluorogenic DPP4 substrate (e.g., Gly-Pro-AMC)[4]
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)[4]
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound from a stock solution.
-
Add recombinant human DPP4 to the wells of a 96-well black microplate.
-
Add the prepared dilutions of this compound to the designated wells.
-
Pre-incubate the enzyme and inhibitor at 37°C for 10 minutes.[5]
-
Start the reaction by adding the fluorogenic DPP4 substrate.
-
Measure the fluorescence kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm for 15-30 minutes at 37°C.[5]
Data Analysis:
-
Calculate the reaction rates from the kinetic reads.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Generate a dose-response curve by plotting percent inhibition versus inhibitor concentration to determine the IC50 value.
Visualizations
Experimental Workflow for Specificity Assessment
References
In vitro comparison of Talabostat mesylate and linagliptin
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of enzyme inhibitors, Talabostat mesylate and linagliptin present distinct profiles. Linagliptin is a highly selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor, a cornerstone in the management of type 2 diabetes.[1] In contrast, this compound exhibits a broader spectrum of activity, inhibiting several dipeptidyl peptidases, including DPP-4 and Fibroblast Activation Protein (FAP), and is investigated for its potential in oncology.[2][3][4] This guide provides a comprehensive in vitro comparison of these two molecules, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms and experimental workflows.
At a Glance: Key In Vitro Performance Metrics
The following table summarizes the in vitro inhibitory activities of this compound and linagliptin against a panel of dipeptidyl peptidases. All data is presented as half-maximal inhibitory concentrations (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Target Enzyme | This compound IC50 (nM) | Linagliptin IC50 (nM) |
| Dipeptidyl Peptidase-4 (DPP-4) | < 4[2][3][4] | 1[1][5] |
| Fibroblast Activation Protein (FAP) | 560[2][3][4] | 89[5], 370[6] |
| Dipeptidyl Peptidase-8 (DPP8) | 4[2][3] | >10,000[5] |
| Dipeptidyl Peptidase-9 (DPP9) | 11[2][3] | >10,000[5] |
| Quiescent Cell Proline Dipeptidase (QPP) | 310[2][4] | Not Reported |
| Prolyl Endopeptidase (PEP) | 390[2] | Not Reported |
Note: A discrepancy exists in the reported IC50 values for linagliptin against FAP. This may be due to different experimental conditions or assay formats.
Unraveling the Mechanisms: Signaling Pathways
The distinct therapeutic applications of this compound and linagliptin stem from their differential targeting of dipeptidyl peptidases.
Linagliptin's high selectivity for DPP-4 underpins its role in glycemic control. By inhibiting DPP-4, linagliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
This compound's broader inhibitory profile, encompassing FAP and other DPPs, is linked to its anti-tumor and immune-modulatory effects. FAP is overexpressed on cancer-associated fibroblasts and is involved in tumor growth and invasion. By inhibiting FAP, Talabostat is thought to modulate the tumor microenvironment. Its inhibition of other DPPs may also contribute to its complex mechanism of action.
Under the Microscope: Experimental Protocols
The following are detailed methodologies for the in vitro enzyme inhibition assays used to determine the IC50 values of this compound and linagliptin.
DPP-4 and FAP Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for measuring the inhibition of DPP-4 and FAP activity using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-4 or FAP enzyme
-
DPP-4/FAP fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound and linagliptin
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and linagliptin in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant DPP-4 or FAP enzyme to the desired concentration in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted enzyme, and the test compounds (Talabostat or linagliptin) or vehicle control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in kinetic mode for 30-60 minutes at 37°C.[7][8][9][10]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is calculated by fitting the percent inhibition data to a four-parameter logistic equation.
References
- 1. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Immune Response of Talabostat Mesylate and Other Immunotherapies
This guide provides a detailed comparison of Talabostat mesylate with other leading immunotherapies, including checkpoint inhibitors, CAR-T cell therapy, and cancer vaccines. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform research and development efforts in immuno-oncology.
Introduction to Immunotherapies
Cancer immunotherapy harnesses the body's own immune system to fight cancer. This therapeutic approach has revolutionized oncology, with various strategies emerging to enhance the anti-tumor immune response. This guide focuses on comparing the unique dual-mechanism of this compound with three other major classes of immunotherapy:
-
This compound: An oral small molecule inhibitor of dipeptidyl peptidases (DPPs), including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP).
-
Checkpoint Inhibitors (e.g., Pembrolizumab): Monoclonal antibodies that block proteins which act as "brakes" on the immune system, allowing for a more robust anti-tumor response.[1]
-
CAR-T Cell Therapy: A form of cell-based gene therapy where a patient's T cells are genetically engineered to express chimeric antigen receptors (CARs) that recognize and attack cancer cells.
-
Cancer Vaccines (e.g., Sipuleucel-T): Therapeutic vaccines designed to stimulate a patient's immune system to recognize and attack cancer cells by introducing tumor-associated antigens.[2]
Mechanisms of Action and Signaling Pathways
This compound
This compound has a unique dual mechanism of action.[3] Firstly, it inhibits a range of dipeptidyl peptidases, which are enzymes involved in various physiological processes, including the regulation of chemokines and cytokines.[3] Secondly, through an independent mechanism, it stimulates the upregulation of cytokines and chemokines, which helps to generate a tumor-specific host immune response.[3] Preclinical studies in mouse models of pancreatic cancer have shown that Talabostat increases the infiltration of T cells and natural killer (NK) cells into the tumor microenvironment.[4]
References
- 1. Strategies for Optimizing the Clinical Impact of Immunotherapeutic Agents Such as Sipuleucel-T in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sipuleucel-T (Provenge) Injection: The First Immunotherapy Agent (Vaccine) For Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
Safety Operating Guide
Navigating the Disposal of Talabostat Mesylate: A Guide for Laboratory Professionals
The proper disposal of Talabostat mesylate, a potent dipeptidyl peptidase (DPP) inhibitor used in research, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) specific to the this compound product in use. It is important to note that there are conflicting hazard classifications for this compound. While some sources do not classify it as hazardous, others state that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, a conservative approach that treats the compound as potentially hazardous is recommended.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile)[2][4].
-
Body Protection: A lab coat or other protective clothing[2][4].
-
Respiratory Protection: Use in a chemical fume hood to avoid inhalation of dust or aerosols[4].
Step-by-Step Disposal Procedure for this compound
The following procedure is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.
-
Waste Collection and Segregation:
-
Solid Waste: Collect un-used or expired solid this compound, as well as grossly contaminated items (e.g., weigh boats, contaminated gloves), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible (e.g., glass or polyethylene) hazardous waste container.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste[5].
-
Segregation: Do not mix this compound waste with incompatible materials such as strong acids, strong bases, or strong oxidizing agents[2][3].
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the primary hazards (e.g., "Toxic," "Aquatic Hazard") based on the more conservative SDS information.
-
Include the accumulation start date and the name of the principal investigator or laboratory.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store sealed waste containers in a designated SAA within the laboratory where the waste is generated[6][7].
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a spill tray) is used to prevent the spread of material in case of a leak.
-
-
Waste Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines (often six to twelve months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office[5][7].
-
Do not dispose of this compound down the drain or in the regular trash[8]. Evaporation in a fume hood is not a permissible disposal method[6][8].
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or another solvent in which this compound is soluble)[8].
-
The rinsate must be collected and disposed of as hazardous liquid waste[8].
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, cover the spill with an absorbent material[4].
-
Carefully sweep or collect the absorbed material and place it in a sealed, labeled hazardous waste container[4].
-
Clean the spill area with a suitable solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.
-
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing disposal parameters for this compound (e.g., concentration limits for specific disposal routes). Disposal decisions should be based on the hazard characteristics and regulatory requirements.
| Parameter | Guideline |
| pH of Aqueous Waste | For potential drain disposal (if permitted by EHS after neutralization and hazard assessment), pH should generally be between 5.0 and 12.5[6]. However, given the aquatic toxicity, this is not recommended for this compound without explicit EHS approval. |
| Satellite Accumulation Limits | Typically, no more than 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is 1 quart of liquid or 1 kg of solid[7]. While this compound is not currently P-listed, it is prudent to minimize accumulation. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound|150080-09-4|MSDS [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. documents.tocris.com [documents.tocris.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Talabostat Mesylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Talabostat mesylate, a potent dipeptidyl peptidase (DPP) inhibitor. Adherence to these procedural steps will minimize risk and ensure proper disposal.
While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is considered very toxic to aquatic life with long-lasting effects.[2] Therefore, it is prudent to treat this compound as potentially hazardous until more comprehensive toxicological data is available.[3]
Recommended Personal Protective Equipment (PPE) and Engineering Controls
To ensure the safety of personnel, a combination of personal protective equipment and engineering controls is essential.
| Exposure Control | Specification | Source |
| Eye Protection | Safety goggles with side-shields or appropriate safety glasses. | [2][4] |
| Hand Protection | Impermeable and chemical-resistant gloves (meeting at least standard BS EN 374:2003). | [1][2][4] |
| Skin and Body Protection | Impervious protective clothing or lab coat. | [2][5] |
| Respiratory Protection | A suitable respirator should be used when dust or aerosols may be generated. Not generally required if engineering controls are sufficient. | [1][2][6] |
| Engineering Controls | Work in a well-ventilated area. A laboratory fume hood is recommended, especially for procedures that may generate dust or aerosols. An accessible safety shower and eye wash station should be available. | [2][4][6] |
Procedural Workflow for Safe Handling
The following diagram outlines the step-by-step process for safely handling this compound, from initial preparation to final disposal.
Detailed Operational and Disposal Plans
Handling Procedures:
-
Avoid Contact: Prevent inhalation, ingestion, and direct contact with skin and eyes.[2][3][6]
-
Minimize Dust: Take precautions to avoid the formation of dust and aerosols during handling.[2][6]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling and before breaks.[2][3] Do not eat, drink, or smoke in the work area.[2]
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[2][6]
-
The recommended storage temperature for the solid compound is -20°C.[2][3]
Spill Management:
-
In the event of a spill, evacuate non-essential personnel.
-
Wear full personal protective equipment, including respiratory protection.[6]
-
Absorb solutions with an inert material and collect solids in a manner that avoids dust generation.[6]
-
Decontaminate the spill area and all equipment used for cleanup.
-
Place all contaminated materials into a sealed container for proper disposal.[6]
Disposal Plan:
-
All waste materials, including empty containers and contaminated PPE, must be disposed of through an approved waste disposal company.[2]
-
Do not allow the material to enter drains, sewers, or watercourses, as it is very toxic to aquatic life.[1][2]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[2][4]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
